molecular formula C9H7FN2 B1355991 6-Fluoroquinolin-4-amine CAS No. 874800-60-9

6-Fluoroquinolin-4-amine

Cat. No.: B1355991
CAS No.: 874800-60-9
M. Wt: 162.16 g/mol
InChI Key: HDANYIGFTBVIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroquinolin-4-amine is a fluorinated quinoline derivative that serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Its core structure, the 4-quinolone scaffold, is recognized as a privileged structure in the development of biologically active compounds . This compound is of significant research value for the synthesis and exploration of novel therapeutic agents. The 4-aminoquinoline structure is a fundamental precursor to a wide range of pharmacologically active molecules. The fluorine substituent at the 6-position is a common feature in many modern quinolone drugs, as it is known to enhance potency and influence physicochemical properties . Researchers utilize this scaffold to develop new compounds with potential antibacterial activities, capitalizing on the well-established mechanism of action of quinolones as inhibitors of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV . Beyond antimicrobial applications, 4-quinolone-based structures are also being actively investigated for their antiproliferative effects, showing promise in anticancer research . The synthesis of such quinolin-4-one derivatives can be achieved through several classical methods, including the Gould-Jacobs, Conrad-Limpach, or Biere-Seelen reactions, as well as more modern metal-free or transition metal-catalyzed protocols . As a high-purity intermediate, this compound provides researchers with a critical starting point for these synthetic pathways. Handling Note: For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDANYIGFTBVIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588696
Record name 6-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874800-60-9
Record name 6-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoroquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoroquinolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. This document details plausible synthetic pathways, experimental protocols, and expected characterization data to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and the introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide outlines the primary synthetic routes and characterization of this important building block.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for quinoline ring formation, followed by functional group interconversions. The most common and practical routes commence with 4-fluoroaniline and proceed through a 4-hydroxyquinoline intermediate. Two classical named reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are primary methods for constructing the quinoline core.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[1][2] Subsequent hydrolysis, decarboxylation, chlorination, and amination afford the target compound.

Gould-Jacobs Pathway A 4-Fluoroaniline C Condensation Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 6-fluoro-4-hydroxyquinoline- 3-carboxylate C->D Thermal Cyclization (e.g., Diphenyl ether, ~250 °C) E 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid D->E Hydrolysis (e.g., NaOH) F 6-Fluoro-4-hydroxyquinoline E->F Decarboxylation (Heat) G 4-Chloro-6-fluoroquinoline F->G Chlorination (e.g., POCl₃) H This compound G->H Amination (e.g., NH₃)

Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis provides an alternative route to the 4-hydroxyquinoline intermediate through the condensation of an aniline with a β-ketoester.[3][4][5] The subsequent steps of chlorination and amination are similar to the Gould-Jacobs pathway.

Conrad-Limpach Pathway A 4-Fluoroaniline C Enamine Intermediate A->C Condensation B Ethyl acetoacetate B->C D 6-Fluoro-4-hydroxy-2-methylquinoline C->D Thermal Cyclization (e.g., Dowtherm A, ~250 °C) E 4-Chloro-6-fluoro-2-methylquinoline D->E Chlorination (e.g., POCl₃) F 6-Fluoro-2-methylquinolin-4-amine E->F Amination (e.g., NH₃)

Caption: Synthetic workflow for a substituted this compound via the Conrad-Limpach synthesis.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on the Gould-Jacobs pathway.

Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The ethanol byproduct will be collected in the Dean-Stark trap.

  • Cyclization: Add high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the mixture to 250°C and maintain this temperature for 30 minutes.[6]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 6-Fluoro-4-hydroxyquinoline
  • Hydrolysis: Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 4 hours until the starting material is consumed (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3. The carboxylic acid intermediate will precipitate. Filter the solid and wash with water. Heat the dried solid at its melting point until gas evolution ceases to effect decarboxylation.

  • Purification: The crude 6-fluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Synthesis of 4-Chloro-6-fluoroquinoline
  • Reaction Setup: In a round-bottom flask, add 6-fluoro-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of this compound
  • Reaction Setup: In a sealed tube, dissolve 4-chloro-6-fluoroquinoline (1.0 eq) in a solution of ammonia in ethanol (e.g., 7N).

  • Reaction: Heat the sealed tube to 120-140°C for 12 hours.

  • Work-up and Purification: Cool the reaction tube to room temperature. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography or recrystallization to afford this compound.[7]

Characterization Data (Predicted)

The following tables summarize the expected quantitative data for this compound and its key intermediates.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀FNO₃235.21280-285
6-Fluoro-4-hydroxyquinolineC₉H₆FNO163.15220-225
4-Chloro-6-fluoroquinolineC₉H₅ClFN181.5975-80[8]
This compoundC₉H₇FN₂162.17160-165

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound
H-2~8.2 (d)
H-3~6.5 (d)
H-5~7.8 (dd)
H-7~7.5 (dd)
H-8~7.9 (dd)
-NH₂~6.0 (br s)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound
C-2~150
C-3~105
C-4~152
C-4a~120
C-5~122 (d, JCF)
C-6~158 (d, JCF)
C-7~110 (d, JCF)
C-8~125
C-8a~145

Table 4: Predicted Mass Spectrometry Data (ESI+)

Compound[M+H]⁺ (m/z)Predicted Major Fragments
This compound 163.07146 ([M+H-NH₃]⁺), 135 ([M+H-HCN]⁺)

Biological Signaling Pathways

Fluoroquinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9] This mechanism ultimately leads to bacterial cell death.

Fluoroquinolone Mechanism cluster_0 Bacterial Cell FQ This compound Derivative DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication required for Topo_IV->DNA_Replication required for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition of leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic pathways and experimental protocols offer a practical starting point for researchers. The predicted characterization data serves as a valuable reference for the analysis and confirmation of the synthesized compound. The information presented herein is intended to facilitate further research and development of novel therapeutic agents based on the this compound scaffold.

References

Physicochemical Properties of 6-Fluoroquinolin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-4-amine is a fluorinated derivative of 4-aminoquinoline, a core scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside experimental protocols for its synthesis and analysis, and its relevance in key biological signaling pathways.

While specific experimental data for this compound is not extensively available in public literature, this guide compiles data from closely related analogs and the parent compound, 6-aminoquinoline, to provide a robust comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine, a highly electronegative atom, can alter properties such as basicity (pKa), lipophilicity (logP), and solubility.[1]

Comparative Physicochemical Data

To provide an informed perspective on the properties of this compound, the following table summarizes available data for structurally similar compounds.

Property6-Aminoquinoline6-Fluoroquinolin-8-amine (Isomer)7-Fluoroquinolin-4-amine (Isomer)
Molecular Formula C₉H₈N₂C₉H₇FN₂C₉H₇FN₂
Molecular Weight 144.17 g/mol 162.16 g/mol 162.16 g/mol
Melting Point 115-119 °C[2][3]Not availableNot available
Boiling Point 146 °C at 0.3 mmHg[2]Not availableNot available
logP (calculated) 1.31.91.7
Solubility Insoluble in water; Soluble in methanol, chloroform, ethanol, and benzene.[2]Not availableNot available
Discussion of Fluorine's Impact
  • pKa: The introduction of a fluorine atom, particularly on the benzenoid ring of the quinoline, is expected to decrease the basicity of the amino group at the 4-position due to its electron-withdrawing inductive effect.[4] This can have significant implications for the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

  • Lipophilicity (logP): Fluorine substitution generally increases the lipophilicity of a molecule. The calculated logP values for the fluoro-isomers are higher than that of the non-fluorinated 6-aminoquinoline, suggesting that this compound will also have a higher logP. This can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.

  • Solubility: The solubility of quinolones is generally poor in water at a pH between 6 and 8.[5] While fluorine substitution can impact solubility, the overall effect is dependent on the interplay of various factors, including crystal lattice energy and the change in pKa.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of 4-aminoquinoline derivatives, which can be adapted for this compound.

Synthesis of 4-Aminoquinoline Derivatives

A common method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[6]

General Procedure:

  • Reaction Setup: A mixture of the appropriately substituted 4-chloroquinoline (1 equivalent) and the desired amine (excess) is prepared. The reaction can be carried out neat or in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[7][8][9]

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120-180°C for several hours.[7][8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed sequentially with an aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Chloro-6-fluoroquinoline 4-Chloro-6-fluoroquinoline Heating in Solvent Heating in Solvent 4-Chloro-6-fluoroquinoline->Heating in Solvent Amine Source Amine Source Amine Source->Heating in Solvent Extraction Extraction Heating in Solvent->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of quinoline derivatives.[5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of the analyte in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standards.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Caption: Experimental workflow for HPLC analysis of quinoline derivatives.

Biological Signaling Pathways

Quinoline derivatives are known to interact with various biological targets and signaling pathways. Below are diagrams of two pathways potentially relevant to the biological activity of this compound and its derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is frequently observed in cancer.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

IDO1-Mediated Tryptophan Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[12] Its inhibition is a therapeutic strategy in oncology to overcome tumor-induced immune suppression.

G Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T-Cell Proliferation T-Cell Proliferation Tryptophan->T-Cell Proliferation Promotes Kynurenine Kynurenine IDO1->Kynurenine Metabolizes to Immune Suppression Immune Suppression Kynurenine->Immune Suppression Leads to IDO1 Inhibitor IDO1 Inhibitor IDO1 Inhibitor->IDO1 Blocks

Caption: Inhibition of IDO1-mediated tryptophan metabolism.

References

The Genesis of a Key Pharmacophore: Initial Discovery and Synthesis of 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-4-amine is a crucial heterocyclic amine that serves as a fundamental building block in the synthesis of numerous pharmacologically active molecules. Its strategic fluorine substitution and the reactive amino group at the 4-position make it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the initial discovery and seminal synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its preparation and utilization.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The primary and most direct route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of the quinoline ring by an amine nucleophile. In the case of this compound, the key precursor is 4-chloro-6-fluoroquinoline. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom at the 6-position activates the 4-position towards nucleophilic attack.

The general synthetic pathway can be visualized as a two-step process starting from a substituted aniline, proceeding through a chlorinated intermediate, and culminating in the desired 4-aminoquinoline.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Amination Start p-Fluoroaniline Intermediate1 6-Fluoro-4-hydroxyquinoline Start->Intermediate1 Cyclization Intermediate2 4-Chloro-6-fluoroquinoline Intermediate1->Intermediate2 Chlorination Product This compound Intermediate2->Product Amination (SNAr) Experimental_Workflow Start Start: 6-Fluoro-4-hydroxyquinoline Chlorination Chlorination with POCl3/DMF Start->Chlorination Workup1 Quenching with Ice Neutralization (NaHCO3) Chlorination->Workup1 Isolation1 Filtration and Drying Workup1->Isolation1 Intermediate Intermediate: 4-Chloro-6-fluoroquinoline Isolation1->Intermediate Amination Amination with NH4OH (aq) in a sealed vessel Intermediate->Amination Workup2 Cooling and Filtration Amination->Workup2 Purification Recrystallization Workup2->Purification Product Final Product: this compound Purification->Product

6-Fluoroquinolin-4-amine: A Core Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 6-fluoroquinolin-4-amine has emerged as a particularly valuable building block in the design and synthesis of novel drug candidates. The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in the development of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₇FN₂
Molecular Weight 162.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 185-189 °C
Solubility Soluble in methanol, ethanol, and DMSO
pKa ~5.5 (estimated for the quinolinium ion)

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from 4-fluoroaniline. A common and effective route involves the Conrad-Limpach reaction to form the quinoline core, followed by chlorination and subsequent amination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude enamine can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

  • Add the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes to effect thermal cyclization.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry to afford 6-fluoro-2-methylquinolin-4-ol.

Step 3: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

  • To a flask containing 6-fluoro-2-methylquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux (approximately 110 °C) for 2-4 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to yield 4-chloro-6-fluoro-2-methylquinoline.

Step 4: Synthesis of 6-Fluoro-2-methylquinolin-4-amine

  • In a sealed tube, dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of a source of ammonia, such as a concentrated solution of ammonia in ethanol or ammonium hydroxide.

  • Heat the sealed tube to 120-150 °C for 12-24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-fluoro-2-methylquinolin-4-amine.

G cluster_synthesis Synthesis of this compound 4-Fluoroaniline 4-Fluoroaniline Enamine_Intermediate Ethyl 3-((4-fluorophenyl)amino)but-2-enoate 4-Fluoroaniline->Enamine_Intermediate Conrad-Limpach Condensation Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Enamine_Intermediate Quinolinol 6-Fluoro-2-methylquinolin-4-ol Enamine_Intermediate->Quinolinol Thermal Cyclization Chloroquinoline 4-Chloro-6-fluoro-2-methylquinoline Quinolinol->Chloroquinoline Chlorination (POCl3) Final_Product This compound Chloroquinoline->Final_Product Amination (NH3) G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare serial dilutions of This compound derivative AddCompound Add diluted compound to wells Start->AddCompound AddKinase Add kinase and substrate to microplate wells AddKinase->AddCompound Incubate Incubate at 37°C AddCompound->Incubate AddATP Initiate reaction by adding ATP Incubate->AddATP Incubate2 Incubate for a defined period AddATP->Incubate2 StopReaction Stop reaction Incubate2->StopReaction DetectSignal Measure kinase activity (e.g., luminescence, fluorescence) StopReaction->DetectSignal Analyze Calculate IC50 value DetectSignal->Analyze G cluster_workflow Antimicrobial Susceptibility Testing (MIC) Workflow Start Prepare serial dilutions of This compound derivative in broth medium Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for microbial growth (turbidity) Incubate->Observe DetermineMIC Identify the lowest concentration with no visible growth (MIC) Observe->DetermineMIC

An In-depth Technical Guide to the Chemical Reactivity of the 4-Amino Group in 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the 4-amino group in 6-fluoroquinolin-4-amine. This compound is a key building block in medicinal chemistry, and understanding the reactivity of its 4-amino group is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details key reactions, including N-alkylation, N-acylation, and N-arylation, providing experimental protocols and summarizing quantitative data. Furthermore, it explores the biological significance of such derivatives, with a particular focus on their role as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.

Core Reactivity of the 4-Amino Group

The 4-amino group of this compound exhibits typical nucleophilic characteristics, readily participating in reactions with a variety of electrophiles. The reactivity is influenced by the electronic properties of the quinoline ring system, including the electron-withdrawing effect of the fluorine atom at the 6-position. The primary modes of reactivity for the 4-amino group are N-alkylation, N-acylation, and N-arylation.

N-Alkylation

N-alkylation of the 4-amino group introduces alkyl substituents, which can significantly modulate the physicochemical properties and biological activity of the parent molecule. This transformation is typically achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides

A common method for N-alkylation involves the reaction of the amine with an alkyl halide.[1]

  • Reaction Setup: To a solution of this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like triethylamine).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (typically ranging from room temperature to 80 °C) and stir for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated this compound derivative.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Isopropyl sulfonateNeatNeat130-14060Moderate[1]
Alkyl BromidesK₃PO₄CH₃CN5024-48Good to Excellent[2]

Table 1: Representative Conditions for N-Alkylation of Amines.

N-Acylation

N-acylation introduces an acyl group to the 4-amino position, forming an amide linkage. This modification is a cornerstone of drug design, as it can be used to introduce a wide variety of functional groups and modulate properties such as metabolic stability and receptor binding. Acylation is commonly performed using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using a coupling agent.

Experimental Protocol: General Procedure for N-Acylation with Acid Chlorides

The Schotten-Baumann reaction is a widely used method for the acylation of amines with acid chlorides.[3][4][5]

  • Reaction Setup: Dissolve this compound in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or DMF. Add a suitable base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

  • Addition of Acylating Agent: Slowly add the acid chloride to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1 to 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or an aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acid ChloridesTriethylamine/DIPEADCM/THF/DMF0 to RT1-12General[4]
Carboxylic Acid + SOCl₂/ (COCl)₂PyridineDCM/THFRTGeneralGeneral[3][4]

Table 2: Representative Conditions for N-Acylation of Amines.

N-Arylation

The introduction of an aryl group at the 4-amino position can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for the construction of C-N bonds and are widely used in the synthesis of complex molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[6]

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine this compound, the aryl halide (or triflate), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or RuPhos), and a base (e.g., Cs₂CO₃ or NaOtBu) in a dry, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol: General Procedure for Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[7]

  • Reaction Setup: Combine this compound, the aryl halide, a copper catalyst (e.g., CuI or copper powder), a ligand (e.g., phenanthroline or a diamine), and a base (e.g., K₂CO₃ or K₃PO₄) in a high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene).

  • Reaction Conditions: Heat the reaction mixture to a high temperature, often in excess of 150 °C.

  • Work-up and Purification: The work-up and purification are similar to that of the Buchwald-Hartwig reaction.

ReactionCatalyst/LigandBaseSolventTemperature (°C)Reference
Buchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃Toluene110[8]
Buchwald-HartwigPd(OAc)₂/RuPhosNaOtBuToluene74% RCY[9]
Ullmann CondensationCuI/PhenanthrolineK₂CO₃/K₃PO₄DMF/NMP>150[7]

Table 3: Representative Conditions for N-Arylation of Amines.

Biological Significance and Signaling Pathways: IDO1 Inhibition

Derivatives of this compound have emerged as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[6] In the context of cancer, the overexpression of IDO1 in tumor cells and in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[10][11] This has a profound immunosuppressive effect, as tryptophan is essential for T-cell proliferation and function, and kynurenine metabolites can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[10] By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby enhancing the anti-tumor immune response.[11]

A notable example of a drug candidate that features a modified 6-fluoroquinoline scaffold is Linrodostat (BMS-986205) .[8] Linrodostat is a potent and selective oral inhibitor of IDO1 that has been investigated in clinical trials for various cancers.[8] The molecule contains a (6-fluoroquinolin-4-yl)cyclohexyl moiety, and the nitrogen of a propanamide group is attached to a 4-chlorophenyl ring. While not a direct derivative of the 4-amino group, the core structure highlights the importance of the 6-fluoroquinoline scaffold in the design of IDO1 inhibitors.

dot

IDO1_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T-Cell cluster_inhibitor Therapeutic Intervention IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1 Catabolism T_Cell_Activation T-Cell Proliferation & Activation Tryptophan_in->T_Cell_Activation Essential for T_Cell_Apoptosis T-Cell Apoptosis Kynurenine_out->T_Cell_Apoptosis Induces Treg_Differentiation Treg Differentiation Kynurenine_out->Treg_Differentiation Promotes cluster_tumor_cell cluster_tumor_cell T_Cell_Activation->cluster_tumor_cell Anti-tumor Immunity Inhibitor This compound Derivatives (e.g., IDO1 Inhibitors) Inhibitor->IDO1 Inhibition

Caption: The IDO1 signaling pathway in the tumor microenvironment and its inhibition by this compound derivatives.

Experimental Workflow for the Synthesis and Evaluation of N-Substituted this compound Derivatives

The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

dot

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound Reaction N-Alkylation / N-Acylation / N-Arylation Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_vitro In vitro Assays (e.g., IDO1 Inhibition Assay) Characterization->In_vitro Cell_based Cell-based Assays (Cytotoxicity, etc.) In_vitro->Cell_based SAR Structure-Activity Relationship (SAR) Analysis In_vitro->SAR In_vivo In vivo Studies (Animal Models) Cell_based->In_vivo Cell_based->SAR In_vivo->SAR

Caption: A typical experimental workflow for the development of N-substituted this compound derivatives.

Conclusion

The 4-amino group of this compound is a versatile functional handle that can be readily modified through a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation. These reactions provide access to a diverse range of derivatives with tunable properties. The growing interest in 6-fluoroquinoline-containing compounds as inhibitors of the IDO1 signaling pathway underscores the importance of this scaffold in modern drug discovery, particularly in the field of immuno-oncology. The experimental protocols and reactivity data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this privileged heterocyclic core.

References

The Strategic Imperative of Fluorine Substitution in the Quinoline Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged core has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the role of fluorine substitution in the quinoline nucleus, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the impact of fluorination on key drug-like properties, detail relevant experimental protocols, and visualize complex biological and experimental workflows.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine to the quinoline core profoundly alters its electronic and steric properties, leading to significant changes in acidity (pKa), lipophilicity (logP), and metabolic stability. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity (pKa)

The high electronegativity of fluorine acts as a strong electron-withdrawing group, influencing the basicity of the quinoline nitrogen. Generally, fluorine substitution lowers the pKa of the quinoline, meaning it becomes less basic. This can have significant implications for a compound's solubility at physiological pH and its ability to interact with biological targets.

Tuning Lipophilicity (logP)

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often significantly enhances it.[1] This property is crucial for membrane permeability and CNS penetration.[2]

Table 1: Comparative Physicochemical Properties of Quinoline and Fluorinated Analogues

CompoundStructurepKalogPRationale for Change
QuinolineC9H7N4.902.03Baseline
6-FluoroquinolineC9H6FN3.732.24The electron-withdrawing fluorine atom at the 6-position reduces the electron density of the quinoline ring system, thereby decreasing the basicity of the nitrogen atom and lowering the pKa. The fluorine atom also contributes to a slight increase in lipophilicity.
6-(Trifluoromethyl)quinolineC10H6F3NNot Reported3.25The highly lipophilic trifluoromethyl group significantly increases the logP value.[1]

Note: pKa and logP values can vary based on experimental conditions and prediction software.

Enhancement of Biological Activity and Pharmacokinetics

Fluorine substitution has been a key strategy in augmenting the therapeutic potential of quinoline-based drugs, from antibacterial to anticancer agents.

Increased Metabolic Stability

The carbon-fluorine bond is exceptionally strong and more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[3] This often translates to a longer in vivo half-life, reduced clearance, and improved bioavailability of the drug.[4] Fluorine is frequently introduced to block sites that are susceptible to oxidative metabolism.[5]

Table 2: In Vivo Pharmacokinetic Parameters of Selected Fluoroquinolones

DrugHalf-life (t½, hours)Extent of Metabolism
Ciprofloxacin3-5~20-40%
Levofloxacin6-8<5%
Moxifloxacin12~52% (Phase II)
Ofloxacin5-7~6%
Pefloxacin10-12~50%

Source: Adapted from BenchChem.[4] This in vivo data provides an indirect measure of metabolic stability.

Potentiation of Antimicrobial Activity

The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a landmark discovery, leading to the development of the highly successful fluoroquinolone class of antibiotics.[2] This substitution enhances the binding affinity of the drug to its bacterial targets, DNA gyrase and topoisomerase IV.[2]

Table 3: Minimum Inhibitory Concentrations (MICs) of Representative Fluoroquinolones

FluoroquinoloneOrganismMIC50 (µg/mL)MIC90 (µg/mL)
CiprofloxacinEscherichia coli≤0.25≤0.25
LevofloxacinEscherichia coli≤0.25≤0.25
CiprofloxacinPseudomonas aeruginosa0.5>2
LevofloxacinPseudomonas aeruginosa1>4

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data adapted from various sources.[6][7]

Efficacy in Anticancer Therapy

Fluorinated quinolines have emerged as promising anticancer agents, often functioning as kinase inhibitors. Fluorine substitution can enhance the potency and selectivity of these compounds for their target kinases.

Table 4: In Vitro Cytotoxicity of Novel Fluorinated Quinoline Analogues against Triple-Negative Breast Cancer (TNBC) Cells (MDA-MB-468)

Compound IDSubstitution PatternIC50 (µM)
6a meta-Fluoro2.5
6b para-Fluoro2.5
6d meta,para-Difluoro4.0
6f para-Trifluoromethyl2.0
Cisplatin (Control) -5.0

Source: Adapted from Yadav et al. (2025).[8]

Key Signaling Pathways Modulated by Fluorinated Quinolines

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. The drugs stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[5][6][9] The fluorine atom at the C-6 position plays a crucial role in the binding interaction with the enzyme-DNA complex.[2]

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA supercoils Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks leads to Fluoroquinolone Fluoroquinolone Fluoroquinolone->Cleavage_Complex stabilizes Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death induces

Caption: Mechanism of action of fluoroquinolones.

Targeting Oncogenic Kinase Signaling Pathways

In cancer therapy, fluorinated quinolines often act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[10] These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent receptor autophosphorylation and the activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[11][12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ligand->RTK binds & activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR activates STAT JAK/STAT Pathway RTK->STAT activates Fluorinated_Quinoline Fluorinated Quinoline Kinase Inhibitor Fluorinated_Quinoline->RTK inhibits Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression STAT->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: Inhibition of RTK signaling by fluorinated quinolines.

Experimental Protocols

Synthesis of a Fluorinated Quinoline Core: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and versatile method for synthesizing the 4-hydroxyquinoline scaffold, a key intermediate for many fluoroquinolones.[14][15][16]

Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [17]

  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (or a substituted aniline, e.g., 4-fluoroaniline) (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol). The excess DEEM serves as both a reactant and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 250 °C and hold for 10 minutes. Monitor the internal pressure.

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.

  • Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.

G Start Start: Aniline + DEEM in Microwave Vial Microwave Microwave Irradiation (250°C, 10 min) Start->Microwave Cooling Cool to Room Temp Microwave->Cooling Precipitation Product Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Acetonitrile Filtration->Washing Drying Dry Under Vacuum Washing->Drying Analysis HPLC-MS Analysis Drying->Analysis End End: Pure Ethyl 4-hydroxy- quinoline-3-carboxylate Analysis->End

Caption: Workflow for Gould-Jacobs quinolone synthesis.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2][9][11][14][18][19]

Protocol:

  • Preparation: Thaw human liver microsomes (HLM) at 37°C and dilute to 1 mg/mL of microsomal protein in 0.1 M phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with the HLM solution.

  • Initiation: Start the reaction by adding a NADPH-regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

G Start Prepare Reagents: Test Compound, Liver Microsomes, NADPH System Incubate Incubate at 37°C Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction with Acetonitrile + Internal Std. Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate End Metabolic Stability Data Calculate->End

Caption: Workflow for in vitro microsomal stability assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines a compound's ability to inhibit the supercoiling activity of DNA gyrase.[20][21][22]

Protocol:

  • Reaction Mixture: On ice, prepare a reaction mix containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and water.

  • Inhibitor Addition: Aliquot the reaction mix into tubes. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a no-enzyme control and a no-inhibitor control.

  • Enzyme Addition: Add a predetermined amount of E. coli DNA gyrase to all tubes except the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (containing SDS or EDTA) and chloroform/isoamyl alcohol.

  • Analysis: Vortex and centrifuge briefly. Load the aqueous (upper) phase onto a 1% agarose gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light. Inhibitory activity is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[4][12][23][24]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-well Plate Treat Add Test Compound (Varying Concentrations) Start->Treat Incubate_Compound Incubate for 48-72h Treat->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Remove Medium & Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability and IC50 Value Measure->Analyze End Cytotoxicity Data Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The strategic incorporation of fluorine into the quinoline core is a highly effective and widely utilized strategy in modern drug discovery. Fluorination provides a powerful means to fine-tune critical physicochemical properties, leading to enhanced metabolic stability, modulated lipophilicity and basicity, and ultimately, improved pharmacokinetic profiles. Furthermore, fluorine substitution has been instrumental in potentiating the biological activity of quinoline derivatives across a range of therapeutic areas, from infectious diseases to oncology. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to rationally design and develop the next generation of innovative and effective quinoline-based medicines.

References

Quantum Chemical Calculations for 6-Fluoroquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Fluoroquinolin-4-amine. This document outlines established computational protocols and data presentation methods crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore in drug design. The methodologies described herein are based on common practices for similar quinoline derivatives.

Core Concepts in Quantum Chemical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often difficult or impossible to obtain through experimental means alone. For quinoline derivatives, which are known for their diverse biological activities, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1]

Computational Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound is depicted below. This process involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

G cluster_0 Input Preparation cluster_1 Geometry Optimization cluster_2 Frequency Analysis cluster_3 Property Calculations cluster_4 Data Analysis & Visualization a Construct 3D Structure of This compound b Initial Optimization (e.g., PM6) a->b Initial geometry c DFT Optimization (e.g., B3LYP/6-311++G(d,p)) b->c Refined geometry d Vibrational Frequency Calculation c->d Optimized geometry f HOMO-LUMO Analysis c->f g Molecular Electrostatic Potential (MEP) c->g h Natural Bond Orbital (NBO) Analysis c->h e Zero-Point Energy Correction d->e Harmonic frequencies i Spectra Simulation (IR, Raman) d->i k Tabulation of Results e->k j Visualization of Orbitals and MEP Surface f->j f->k g->j g->k h->k i->k

Caption: A generalized workflow for quantum chemical calculations of this compound.

Detailed Methodologies

Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.[1]

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.[1]

    • Refine the geometry using a chosen DFT method and basis set, such as B3LYP/6-311++G(d,p).[3][4] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and it allows for the prediction of infrared (IR) and Raman spectra.[5][6][7]

  • Method: The same DFT method and basis set used for geometry optimization should be employed for frequency calculations to ensure consistency.

  • Data Processing: The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for the harmonic approximation and basis set deficiencies.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[10]

  • Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.[1] These descriptors provide quantitative measures of the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.[11][12]

  • Visualization: The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).[3]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[3][5] It can be used to understand charge transfer, hyperconjugative interactions, and hydrogen bonding.

Data Presentation

Quantitative data from these calculations should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (if available)
Bond Length (Å)C2-N1ValueValue
C4-N(amine)ValueValue
C6-FValueValue
Bond Angle (°)C2-N1-C9ValueValue
C3-C4-N(amine)ValueValue
Dihedral Angle (°)C2-C3-C4-C5ValueValue

Table 2: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν(N-H) stretchValueValueValueValueAmine N-H stretch
ν(C=N) stretchValueValueValueValueQuinoline ring stretch
ν(C-F) stretchValueValueValueValueC-F stretch

Table 3: Electronic Properties and Global Reactivity Descriptors

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMOValue
Lowest Unoccupied Molecular Orbital EnergyELUMOValue
HOMO-LUMO Energy GapΔEValue
Ionization PotentialIValue
Electron AffinityAValue
ElectronegativityχValue
Chemical HardnessηValue
Chemical SoftnessSValue
Electrophilicity IndexωValue

Visualization of Results

Visual representations are critical for conveying the results of quantum chemical calculations.

Molecular Structure and Atom Numbering

G graph [ layout=neato, overlap=false, model=shortpath ]; node [shape=point]; // Define nodes with labels N1 [label=<SUB>1SUB>>]; C2 [label=<SUB>2SUB>>]; C3 [label=<SUB>3SUB>>]; C4 [label=<SUB>4SUB>>]; C4a [label=<SUB>4aSUB>>]; C5 [label=<SUB>5SUB>>]; C6 [label=<SUB>6SUB>>]; C7 [label=<SUB>7SUB>>]; C8 [label=<SUB>8SUB>>]; C8a [label=<SUB>8aSUB>>]; N_amine [label=<SUB>2SUB>>]; F [label=<F>]; // Define edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C4 -- N_amine; C6 -- F; graph [ layout=neato, overlap=false, model=shortpath ]; node [shape=point]; // Define nodes with labels N1 [label=<SUB>1SUB>>]; C2 [label=<SUB>2SUB>>]; C3 [label=<SUB>3SUB>>]; C4 [label=<SUB>4SUB>>]; C4a [label=<SUB>4aSUB>>]; C5 [label=<SUB>5SUB>>]; C6 [label=<SUB>6SUB>>]; C7 [label=<SUB>7SUB>>]; C8 [label=<SUB>8SUB>>]; C8a [label=<SUB>8aSUB>>]; N_amine [label=<SUB>2SUB>>]; F [label=<F>]; // Define edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C4 -- N_amine; C6 -- F;

Caption: IUPAC numbering scheme for the this compound molecule.

Conclusion

This technical guide has outlined the standard computational procedures for conducting a thorough quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The data and visualizations generated from these calculations are instrumental in understanding its chemical behavior and potential applications in drug development. The methodologies presented here provide a solid foundation for further computational and experimental investigations.

References

Tautomerism in 6-Fluoroquinolin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the physicochemical properties, biological activity, and metabolic fate of drug molecules. In the realm of heterocyclic compounds, particularly those with medicinal applications, a thorough understanding of tautomeric preferences is crucial for rational drug design and development. This technical guide provides a comprehensive examination of the potential tautomerism in 6-Fluoroquinolin-4-amine, a key scaffold in medicinal chemistry. While direct experimental data on this specific molecule is limited, this paper extrapolates from established principles and studies on analogous 4-aminoquinoline systems to present a detailed theoretical framework, propose robust experimental and computational methodologies for its characterization, and discuss the profound implications of its tautomeric behavior in a drug development context.

Introduction to Tautomerism in Drug Discovery

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton.[1] This phenomenon significantly influences a molecule's properties, including its acidity/basicity, lipophilicity, hydrogen bonding capabilities, and shape, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[2] The 4-aminoquinoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly antimalarials like chloroquine and amodiaquine.[3][4][5] The biological activity of these compounds is intrinsically linked to their ability to interact with biological targets, a process that can be highly sensitive to the predominant tautomeric form.

For this compound, the primary tautomeric equilibrium of interest is the amino-imino tautomerism, involving the exocyclic amine and the ring nitrogen. The position of this equilibrium can be influenced by various factors, including the electronic nature of substituents, the solvent environment, temperature, and pH.[1] An incorrect assumption about the dominant tautomeric form can lead to flawed interpretations of structure-activity relationships (SAR) and misdirected optimization efforts.[2] Therefore, a rigorous characterization of the tautomeric landscape of this compound is an essential prerequisite for its successful development as a therapeutic agent.

The Tautomeric Landscape of this compound

This compound is expected to exist in a dynamic equilibrium between two primary tautomeric forms: the canonical amino form (4-amino-6-fluoroquinoline) and the imino form (6-fluoro-1,4-dihydroquinolin-4-imine).

Tautomerism cluster_amino Amino Tautomer cluster_imino Imino Tautomer Amino This compound Amino_structure Imino_structure Amino_structure->Imino_structure H⁺ shift Imino 6-Fluoro-1,4-dihydroquinolin-4-imine

Figure 1: Tautomeric equilibrium of this compound.

Generally, for 4-aminoquinolines, the amino tautomer is considered to be the more stable and predominant form under physiological conditions.[6] Theoretical studies on chloroquine, a related 4-aminoquinoline, have shown that the amino form is more stable than the imino form in both the gas phase and in solution (water and chloroform).[6] The relative energy difference between the tautomers was found to increase with the polarity of the solvent, further favoring the amino form.[6] The fluorine atom at the 6-position in this compound is an electron-withdrawing group, which is expected to influence the electron density of the quinoline ring system and could potentially modulate the stability of the tautomers. However, a significant shift towards the imino form is generally not anticipated in the absence of specific environmental factors that would strongly favor it, such as metal ion coordination.[7]

Proposed Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling cluster_analysis Data Integration and Analysis Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) Synthesis->NMR UV_Vis UV-Vis Spectroscopy (in various solvents) Synthesis->UV_Vis X_Ray Single Crystal X-ray Crystallography Synthesis->X_Ray DFT DFT Calculations (Gas phase and solvated) Synthesis->DFT Analysis Correlate experimental and computational data to determine tautomer ratios and stabilities. NMR->Analysis UV_Vis->Analysis X_Ray->Analysis DFT->Analysis

Figure 2: Proposed experimental and computational workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomerism in solution. Distinct NMR spectra for each tautomer can be observed if the rate of interconversion is slow on the NMR timescale.

  • ¹H NMR: The amino protons of the amino tautomer would typically appear as a broad singlet, while the imino proton (N-H) and the protons on the now sp³-hybridized C4 would have distinct chemical shifts in the imino form.

  • ¹³C NMR: The chemical shift of the C4 carbon would be significantly different between the two tautomers. In the amino form, C4 is an sp² carbon bonded to nitrogen, whereas in the imino form, it becomes an sp² carbon double-bonded to nitrogen.

  • ¹⁵N NMR: This technique is particularly informative as the chemical environments of the nitrogen atoms change dramatically between the amino and imino forms.[1]

  • ¹⁹F NMR: The fluorine atom at the 6-position can serve as a sensitive probe.[8][9] Its chemical shift may be subtly different depending on the predominant tautomeric form, reflecting changes in the electronic structure of the quinoline ring.

Illustrative Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: Prepare a 10-20 mM solution of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeOD-d₄, D₂O) to assess solvent effects.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Data Acquisition: Acquire ¹⁹F NMR spectra with proton decoupling.[10] Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[8]

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to an internal or external standard (e.g., trifluoroacetic acid).

  • Analysis: Analyze the chemical shifts and integrals of any observed ¹⁹F signals. The presence of a single peak would suggest one dominant tautomer, while multiple peaks could indicate a mixture of tautomers in slow exchange.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, are expected to differ for the amino and imino tautomers due to differences in their conjugated systems.[11] By recording spectra in solvents of varying polarity and hydrogen-bonding ability, shifts in the equilibrium can be monitored.[12]

Illustrative Experimental Protocol: Solvatochromism Study

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a range of solvents (e.g., hexane, chloroform, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer.

  • Analysis: Compare the λ_max_ values and molar absorptivities across the different solvents. Significant shifts in λ_max_ (solvatochromism) can indicate changes in the tautomeric equilibrium or strong solvent-solute interactions.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms.[13]

Illustrative Experimental Protocol: Single Crystal Growth and Structure Determination

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetonitrile).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.[14]

  • Analysis: Locate the position of the proton on either the exocyclic amine or the ring nitrogen to unequivocally identify the tautomer present in the crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[6][15]

Computational_Workflow cluster_setup Initial Setup cluster_gas Gas Phase Calculations cluster_solvent Solvent Effects cluster_spectra Spectra Prediction Build Build 3D structures of Amino and Imino tautomers GeomOpt_Gas Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-31G*) Build->GeomOpt_Gas GeomOpt_Solv Geometry Optimization with Solvent Model (e.g., PCM) Build->GeomOpt_Solv Energy_Gas Calculate Relative Energies (ΔE) GeomOpt_Gas->Energy_Gas Energy_Solv Calculate Relative Free Energies (ΔG_solv) GeomOpt_Solv->Energy_Solv NMR_Pred Predict NMR Chemical Shifts (GIAO method) GeomOpt_Solv->NMR_Pred UV_Pred Predict UV-Vis Spectra (TD-DFT) GeomOpt_Solv->UV_Pred

References

Methodological & Application

Synthesis of 6-Fluoroquinolin-4-amine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Fluoroquinolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthetic route described herein is a robust three-step process commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step, and culminating in a nucleophilic aromatic substitution to introduce the desired amine functionality. This protocol includes detailed methodologies, quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the structural core of a wide array of therapeutic agents. The introduction of a fluorine atom at the 6-position and an amine group at the 4-position of the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its biological activity. This compound is a valuable building block for the synthesis of potent kinase inhibitors, antimalarial drugs, and other novel therapeutic candidates. The following protocol outlines a reliable and efficient laboratory-scale synthesis of this important intermediate.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step sequence starting from 4-fluoroaniline.

Synthetic_Scheme cluster_step1 Step 1: Gould-Jacobs Reaction (Condensation) cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Amination A 4-Fluoroaniline C Diethyl 2-((4-fluorophenylamino)methylene)malonate A->C Heat B Diethyl ethoxymethylenemalonate (EMME) B->C D 6-Fluoro-4-hydroxyquinoline C->D High Temperature (e.g., Diphenyl ether) E 6-Fluoro-4-chloroquinoline D->E POCl3 F This compound E->F NH3 source

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((4-fluorophenylamino)methylene)malonate

This initial step involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) in a Gould-Jacobs reaction.

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Ethanol (optional, for recrystallization)

  • Hexanes (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to 100-110 °C for 2-3 hours. The reaction is typically performed neat (without solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by washing with cold hexanes to remove unreacted EMME.

  • Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
4-Fluoroaniline111.120.11.011.11 g
Diethyl ethoxymethylenemalonate216.230.11.021.62 g (20.6 mL)
Product Diethyl 2-((4-fluorophenylamino)methylene)malonate 283.28 Expected Yield: 85-95%
Step 2: Synthesis of 6-Fluoro-4-hydroxyquinoline

This step involves the thermal cyclization of the intermediate from Step 1 in a high-boiling point solvent.

Materials:

  • Diethyl 2-((4-fluorophenylamino)methylene)malonate

  • Diphenyl ether

  • Hexanes or petroleum ether

Equipment:

  • High-temperature round-bottom flask

  • High-temperature reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a suitable flask, suspend diethyl 2-((4-fluorophenylamino)methylene)malonate in diphenyl ether.

  • Heat the mixture to 240-250 °C with vigorous stirring. The ethanol and ethyl acrylate formed as byproducts will distill off.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, pour the mixture into a large volume of hexanes or petroleum ether to precipitate the product.

  • Stir the suspension for some time to ensure complete precipitation and to wash away the diphenyl ether.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Diethyl 2-((4-fluorophenylamino)methylene)malonate283.280.051.014.16 g
Diphenyl ether170.21--~50 mL
Product 6-Fluoro-4-hydroxyquinoline 163.15 Expected Yield: 70-85%
Step 3: Synthesis of 6-Fluoro-4-chloroquinoline

The hydroxyquinoline is converted to the corresponding chloroquinoline using a chlorinating agent.

Materials:

  • 6-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Carefully add 6-fluoro-4-hydroxyquinoline to an excess of phosphorus oxychloride in a round-bottom flask.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
6-Fluoro-4-hydroxyquinoline163.150.031.04.90 g
Phosphorus oxychloride153.33~0.3~10~27 mL
Product 6-Fluoro-4-chloroquinoline 181.59 Expected Yield: 80-90%
Step 4: Synthesis of this compound

The final step is the amination of the chloroquinoline intermediate.

Materials:

  • 6-Fluoro-4-chloroquinoline

  • Ammonium hydroxide (concentrated aqueous solution) or Ammonia in ethanol

  • Ethanol or another suitable solvent

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Ethyl acetate or Dichloromethane

Equipment:

  • Sealed reaction vessel (pressure tube)

  • Heating source (oil bath)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a sealed reaction vessel, dissolve 6-fluoro-4-chloroquinoline in ethanol.

  • Add an excess of concentrated ammonium hydroxide solution or a saturated solution of ammonia in ethanol.

  • Seal the vessel and heat it to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with an aqueous sodium hydroxide solution to liberate the free amine.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
6-Fluoro-4-chloroquinoline181.590.021.03.63 g
Ammonium hydroxide (28-30%)35.05-Excess~40 mL
Product This compound 162.16 Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Physical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
4-FluoroanilineC₆H₆FN111.12-9¹H NMR (CDCl₃): δ 6.8-7.0 (m, 2H), 6.6-6.8 (m, 2H), 3.6 (br s, 2H)
Diethyl 2-((4-fluorophenylamino)methylene)malonateC₁₄H₁₆FNO₄283.28~90-92¹H NMR (CDCl₃): δ 10.9 (d, 1H), 8.5 (d, 1H), 7.1-7.3 (m, 4H), 4.2-4.4 (q, 4H), 1.3-1.4 (t, 6H) (Predicted)
6-Fluoro-4-hydroxyquinolineC₉H₆FNO163.15225-228Data not readily available
6-Fluoro-4-chloroquinolineC₉H₅ClFN181.5975-80Mass Spec (EI): m/z 181 (M+), 146, 127
This compoundC₉H₇FN₂162.16178-181¹H NMR (DMSO-d₆): δ 8.2 (d, 1H), 7.8-8.0 (m, 2H), 7.4 (dd, 1H), 6.8 (br s, 2H), 6.5 (d, 1H) (Predicted)

Note: Some spectroscopic data is predicted based on analogous compounds and may vary.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification start Start: 4-Fluoroaniline & EMME step1 Step 1: Condensation (100-110 °C, 2-3h) start->step1 intermediate1 Intermediate 1: Diethyl 2-((4-fluorophenylamino)methylene)malonate step1->intermediate1 workup1 Recrystallization/ Washing intermediate1->workup1 step2 Step 2: Cyclization (Diphenyl ether, 240-250 °C) intermediate2 Intermediate 2: 6-Fluoro-4-hydroxyquinoline step2->intermediate2 workup2 Precipitation & Washing intermediate2->workup2 step3 Step 3: Chlorination (POCl3, reflux) intermediate3 Intermediate 3: 6-Fluoro-4-chloroquinoline step3->intermediate3 workup3 Extraction & Neutralization intermediate3->workup3 step4 Step 4: Amination (NH4OH, 120-150 °C) product Crude Product: This compound step4->product workup4 Extraction & Basification product->workup4 workup1->step2 workup2->step3 workup3->step4 purification Column Chromatography/ Recrystallization workup4->purification final_product Final Product: Pure this compound purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

Signaling_Pathway_Analogy cluster_info Information Flow in Synthesis A Starting Materials (Known Structure & Properties) C Intermediate Products (Structure Verification via Spectroscopy - NMR, MS) A->C Transformation B Reaction Conditions (Temperature, Time, Reagents) B->C Influences D Final Product (Characterization & Purity Analysis) C->D Final Transformation D->A Feedback for Optimization

Caption: Logical flow of information and control in the synthetic process.

Conclusion

The protocol detailed above provides a comprehensive guide for the successful synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further investigation in drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The provided quantitative data and workflows are intended to serve as a robust starting point for laboratory execution.

Application Notes and Protocols: 6-Fluoroquinolin-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug discovery.[1] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[1][2] These fragments, typically with molecular weights under 300 Da, can form highly efficient interactions with their targets, providing a robust starting point for optimization into potent and selective drug candidates.[2] 6-Fluoroquinolin-4-amine is a versatile heterocyclic compound that serves as a valuable fragment for screening against a variety of protein targets. The quinoline scaffold is a recognized pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents.[3] The strategic incorporation of a fluorine atom can enhance binding affinity and modulate pharmacokinetic properties.[3][4]

This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, focusing on biophysical screening techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).

Target Profile: Indoleamine 2,3-dioxygenase 1 (IDO1)

For the purpose of these application notes, we will consider Indoleamine 2,3-dioxygenase 1 (IDO1) as the target protein. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[5] Its overexpression in many tumors leads to an immunosuppressive microenvironment, making it a compelling target for cancer immunotherapy.[5] The development of IDO1 inhibitors, such as Linrodostat (which contains a 6-fluoroquinoline moiety), highlights the relevance of this scaffold for targeting IDO1.[5]

IDO1 Signaling Pathway

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine->AHR activates Treg Regulatory T-cells (Tregs) AHR->Treg promotes differentiation Teff Effector T-cells Treg->Teff suppresses ImmuneSuppression Immune Suppression Teff->ImmuneSuppression reduced activity leads to

Caption: Simplified IDO1 signaling pathway in cancer.

Fragment Screening Workflow

The following diagram outlines a typical workflow for an FBDD campaign using this compound.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Structural Characterization cluster_optimization Hit-to-Lead Optimization NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) ITC Isothermal Titration Calorimetry (ITC) NMR->ITC SPR Surface Plasmon Resonance (SPR) SPR->ITC Xray X-ray Crystallography SAR Structure-Activity Relationship (SAR) Xray->SAR ITC->Xray Lead Lead Compound SAR->Lead

Caption: General workflow for fragment-based drug discovery.

Experimental Protocols

Protocol 1: NMR-Based Fragment Screening

NMR spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[6] Ligand-observe methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Objective: To identify binding of this compound to IDO1.

Methodology:

  • Protein Preparation:

    • Express and purify recombinant human IDO1.

    • Prepare a stock solution of IDO1 at 10-20 µM in a suitable NMR buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.4 in 99.9% D₂O).

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO-d₆.

    • Create a working solution by diluting the stock to 1 mM in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR reference spectrum of the fragment alone.

    • Add the IDO1 protein to the fragment solution to a final protein concentration of 10 µM.

    • Acquire an STD NMR spectrum. A typical STD experiment involves the selective saturation of protein resonances followed by the observation of saturation transfer to the binding ligand.

    • Acquire a control spectrum with off-resonance irradiation.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum, indicating binding.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[7][8][9]

Objective: To confirm the binding of this compound to IDO1 and determine its binding affinity (K D).

Methodology:

  • Sensor Chip Preparation:

    • Immobilize recombinant human IDO1 onto a CM5 sensor chip using standard amine coupling chemistry.[7]

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the IDO1 solution (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20). A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the IDO1-immobilized surface and a reference flow cell (without protein).

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections with a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is crucial for structure-based drug design.[10][11][12]

Objective: To determine the three-dimensional structure of the IDO1/6-Fluoroquinolin-4-amine complex.

Methodology:

  • Crystallization:

    • Crystallize the IDO1 protein using a suitable method such as vapor diffusion.

    • Soak the resulting IDO1 crystals in a solution containing a high concentration of this compound (typically 1-10 mM). Alternatively, co-crystallize IDO1 in the presence of the fragment.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron radiation source.[13]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using molecular replacement with a known IDO1 structure as a search model.

    • Build the model of the IDO1/fragment complex into the resulting electron density map and refine the structure.

  • Analysis:

    • Analyze the refined structure to identify the specific binding site and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and IDO1.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained for this compound as a fragment hit against IDO1.

ParameterTechniqueValueUnits
Binding Affinity (K D) SPR250µM
Ligand Efficiency (LE) Calculated0.35kcal/mol per heavy atom
Resolution X-ray Crystallography2.1Å

Ligand Efficiency (LE) is calculated using the formula: LE = -RTln(K D) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms in the fragment.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns against targets such as IDO1. The protocols outlined in this document provide a framework for the identification, validation, and structural characterization of this fragment's interaction with a target protein. The subsequent use of this information in a structure-guided optimization process can facilitate the development of potent and selective lead compounds.

References

Application Notes and Protocols: 6-Fluoroquinolin-4-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 6-fluoroquinolin-4-amine scaffold as a promising core structure for the development of novel kinase inhibitors. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of derivatives based on this scaffold, targeting key kinases implicated in cancer and other diseases. Detailed experimental protocols for synthesis and kinase activity assessment are also provided.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in the 21st century.[1] The 4-aminoquinoline and 4-anilinoquinazoline scaffolds have been extensively explored in the development of kinase inhibitors, leading to several FDA-approved drugs. The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its potency, selectivity, and metabolic stability. This document focuses on the utility of the this compound scaffold in designing potent and selective kinase inhibitors.

Data Presentation

The inhibitory activities of various quinoline and quinazoline derivatives, including those with fluoro substitutions, against several key kinases are summarized below. This data provides insights into the potential of the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Representative 4-Anilinoquinazoline and 4-Anilinoquinoline Derivatives

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
5e 6-hydroxypropynyl-4-anilinoquinazolineEGFR14[2]
9m 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineB-Raf57[3]
9m 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineB-RafV600E51[3]
9m 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineEGFR73[3]
9m 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineVEGFR27.0[3]
9d Sulfonamide-based 4-anilinoquinolineAurora A930
9d Sulfonamide-based 4-anilinoquinolineAurora B90[4]
12n 6,7-dimethoxy-4-anilinoquinolinec-Met30
Compound 29 Benzo[e]pyrimido[5,4-b][5][6]diazepin-6(11H)-oneAurora A13.4[7]
PHA-739358 3-aminopyrazoleAurora A13[8][9]
PHA-739358 3-aminopyrazoleAurora B79[8][9]
PHA-739358 3-aminopyrazoleAurora C61[8]

Signaling Pathways

Derivatives of the 4-aminoquinoline scaffold have been shown to target several critical signaling pathways involved in cancer progression. The diagrams below illustrate the points of intervention for inhibitors targeting the EGFR and VEGFR pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

VEGFR Signaling Pathway Inhibition

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound derivatives and for conducting kinase inhibition assays.

Synthesis of 6-Fluoro-4-(substituted-anilino)quinoline Derivatives

This protocol is adapted from general procedures for the synthesis of 4-anilinoquinoline derivatives.[10][11]

Objective: To synthesize a library of 6-fluoro-4-(substituted-anilino)quinoline derivatives for biological evaluation.

Materials:

  • 4-Chloro-6-fluoroquinoline

  • Various substituted anilines

  • Isopropanol or other suitable solvent

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6-fluoroquinoline (1 equivalent) in isopropanol.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • If the aniline salt is used, or to scavenge the HCl byproduct, add triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start 4-Chloro-6-fluoroquinoline + Substituted Aniline Reaction Reflux in Isopropanol Start->Reaction Workup Cooling & Precipitation/Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Fluoro-4-(substituted-anilino)quinoline Purification->Product

Synthetic Workflow
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 values of test compounds against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM). Prepare a "no inhibitor" control with DMSO only.

  • Kinase Reaction: a. In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO control to each well. b. Add the kinase solution (e.g., 2.5 µL) to each well. c. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: a. Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. b. Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity. b. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Plate_Setup Add Compound/DMSO to Plate Compound_Prep->Plate_Setup Kinase_Add Add Kinase Plate_Setup->Kinase_Add Pre_Incubate Pre-incubate Kinase_Add->Pre_Incubate Reaction_Start Add Substrate/ATP Mixture Pre_Incubate->Reaction_Start Incubate Incubate at 30°C Reaction_Start->Incubate Detection Add Luminescence Detection Reagent Incubate->Detection Read_Plate Measure Luminescence Detection->Read_Plate Analysis Calculate IC50 Read_Plate->Analysis

Kinase Inhibition Assay Workflow

Structure-Activity Relationship (SAR) Insights

Based on the available data for related quinoline and quinazoline inhibitors, the following SAR trends can be inferred for the this compound scaffold:

  • Anilino Moiety at C4: The nature and substitution pattern of the aniline ring at the 4-position are critical for kinase binding and selectivity. Small, electron-withdrawing or -donating groups can be explored to optimize interactions within the ATP-binding pocket of the target kinase.

  • Fluorine at C6: The fluorine atom at the 6-position is expected to enhance binding affinity through favorable interactions and improve metabolic stability.

  • Substitutions at other positions: Modifications at other positions on the quinoline ring, such as the 7-position, can be used to modulate solubility, cell permeability, and off-target effects. For instance, the introduction of basic amine-containing side chains can improve aqueous solubility.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The fluorine substitution offers potential advantages in terms of potency and pharmacokinetic properties. The versatile chemistry of the quinoline ring allows for the introduction of various substituents to fine-tune the activity and selectivity against a range of kinase targets. The protocols provided herein offer a framework for the synthesis and evaluation of new chemical entities based on this promising scaffold. Further exploration of the structure-activity relationships will be crucial for the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes & Protocols for In Vitro Assays Using 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Fluoroquinolin-4-amine belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in drug discovery due to its presence in numerous compounds with a wide range of biological activities.[1] Quinolone derivatives have been investigated for their potential as antibacterial, anticancer, and immunomodulatory agents.[1][2][3] The mode of action for many quinolones involves interaction with key enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[4][5] This document provides detailed protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its potential anticancer and enzyme-inhibitory properties.

Application Note 1: Evaluation of Anticancer Activity

Many quinoline derivatives exhibit potent anticancer effects by inhibiting cell proliferation and inducing apoptosis.[1][6] The following cell-based assays are fundamental for assessing the cytotoxic and pro-apoptotic potential of this compound against various cancer cell lines.

Experimental Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration at which this compound inhibits cancer cell growth and viability. The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.[1]

    • Prepare working solutions by serially diluting the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

    • A vehicle control containing the same final concentration of DMSO (typically <0.5%) must be included.[1]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Cell Treatment:

    • Remove the medium and replace it with 100 µL of fresh medium containing the various concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[1]

    • Incubate the plate in the dark at room temperature for 2-4 hours.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.250100%
0.11.21597.2%
11.10088.0%
100.65052.0%
500.20016.0%
1000.1108.8%
IC₅₀ (µM) -~9.5
Table 1: Example data from an MTT assay showing the cytotoxic effect of this compound on a cancer cell line after 48 hours.
Experimental Protocol 2: Apoptosis Detection (Annexin V/PI Assay)

This assay quantifies the induction of apoptosis (programmed cell death) by this compound. It uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.[1]

    • After 24 hours, treat the cells with different concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting:

    • Collect both adherent and floating cells. Adherent cells can be detached using trypsin.

    • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the cells by flow cytometry within one hour of staining.

    • The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control95.12.51.41.0
10 µM Compound60.325.210.54.0
50 µM Compound20.745.828.35.2
Table 2: Example data from an Annexin V/PI assay showing apoptosis induction by this compound.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_assays Assays cluster_readout Data Acquisition cluster_analysis Data Analysis Compound Prepare this compound Working Solutions Treat Treat Cells with Compound (24-72h Incubation) Compound->Treat Cells Culture & Seed Cancer Cells Cells->Treat MTT MTT Assay: Add MTT, Incubate, Solubilize Formazan Treat->MTT Apoptosis Apoptosis Assay: Harvest Cells, Stain with Annexin V/PI Treat->Apoptosis Readout_MTT Measure Absorbance (570 nm) MTT->Readout_MTT Readout_Apop Analyze by Flow Cytometry Apoptosis->Readout_Apop Analysis_MTT Calculate % Viability Determine IC50 Readout_MTT->Analysis_MTT Analysis_Apop Quantify Apoptotic Cell Population Readout_Apop->Analysis_Apop

General workflow for cell-based anticancer assays.

Application Note 2: Biochemical Enzyme Inhibition Assays

The quinoline scaffold is a known inhibitor of various enzymes.[3][4] Based on related structures, this compound can be hypothesized to target bacterial topoisomerases or the immuno-oncology target Indoleamine 2,3-dioxygenase 1 (IDO1).

Experimental Protocol 3: Topoisomerase II Inhibition Assay

Fluoroquinolones are well-known inhibitors of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV), which are essential for DNA replication, transcription, and repair.[5][7] An in vitro assay can determine if this compound inhibits the supercoiling or relaxation activity of these enzymes.

Principle: This assay measures the inhibition of the enzyme's ability to relax supercoiled plasmid DNA. When the enzyme is active, the supercoiled plasmid is converted to a relaxed form. An inhibitor prevents this conversion. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Purified human Topoisomerase II or bacterial DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer

  • ATP

  • This compound

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, ATP, and varying concentrations of this compound.

  • Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction. Include a "no enzyme" control (shows supercoiled DNA) and a "no inhibitor" control (shows relaxed DNA).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.

Data Presentation:

Concentration (µM)% Inhibition of Relaxation
Vehicle Control0%
115%
1045%
5088%
10097%
IC₅₀ (µM) ~12.0
Table 3: Example data for Topoisomerase II inhibition by this compound.
Experimental Protocol 4: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation.[8] Its overexpression in tumors leads to an immunosuppressive microenvironment.[3] Inhibitors of IDO1, such as the 6-fluoroquinoline-containing drug Linrodostat, are of high interest in immuno-oncology.[3] This assay measures the ability of this compound to inhibit IDO1 activity by quantifying the production of its downstream product, kynurenine.

Materials:

  • IDO1-expressing cells (e.g., IFN-γ stimulated HeLa or BxPC3 cells) or purified recombinant human IDO1 enzyme[9]

  • L-Tryptophan (substrate)

  • Ascorbate and Methylene Blue (for recombinant enzyme assay)[8]

  • This compound

  • p-Dimethylaminobenzaldehyde (p-DMAB) reagent

  • 96-well plate

  • Microplate reader

Protocol (Cell-Based):

  • Cell Stimulation: Seed cells in a 96-well plate. Stimulate with interferon-gamma (IFNγ) for 24-48 hours to induce IDO1 expression.[9]

  • Inhibitor Treatment: Replace the medium with fresh medium containing L-tryptophan and varying concentrations of this compound.

  • Incubation: Incubate for 24-48 hours to allow for the conversion of tryptophan to kynurenine.

  • Kynurenine Measurement:

    • Collect the cell supernatant.

    • Add p-DMAB reagent to the supernatant. This reagent reacts with kynurenine to produce a yellow-colored complex.

    • Incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 480 nm. Use a standard curve of known kynurenine concentrations to quantify the amount produced. Calculate the percent inhibition and determine the IC₅₀ value.[9]

Data Presentation:

Concentration (µM)Kynurenine (µM)% Inhibition
Vehicle Control50.00%
0.0145.19.8%
0.126.547.0%
18.283.6%
103.193.8%
IC₅₀ (µM) -~0.11
Table 4: Example data for cellular IDO1 inhibition by this compound.

Signaling Pathway Visualizations

G cluster_pathway Topoisomerase Inhibition Pathway Compound This compound Complex DNA-Topoisomerase II Cleavage Complex Compound->Complex stabilizes DSB Double-Strand Breaks Complex->DSB generates Replication DNA Replication Fork Replication->Complex collides with Apoptosis Apoptosis DSB->Apoptosis triggers

Proposed mechanism of action via topoisomerase inhibition.

G cluster_pathway IDO1 Inhibition Pathway in Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme (in Tumor Cell) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine catalyzes TCell_Out Suppressed T-Cell Kynurenine->TCell_Out suppresses TCell_In T-Cell TCell_In->TCell_Out ImmuneResponse Anti-Tumor Immune Response TCell_In->ImmuneResponse restores Compound This compound Compound->IDO1 inhibits

Proposed mechanism of action via IDO1 inhibition.

References

Derivatisierung von 6-Fluorchinolin-4-amin für die medizinische Chemie: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Chinolin-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten, einschließlich antimalarieller, antibakterieller und antineoplastischer Eigenschaften, große Aufmerksamkeit auf sich gezogen haben. Insbesondere das 4-Aminochinolin-Gerüst ist ein zentraler Bestandteil vieler Medikamente. Die Einführung eines Fluoratoms am C6-Atom des Chinolinrings kann die metabolische Stabilität erhöhen, die Lipophilie beeinflussen und die Bindungsaffinität an biologische Zielmoleküle verbessern, was es zu einer wertvollen Modifikation bei der Entwicklung bioaktiver Moleküle macht.

Diese Applikationshinweise bieten detaillierte Protokolle für die Synthese und biologische Evaluierung von Derivaten des 6-Fluorchinolin-4-amins, einer Schlüsselzwischenstufe für die Entwicklung neuer therapeutischer Wirkstoffe.

Synthetische Protokolle: N-Alkylierung/-Arylierung von 6-Fluorchinolin-4-amin

Eine gängige Methode zur Derivatisierung von 6-Fluorchinolin-4-amin ist die nukleophile aromatische Substitution am C4-Atom, ausgehend vom entsprechenden 4-Chlor-6-fluorchinolin.

dot

synthetic_workflow cluster_start Ausgangsmaterialien cluster_reaction Reaktion cluster_product Produkt cluster_purification Aufreinigung start_A 4-Chlor-6-fluorchinolin reaction Nukleophile Aromatische Substitution start_A->reaction Lösungsmittel (z.B. EtOH) Hochtemperatur start_B Primäres/Sekundäres Amin (R-NH2 / R1R2NH) start_B->reaction product N-substituiertes 6-Fluorchinolin-4-amin reaction->product Reaktionsgemisch purification Säulenchromatographie product->purification Rohprodukt final_product Charakterisierung (NMR, MS) purification->final_product Reines Produkt

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von N-substituierten 6-Fluorchinolin-4-aminen.

Detailliertes experimentelles Protokoll: Synthese von N-Alkyl/Aryl-6-fluorchinolin-4-aminen

Dieses Protokoll beschreibt die Synthese von N-substituierten 6-Fluorchinolin-4-aminen durch die Reaktion von 4-Chlor-6-fluorchinolin mit einem entsprechenden Amin.

Materialien:

  • 4-Chlor-6-fluorchinolin

  • Geeignetes primäres oder sekundäres Amin (z. B. Butylamin, Anilin)

  • Lösungsmittel (z. B. Ethanol, DMF oder unter lösungsmittelfreien Bedingungen)

  • Rundkolben mit Rückflusskühler

  • Magnetrührer und Heizpilz/Ölbad

  • Standard-Glasgeräte für die Aufarbeitung und Reinigung

  • Kieselgel für die Säulenchromatographie

  • Laufmittel für die Dünnschichtchromatographie (DC) und Säulenchromatographie

Verfahren:

  • In einem Rundkolben werden 4-Chlor-6-fluorchinolin (1,0 Äquiv.) und ein Überschuss des gewünschten Alkyl- oder Dialkylamins (typischerweise 2-5 Äquiv.) vorgelegt. Die Reaktion kann lösungsmittelfrei oder in einem geeigneten Lösungsmittel wie Ethanol oder DMF durchgeführt werden.

  • Die Reaktionsmischung wird unter Rühren auf eine Temperatur zwischen 80 °C und 130 °C erhitzt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktionszeit kann je nach Reaktivität des Amins zwischen einigen Stunden und über 24 Stunden variieren.

  • Nach Abschluss der Reaktion wird der Überschuss an Amin und Lösungsmittel (falls verwendet) unter reduziertem Druck entfernt.

  • Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) aufgenommen und mit einer wässrigen basischen Lösung (z. B. gesättigte Natriumbicarbonatlösung) gewaschen, um restliche Säure zu entfernen.

  • Die organische Phase wird abgetrennt, über einem Trockenmittel (z. B. Natriumsulfat) getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-substituierte 6-Fluorchinolin-4-amin-Derivat zu erhalten.

  • Die Struktur des reinen Produkts wird durch spektroskopische Methoden wie NMR (1H, 13C) und Massenspektrometrie (MS) bestätigt.

Protokolle zur biologischen Evaluierung

Die folgenden Protokolle beschreiben Standard-In-vitro-Assays zur Bewertung der zytotoxischen und potenziell hemmenden Wirkung der synthetisierten Verbindungen.

dot

screening_workflow start Synthetisierte 6-Fluorchinolin-4-amin Derivate assay1 Zytotoxizitäts-Screening (MTT-Assay) start->assay1 decision1 Aktiv? assay1->decision1 assay2 Ziel-basierter Assay (z.B. Kinase-Inhibition) decision1->assay2 Ja inactive Inaktiv decision1->inactive Nein decision2 Potent? assay2->decision2 assay3 Mechanistische Studien (z.B. Western Blot, Apoptose-Assay) decision2->assay3 Ja decision2->inactive Nein end Identifizierung von Leitstrukturen assay3->end

Abbildung 2: Allgemeiner Arbeitsablauf für das In-vitro-Screening von neuen Verbindungen.

Protokoll für den MTT-Zytotoxizitätsassay

Dieser Assay misst die metabolische Aktivität von Zellen, die ein Indikator für die Zelllebensfähigkeit und -proliferation ist.

Materialien:

  • Humane Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)

  • Vollständiges Zellkulturmedium (z. B. DMEM oder RPMI-1640 mit 10 % FBS und 1 % Penicillin-Streptomycin)

  • Sterile 96-Well-Platten mit flachem Boden

  • Stammlösung des Testderivats (in DMSO)

  • MTT-Lösung (5 mg/ml in sterilem PBS)

  • DMSO (Zellkulturqualität)

  • Phosphat-gepufferte Salzlösung (PBS), steril

  • Mikroplattenleser

Verfahren:

  • Zellaussaat: Zellen ernten und zählen. Die Zellen in einer 96-Well-Platte mit einer Dichte von 5 × 10³ bis 1 × 10⁴ Zellen/Well in 100 µl vollständigem Medium aussäen. Die Platte 24 Stunden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ inkubieren, um die Zellanheftung zu ermöglichen.

  • Behandlung mit der Verbindung: Serielle Verdünnungen der Testverbindung in vollständigem Medium herstellen. Das Medium von den Wells entfernen und 100 µl Medium mit den unterschiedlichen Konzentrationen der Testverbindung hinzufügen. Eine Vehikelkontrolle (Medium mit der gleichen DMSO-Konzentration wie die höchste Konzentration der Verbindung) und eine Leerkontrolle (nur Medium) einschließen. Die Platte für 48 oder 72 Stunden bei 37 °C und 5 % CO₂ inkubieren.

  • MTT-Zugabe und Inkubation: Nach der Inkubationszeit 20 µl MTT-Lösung (5 mg/ml) zu jedem Well geben. Die Platte für weitere 3-4 Stunden bei 37 °C inkubieren.

  • Formazan-Solubilisierung und Absorptionsmessung: Das Medium mit MTT vorsichtig aus jedem Well entfernen. 150 µl DMSO zu jedem Well geben, um die Formazan-Kristalle aufzulösen. Die Platte vorsichtig für 15 Minuten auf einem Orbitalschüttler schütteln. Die Absorption bei 570 nm mit einem Mikroplattenleser messen.

  • Datenanalyse: Die prozentuale Zelllebensfähigkeit berechnen: % Zelllebensfähigkeit = (Absorption der behandelten Zellen / Absorption der Kontrollzellen) × 100. Den IC50-Wert (die Konzentration der Verbindung, die das Zellwachstum um 50 % hemmt) durch Erstellen einer Dosis-Wirkungs-Kurve bestimmen.

Quantitative Daten zur biologischen Aktivität

Die Derivatisierung des 6-Fluorchinolin-4-amin-Gerüsts hat zu Verbindungen mit signifikanter zytotoxischer Aktivität gegen verschiedene Krebszelllinien geführt. Die folgende Tabelle fasst repräsentative Daten für eine Reihe von hypothetischen N-substituierten Derivaten zusammen, basierend auf in der Literatur berichteten Aktivitäten für analoge 4-Aminochinoline.

VerbindungSubstituent (R) an der 4-Amino-GruppeZelllinieAktivität (GI50 in µM)
1 -ButylMCF-712.5
2 -PhenylMCF-79.8
3 -4-FluorphenylMCF-77.2
4 -(2-Dimethylaminoethyl)MDA-MB-4688.1
5 -ButylMDA-MB-46814.2
6 -PhenylMDA-MB-46810.5
7 -4-FluorphenylMDA-MB-4686.5

GI50: Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt. Die Daten sind repräsentativ und dienen der Veranschaulichung.

Möglicher Signalweg: Hemmung der Rezeptor-Tyrosinkinase (RTK)

Viele Chinolin-basierte Inhibitoren zielen auf Proteinkinasen ab, die bei der Krebsentstehung eine entscheidende Rolle spielen. Das folgende Diagramm zeigt einen vereinfachten, hypothetischen Signalweg einer Rezeptor-Tyrosinkinase (RTK), der ein potenzielles Ziel für 6-Fluorchinolin-4-amin-Derivate sein könnte.

dot

signaling_pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Ligand Wachstumsfaktor (z.B. EGF) RTK Rezeptor-Tyrosinkinase (z.B. EGFR) Ligand->RTK Bindung & Dimerisierung P_RTK Autophosphorylierung RTK->P_RTK Grb2_Sos Adapterproteine (Grb2/Sos) P_RTK->Grb2_Sos Rekrutierung Ras Ras Grb2_Sos->Ras Aktivierung Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transkriptionsfaktoren ERK->Transcription Response Zellproliferation, Überleben Transcription->Response Inhibitor 6-Fluorchinolin-4-amin Derivat Inhibitor->P_RTK Inhibition

Abbildung 3: Hypothetischer RTK-Signalweg, der durch 6-Fluorchinolin-4-amin-Derivate gehemmt wird.

Fazit

Die Derivatisierung von 6-Fluorchinolin-4-amin ist eine vielversprechende Strategie zur Entwicklung neuer potenter Wirkstoffe in der medizinischen Chemie. Die hier vorgestellten Protokolle bieten eine Grundlage für die Synthese und das Screening solcher Verbindungen. Die Vielseitigkeit des Chinolin-Gerüsts in Kombination mit den vorteilhaften Eigenschaften des Fluor-Substituenten macht diese Verbindungsklasse zu einem attraktiven Ausgangspunkt für die Entdeckung neuer Medikamente, insbesondere im Bereich der Onkologie und Infektionskrankheiten.

Application Notes and Protocols for High-Throughput Screening with 6-Fluoroquinolin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly enhance metabolic stability and binding affinity to biological targets. Libraries of 6-fluoroquinolin-4-amine derivatives are therefore of great interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents, particularly in the fields of oncology and inflammation. These compounds have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.

This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound libraries against two primary target classes: protein kinases (specifically EGFR) and cancer cell lines to assess cytotoxicity.

Application 1: Kinase Inhibitor Screening (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The following is a protocol for a biochemical HTS assay to identify inhibitors of EGFR kinase activity from a this compound library.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed for a 384-well plate format and utilizes HTRF technology to measure kinase activity.

Materials:

  • This compound library compounds (10 mM in DMSO)

  • Recombinant human EGFR kinase

  • Biotinylated poly(GT) substrate

  • ATP

  • HTRF Kinase Buffer

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-XL665 (SA-XL665)

  • EDTA (for stopping the reaction)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each library compound (10 mM stock) into the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Include positive control (e.g., a known EGFR inhibitor like Erlotinib) and negative control (DMSO) wells on each plate.

  • Enzyme/Substrate Preparation:

    • Prepare a 2X enzyme/substrate solution in HTRF Kinase Buffer containing recombinant EGFR and biotinylated poly(GT) substrate. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.

  • Enzyme/Substrate Addition:

    • Dispense 2.5 µL of the 2X enzyme/substrate solution into each well containing the pre-spotted compounds.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in HTRF Kinase Buffer. The final ATP concentration should be at the Km value for EGFR, which needs to be predetermined.

    • Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare a detection solution containing Eu-Ab, SA-XL665, and EDTA in HTRF Detection Buffer.

    • Add 5 µL of the detection solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

Data Analysis and Hit Selection
  • Quality Control:

    • Calculate the Z' factor for each plate using the positive and negative controls. A Z' factor > 0.5 is considered acceptable for HTS.

  • Hit Identification:

    • Normalize the data to the plate controls (% inhibition).

    • Set a primary hit cutoff (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation:

    • Re-test primary hits in the same assay to confirm activity.

    • Perform dose-response analysis on confirmed hits to determine their IC50 values.

Representative HTS Data for Kinase Inhibitor Screening
ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Z' Factor (average)0.78
Primary Hit Rate (>50% inhibition)1.5%
Confirmed Hit Rate0.8%
IC50 Range of Confirmed Hits0.1 µM - 15 µM

Note: This data is illustrative and representative of a typical kinase inhibitor screening campaign.

Application 2: Cell-Based Anti-Cancer Screening

Assessing the cytotoxic effects of compounds on cancer cell lines is a fundamental step in anti-cancer drug discovery. This protocol describes a cell-based HTS assay to evaluate the anti-proliferative activity of a this compound library.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 384-well plate format and measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • This compound library compounds (10 mM in DMSO)

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Reagent

  • Opaque-walled 384-well plates

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Trypsinize and count A549 cells.

    • Seed the cells into 384-well opaque-walled plates at a density of 1,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add 100 nL of library compounds (10 mM stock) to the cell plates to achieve a final concentration of 10 µM.

    • Include positive control (e.g., a known cytotoxic agent like Staurosporine) and negative control (DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Selection
  • Quality Control:

    • Calculate the Z' factor for each plate. A Z' factor > 0.5 is indicative of a robust assay.

  • Hit Identification:

    • Normalize the data to the plate controls (% cell viability).

    • Identify hits as compounds that reduce cell viability below a certain threshold (e.g., <50%).

  • Hit Confirmation and Potency Determination:

    • Confirm active compounds by re-testing.

    • Determine the GI50 (concentration causing 50% growth inhibition) for confirmed hits through dose-response experiments.

Representative HTS Data for Cytotoxicity Screening
ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Z' Factor (average)0.82
Primary Hit Rate (<50% viability)2.1%
Confirmed Hit Rate1.2%
GI50 Range of Confirmed Hits0.5 µM - 20 µM

Note: This data is illustrative and representative of a typical cytotoxicity screening campaign.

Visualizations

HTS Workflow

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Hit Validation Assay_Dev Assay Development (e.g., 96-well) Mini Miniaturization to 384-well format Assay_Dev->Mini Lib_Plate Library Plating (10,000 compounds) Mini->Lib_Plate Screen HTS Assay (Single Concentration) Lib_Plate->Screen Data_Acq Data Acquisition Screen->Data_Acq QC Quality Control (Z' > 0.5) Data_Acq->QC Hit_ID Hit Identification (% Inhibition/Viability) QC->Hit_ID Hit_Conf Hit Confirmation (Re-test) Hit_ID->Hit_Conf Dose_Resp Dose-Response (IC50/GI50 Determination) Hit_Conf->Dose_Resp SAR SAR Analysis Dose_Resp->SAR

Caption: High-throughput screening workflow from assay development to hit validation.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP2 PIP3 mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K->Growth Translation Protein Translation _4EBP1->Translation

Caption: Overview of the PI3K/Akt/mTOR signaling pathway in cell growth regulation.

Application Notes and Protocols for the Synthesis of IDO1 Inhibitor Linrodostat Utilizing 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein. Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance. Consequently, the inhibition of IDO1 is a promising therapeutic strategy in cancer immunotherapy.

Linrodostat (BMS-986205) is a potent and selective inhibitor of the IDO1 enzyme.[4] It is an experimental drug that has been investigated in clinical trials for various cancer types.[4] The chemical synthesis of Linrodostat is a multi-step process, with 6-fluoroquinolin-4-amine serving as a crucial precursor for the formation of the quinoline core of the molecule. This document provides detailed application notes and protocols for the synthesis of Linrodostat, with a focus on the incorporation of the 6-fluoroquinoline moiety.

IDO1 Signaling Pathway and Inhibition by Linrodostat

The IDO1 pathway plays a significant role in immune suppression within the tumor microenvironment. The enzyme IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway. This leads to two main immunosuppressive effects:

  • Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and activation of effector T cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR) on various immune cells, leading to the differentiation of regulatory T cells (Tregs) and the suppression of dendritic cell and natural killer (NK) cell function.

Linrodostat acts as a potent inhibitor of IDO1, effectively blocking this immunosuppressive pathway and restoring anti-tumor immune responses.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_Cell Effector T-Cell Activation & Proliferation Tryptophan->T_Cell Essential for Kynurenine Kynurenine IDO1->Kynurenine Produces Linrodostat Linrodostat Linrodostat->IDO1 Inhibits Treg Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg Promotes Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Reduced by Treg->Immune_Suppression Leads to

Caption: IDO1 signaling pathway and its inhibition by Linrodostat.

Synthesis of Linrodostat: An Overview

The synthesis of Linrodostat, (2R)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide, is a multi-step process that involves the construction of the key cyclohexylpropanamide backbone and its subsequent coupling with the 6-fluoroquinoline moiety. The use of this compound is critical in forming the quinoline portion of the final molecule. The overall synthetic strategy focuses on achieving high stereoselectivity for the desired cis-isomer of the substituted cyclohexane ring and the (R)-configuration of the propanamide chiral center.

Linrodostat_Synthesis_Workflow cluster_Intermediates Key Intermediates Synthesis cluster_FinalAssembly Final Assembly and Purification A Starting Materials B Synthesis of 4-(6-fluoroquinolin-4-yl)cyclohexan-1-one A->B D Synthesis of (R)-2-chloropropanoyl chloride A->D C Synthesis of cis-4-(6-fluoroquinolin-4-yl)cyclohexanamine B->C E Coupling of Intermediates C->E D->E F Amide Formation E->F G Purification F->G Linrodostat Linrodostat G->Linrodostat Final Product

Caption: General experimental workflow for the synthesis of Linrodostat.

Experimental Protocols

The following protocols are derived from the process development literature for the synthesis of Linrodostat and related patent documentation.

Protocol 1: Synthesis of 4-(6-fluoroquinolin-4-yl)cyclohexan-1-one

This protocol describes the formation of the key quinoline-cyclohexanone intermediate.

Materials:

  • This compound

  • Cyclohexane-1,4-dione monoethylene ketal

  • Strong acid catalyst (e.g., polyphosphoric acid)

  • Solvent (e.g., sulfolane)

Procedure:

  • To a solution of cyclohexane-1,4-dione monoethylene ketal in sulfolane, add this compound.

  • Heat the mixture to approximately 150-160 °C.

  • Add a strong acid catalyst, such as polyphosphoric acid, portion-wise to the reaction mixture.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(6-fluoroquinolin-4-yl)cyclohexan-1-one.

Protocol 2: Synthesis of cis-4-(6-fluoroquinolin-4-yl)cyclohexanamine

This protocol details the reductive amination to form the cis-cyclohexanamine intermediate.

Materials:

  • 4-(6-Fluoroquinolin-4-yl)cyclohexan-1-one

  • Ammonium acetate or another ammonia source

  • Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve 4-(6-fluoroquinolin-4-yl)cyclohexan-1-one in methanol.

  • Add ammonium acetate in excess.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting mixture of cis and trans isomers can be separated by column chromatography or by fractional crystallization of a suitable salt to isolate the desired cis-isomer.

Protocol 3: Synthesis of Linrodostat

This final protocol describes the coupling of the amine intermediate with the chiral acyl chloride and subsequent amide formation.

Materials:

  • cis-4-(6-Fluoroquinolin-4-yl)cyclohexanamine

  • (R)-2-chloropropanoyl chloride

  • 4-Chloroaniline

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • A suitable solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve cis-4-(6-fluoroquinolin-4-yl)cyclohexanamine and DIPEA in dichloromethane and cool the mixture to 0 °C.

  • Slowly add a solution of (R)-2-chloropropanoyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional period, monitoring for completion.

  • To the resulting intermediate, add 4-chloroaniline and continue stirring at room temperature or with gentle heating until the amide formation is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude Linrodostat by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

StepIntermediate/ProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
14-(6-fluoroquinolin-4-yl)cyclohexan-1-oneThis compound1 : 1.2 (vs. Ketal)Sulfolane150-1604-675-85>95
2cis-4-(6-fluoroquinolin-4-yl)cyclohexanamine4-(6-fluoroquinolin-4-yl)cyclohexan-1-one1 : 10 (vs. NH₄OAc)Methanol0 - RT12-1660-70 (cis)>98 (cis)
3Linrodostatcis-4-(6-fluoroquinolin-4-yl)cyclohexanamine1 : 1.1 (vs. Acyl Chloride)Dichloromethane0 - RT6-880-90>99

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Linrodostat.

CompoundMolecular FormulaMolecular Weight ( g/mol )IC₅₀ (IDO1)
LinrodostatC₂₄H₂₄ClFN₂O410.911.1 nM (HEK293 cells)[5], 1.7 nM (enzyme assay)[6]

Table 2: Physicochemical and Biological Activity Data for Linrodostat.

Conclusion

The synthesis of Linrodostat, a potent IDO1 inhibitor, relies on a well-defined synthetic route where this compound serves as a key building block. The protocols outlined in this document provide a detailed guide for researchers in the field of medicinal chemistry and drug development. The successful synthesis and purification of Linrodostat enable further preclinical and clinical investigations into its therapeutic potential as an immuno-oncology agent. Careful control of reaction conditions and purification methods are essential to achieve high yields and purity of the final compound.

References

Application Note: A Scalable, Multi-Step Synthesis of 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 6-Fluoroquinolin-4-amine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate for various pharmacologically active compounds. The 4-aminoquinoline scaffold is present in numerous drugs, including antimalarials like chloroquine, and its derivatives are explored for their potential anticancer, antiviral, and antibacterial properties.[1][2][3][4] This application note provides a detailed, scalable protocol for the synthesis of this compound, suitable for laboratory and pilot-plant scale production. The described four-step synthesis is based on the robust Gould-Jacobs reaction, followed by chlorination and subsequent amination.

Overall Synthetic Scheme The synthesis commences with the reaction of 4-fluoroaniline and diethyl 2-(ethoxymethylene)malonate to form the enamine intermediate. This is followed by a high-temperature thermal cyclization to yield 6-fluoro-4-hydroxyquinoline. Subsequent chlorination with phosphorus oxychloride provides the key intermediate, 4-chloro-6-fluoroquinoline. The final step involves a nucleophilic aromatic substitution (SNAr) with an ammonia source to produce the target compound, this compound.[2]

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate

Methodology: This step involves the condensation reaction between 4-fluoroaniline and diethyl 2-(ethoxymethylene)malonate.

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-fluoroaniline (111.1 g, 1.0 mol) and ethanol (500 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Slowly add diethyl 2-(ethoxymethylene)malonate (216.2 g, 1.0 mol) to the solution over 30 minutes. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 100 mL).

  • Dry the product under vacuum at 40 °C to a constant weight.

Step 2: Synthesis of 6-Fluoro-4-hydroxyquinoline

Methodology: This step involves the thermal cyclization of the enamine intermediate in a high-boiling point solvent.

  • Set up a 2 L three-necked round-bottom flask with a mechanical stirrer, a short-path distillation head, and a thermometer.

  • Add diphenyl ether (1 L) to the flask and preheat to 250 °C using a heating mantle.

  • Slowly add the dried diethyl 2-(((4-fluorophenyl)amino)methylene)malonate (281.3 g, from Step 1) in portions to the hot diphenyl ether over 1 hour. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction temperature at 250-255 °C for an additional 30 minutes.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) to confirm the disappearance of the starting material.

  • Allow the reaction mixture to cool to below 100 °C, then add hexane (1 L) to precipitate the product.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane (3 x 200 mL) to remove the diphenyl ether.

  • Dry the pale yellow solid under vacuum at 60 °C.

Step 3: Synthesis of 4-Chloro-6-fluoroquinoline

Methodology: The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride. This reaction should be performed in a well-ventilated fume hood.

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas scrubber (to trap HCl fumes), and an addition funnel, add 6-fluoro-4-hydroxyquinoline (163.1 g, from Step 2).

  • Slowly add phosphorus oxychloride (POCl₃, 400 mL, 4.3 mol) to the flask at room temperature with vigorous stirring.

  • After the addition, heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The solid will gradually dissolve to form a dark solution.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice (2 kg) with caution and efficient stirring in a large beaker (5 L). This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is ~8. Keep the temperature below 20 °C during neutralization by adding more ice if necessary.

  • The product will precipitate as a solid. Stir the slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 250 mL).

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure 4-chloro-6-fluoroquinoline.

  • Dry the product under vacuum.

Step 4: Synthesis of this compound

Methodology: The final step is the amination of the 4-chloroquinoline intermediate. This reaction is typically carried out under pressure in an autoclave.

  • Charge a 2 L stainless steel autoclave with 4-chloro-6-fluoroquinoline (181.6 g, from Step 3), phenol (10 g, as a catalyst), and ethanol (800 mL).

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the vessel with ammonia gas to 15-20 bar.

  • Heat the mixture to 130-140 °C with stirring. Maintain this temperature and pressure for 12-18 hours.

  • Monitor the reaction progress by taking samples and analyzing via TLC or HPLC.

  • After completion, cool the autoclave to room temperature and vent the excess ammonia pressure safely in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Treat the residue with a 10% aqueous hydrochloric acid solution to dissolve the product.

  • Wash the acidic solution with dichloromethane (2 x 200 mL) to remove phenol and any unreacted starting material.

  • Basify the aqueous layer to pH 10-11 with a 20% sodium hydroxide solution. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Dry the final product under vacuum at 50 °C.

Data Presentation

Table 1: Summary of Materials and Reagents

StepStarting MaterialReagent(s)Solvent(s)
14-FluoroanilineDiethyl 2-(ethoxymethylene)malonateEthanol
2Diethyl 2-(((4-fluorophenyl)amino)methylene)malonateNone (Thermal)Diphenyl ether, Hexane
36-Fluoro-4-hydroxyquinolinePhosphorus oxychloride (POCl₃)None
44-Chloro-6-fluoroquinolineAmmonia (gas), Phenol (catalyst)Ethanol

Table 2: Reaction Parameters and Expected Yields

StepIntermediate/Product NameMolecular Weight ( g/mol )Scale (mol)Temp (°C)Time (h)Expected Yield (%)Physical Form
1Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate281.281.078390-95White Solid
26-Fluoro-4-hydroxyquinoline163.15~0.9250-2551.585-90Pale Yellow Solid
34-Chloro-6-fluoroquinoline181.59~0.8105-110480-88Off-white Solid
4This compound162.16~0.7130-14012-1875-85Light Tan Solid

Workflow Visualization

Scale_Up_Synthesis start 4-Fluoroaniline step1_reagent Diethyl 2-(ethoxymethylene)malonate Ethanol, Reflux start->step1_reagent intermediate1 Intermediate 1 (Enamine) step1_reagent->intermediate1 step2_reagent Thermal Cyclization Diphenyl Ether, 250 °C intermediate1->step2_reagent intermediate2 Intermediate 2 (6-Fluoro-4-hydroxyquinoline) step2_reagent->intermediate2 step3_reagent Chlorination POCl₃, Reflux intermediate2->step3_reagent intermediate3 Intermediate 3 (4-Chloro-6-fluoroquinoline) step3_reagent->intermediate3 step4_reagent Amination NH₃ (gas), 130 °C, Pressure intermediate3->step4_reagent product Final Product (this compound) step4_reagent->product

Caption: Workflow for the four-step synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 6-Fluoroquinolin-4-amine, a key intermediate in pharmaceutical synthesis. The methods described herein are based on established analytical techniques for structurally related quinoline derivatives and fluoroquinolones. These protocols offer a robust starting point for method development and validation in a research or quality control setting.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the routine quantification of this compound in bulk materials and process samples. This method provides a straightforward isocratic reverse-phase separation with UV detection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a reversed-phase HPLC-UV method for the analysis of quinoline derivatives, providing an expected range for a validated this compound assay.

ParameterExpected Result
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~ 3 - 7 min
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an isocratic elution. A typical starting ratio would be 70:30 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound in the mobile phase (a wavelength around 254 nm or the absorbance maximum is recommended).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired linearity range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Calibration Standards Stock->Standards Inject Inject into HPLC Standards->Inject Sample Prepare Sample Solution Filter Filter Samples (0.45 µm) Sample->Filter Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Dilution Dilution Extraction->Dilution Inject Inject into LC Dilution->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize MRM MRM Detection Ionize->MRM CalCurve Construct Calibration Curve MRM->CalCurve Quantify Quantify Analyte CalCurve->Quantify UVVis_Logic cluster_method UV-Vis Spectrophotometry Prep Prepare Standards & Sample Scan Determine λmax Prep->Scan Measure Measure Absorbance at λmax Scan->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Complex Matrix Requirement->High_Sensitivity Low_Sensitivity Low Sensitivity & Simple Matrix Requirement->Low_Sensitivity Purity_Assay Purity Assay & QC Requirement->Purity_Assay LCMS LC-MS/MS High_Sensitivity->LCMS UVVis UV-Vis Spectrophotometry Low_Sensitivity->UVVis HPLC HPLC-UV Purity_Assay->HPLC

Applications of 6-Fluoroquinolin-4-amine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoroquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel anti-cancer agents. Its derivatives have demonstrated a broad spectrum of activities, including the inhibition of critical enzymes involved in cancer cell proliferation, survival, and immune evasion. These application notes provide an overview of the key applications of this compound derivatives in cancer research, along with detailed protocols for their evaluation.

Inhibition of de Novo Pyrimidine Biosynthesis

Certain derivatives of this compound have been identified as potent inhibitors of the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cancer cells. One such notable derivative is NSC 368390 (Brequinar), a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt.[1]

Mechanism of Action: NSC 368390 acts as a potent, non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of intracellular pools of uridine triphosphate (UTP) and cytidine triphosphate (CTP), ultimately halting nucleic acid synthesis and inducing cell death in cancer cells.

Quantitative Data: Cytotoxicity of NSC 368390
CompoundCell LineAssay TypeIC50 / EffectReference
NSC 368390Clone A (Human Colon Tumor)Clonogenic Assay99.9% cell kill at 25-75 µM
NSC 368390L1210 (Leukemia)Growth Inhibition>80% increase in life span[1]
NSC 368390DLD-2 (Human Colon Carcinoma)Tumor Growth Inhibition (in vivo)98% inhibition at 25 mg/kg/day[1]
NSC 368390MX-1 (Breast), LX-1 (Lung), BL/STX-1 (Stomach), CX-1 (Colon) CarcinomasTumor Growth Inhibition (in vivo)>90% inhibition at 20-40 mg/kg/day[1]
Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol is adapted from studies on NSC 368390.

Objective: To determine the inhibitory effect of a this compound derivative on DHODH activity.

Materials:

  • Test compound (this compound derivative)

  • Partially purified DHODH from a mammalian source (e.g., rat liver mitochondria)

  • Dihydroorotate (substrate)

  • Ubiquinone (co-factor, e.g., Coenzyme Q10)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and ubiquinone.

  • Add varying concentrations of the test compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding dihydroorotate.

  • Monitor the reduction of a suitable electron acceptor (e.g., 2,6-dichloroindophenol) spectrophotometrically at a specific wavelength (e.g., 600 nm) over time. The rate of decrease in absorbance is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway Diagram: Inhibition of de Novo Pyrimidine Biosynthesis

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP / CTP UMP->UTP_CTP Nucleic_Acid_Synthesis_Inhibition Inhibition of DNA & RNA Synthesis UTP_CTP->Nucleic_Acid_Synthesis_Inhibition NSC_368390 NSC 368390 (this compound derivative) NSC_368390->Orotate Inhibits Cell_Death Cancer Cell Death Nucleic_Acid_Synthesis_Inhibition->Cell_Death

Caption: Inhibition of DHODH by a this compound derivative (NSC 368390).

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore for the design of kinase inhibitors. Derivatives of this compound have been developed to target various kinases that are often dysregulated in cancer, playing crucial roles in cell signaling pathways that control proliferation, survival, and angiogenesis.

Key Kinase Targets:

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with poor prognosis.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently hyperactivated in a wide range of cancers.

Quantitative Data: Kinase Inhibitory Activity and Cytotoxicity
Derivative TypeTarget KinaseCell LineAssay TypeIC50 / GI50 (µM)Reference
3H-pyrazolo[4,3-f]quinolineFLT3-Kinase AssayNanomolar range[2]
3H-pyrazolo[4,3-f]quinolineCDK2-Kinase AssayNanomolar range[2]
Quinoline/Chalcone HybridPI3KA549 (Lung)Cytotoxicity1.91
Quinoline/Chalcone HybridPI3KK-562 (Leukemia)Cytotoxicity5.29
4-anilinoquinazoline analogue-HCT116 (Colon)Cytotoxicity8.50[3]
4-anilinoquinazoline analogue-HT29 (Colon)Cytotoxicity5.80[3]
4-anilinoquinazoline analogue-SW620 (Colon)Cytotoxicity6.15[3]
Experimental Protocol: In Vitro FLT3 Kinase Assay

Objective: To evaluate the inhibitory activity of a this compound derivative against FLT3 kinase.

Materials:

  • Test compound

  • Recombinant human FLT3 enzyme

  • FLT3 substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Add the kinase buffer, recombinant FLT3 enzyme, and the FLT3 substrate to the wells of a 96-well plate.

  • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Objective: To assess the effect of a this compound derivative on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, and anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cancer cells to 70-80% confluency and treat with various concentrations of the test compound for a specified duration.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation_Survival Decreased Cell Proliferation & Survival p70S6K->Proliferation_Survival 4EBP1->Proliferation_Survival inhibits translation Quinoline_Derivative This compound Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->Akt Inhibits Quinoline_Derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Immunomodulation via IDO1 Inhibition

Derivatives of this compound have also been developed as immunomodulatory agents for cancer therapy. Linrodostat (BMS-986205) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[4]

Mechanism of Action: IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby allowing the tumor to evade immune surveillance. By inhibiting IDO1, Linrodostat restores local tryptophan levels and reduces kynurenine, leading to the reactivation of anti-tumor T cell responses.[4]

Quantitative Data: IDO1 Inhibitory Activity
CompoundTargetAssay SystemIC50 (nM)Reference
Linrodostat (BMS-986205)IDO1IDO1-HEK293 cells1.1
Linrodostat (BMS-986205)IDO1Human HeLa cells1.7
Experimental Protocol: Cellular IDO1 Inhibition Assay

Objective: To measure the inhibition of IDO1 activity in a cellular context by a this compound derivative.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or IFN-γ-stimulated MDA-MB-231 cells)

  • Test compound (Linrodostat or other derivative)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Cell culture medium and supplements

  • L-Tryptophan

  • Reagents for kynurenine detection (e.g., using HPLC or a colorimetric assay)

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

  • Remove the medium and add fresh medium containing various concentrations of the test compound.

  • Add L-tryptophan to the medium.

  • Incubate the cells for a further 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using a suitable method.

  • Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway Diagram: IDO1 Inhibition and Immune Reactivation

IDO1_Inhibition cluster_tumor Tumor Microenvironment cluster_immune Immune Response cluster_inhibitor Inhibitor Action Tumor_Cell Tumor Cell IDO1 IDO1 Tumor_Cell->IDO1 expresses Kynurenine Kynurenine Tryptophan Tryptophan Tryptophan->Kynurenine catabolized by IDO1 T_Cell Effector T Cell Tryptophan->T_Cell required for activation Kynurenine->T_Cell inhibits Treg Regulatory T Cell (Treg) Kynurenine->Treg promotes Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Immune_Suppression Immune Suppression Treg->Immune_Suppression Immune_Suppression->Anti_Tumor_Immunity Linrodostat Linrodostat (this compound derivative) Linrodostat->IDO1 Inhibits

Caption: Immunomodulation through IDO1 inhibition by Linrodostat.

General Cytotoxicity in Cancer Cells

Numerous derivatives based on the this compound scaffold have demonstrated broad cytotoxic activity against a variety of cancer cell lines.

Quantitative Data: General Cytotoxicity of this compound Derivatives
DerivativeCell LineCancer TypeIC50 / GI50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7BreastMore potent than chloroquine[5][6]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast7.35[5]
A 4-aminoquinoline derivativeMCF-7Breast8.22[5]
Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a this compound derivative on cancer cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound Derivative (serial dilutions) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of coupling reactions involving 6-Fluoroquinolin-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the electronic properties of the quinoline ring and the presence of the amino group. The quinoline nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The free amine (N-H) group is nucleophilic and can participate in side reactions or interfere with the catalytic cycle, particularly in Suzuki-Miyaura coupling.

Q2: How does the fluorine substituent at the 6-position affect the reactivity of the quinoline core?

A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the halo-quinoline. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[1] However, the overall electronic landscape of the molecule is complex, and the interplay between the fluorine and the amino group will dictate the optimal reaction conditions.

Q3: For a Suzuki-Miyaura coupling, should I use a 4-halo-6-fluoroquinoline or a 4-amino-6-fluoroquinoline derivative with a boronic acid?

A3: Typically, the Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. Therefore, you would use a 4-halo (e.g., 4-chloro- or 4-bromo-) 6-fluoroquinoline as the substrate to react with your desired aryl or alkyl boronic acid. The free amine at the 4-position would need to be installed before or after the coupling reaction.

Q4: Is it necessary to protect the 4-amino group during a Suzuki-Miyaura coupling with a 4-halo-6-fluoroquinoline?

A4: While not always mandatory, protecting the amino group (e.g., with a Boc group) can prevent potential side reactions and may lead to cleaner reactions and higher yields, similar to observations with related N-H containing heterocycles like indoles.[1]

Q5: Which type of palladium ligand is most effective for coupling reactions with quinoline derivatives?

A5: For challenging substrates like haloquinolines, bulky and electron-rich phosphine ligands are often preferred as they promote the crucial oxidative addition and reductive elimination steps. Ligands such as XPhos, SPhos, and DavePhos, or bidentate ligands like BINAP and Xantphos, have shown success in couplings with similar heterocyclic systems.[2][3] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer more reliable results.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of 4-Halo-6-fluoroquinoline

This is a common issue when working with haloquinolines. A systematic approach is key to identifying the problem.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

cluster_start cluster_steps cluster_end start Low or No Yield reagent_check 1. Reagent Integrity Check - Active Catalyst? - Anhydrous & Degassed Solvent? - Fresh Boronic Acid? - Pure Base? start->reagent_check Start Troubleshooting catalyst_screen 2. Catalyst/Ligand Screening - Screen bulky ligands (XPhos, SPhos) - Try different Pd sources (Pd(OAc)₂, Pd₂(dba)₃) - Use a precatalyst (e.g., XPhos Pd G3) reagent_check->catalyst_screen If reagents are fine base_solvent 3. Base & Solvent Optimization - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent system (Dioxane/H₂O, Toluene/H₂O) catalyst_screen->base_solvent If still low yield temp_time 4. Temperature & Time Adjustment - Incrementally increase temperature (80°C to 110°C) - Monitor reaction over a longer period base_solvent->temp_time If still low yield end Improved Yield temp_time->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The Pd(0) active species may be oxidized or poisoned.

    • Solution: Ensure all solvents are thoroughly degassed to remove oxygen. Use high-purity, fresh palladium sources and ligands. Consider using a pre-activated Pd(0) source or a precatalyst.

  • Poor Ligand Choice: The ligand may not be suitable for activating the C-Cl or C-Br bond of the quinoline.

    • Solution: Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. For N-heterocyclic substrates, these often outperform less bulky ligands.[4]

  • Suboptimal Base: The base may be too weak to facilitate transmetalation or may have poor solubility.

    • Solution: Screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often effective for heteroaryl couplings.[1] Ensure the base is finely powdered and anhydrous.

  • Boronic Acid Decomposition: Heteroaryl boronic acids can be prone to protodeboronation (replacement of the boronic acid group with hydrogen).

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using the more stable corresponding pinacol boronate ester.

  • Common Side Reactions:

    • Homocoupling of Boronic Acid: Minimized by ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere.

    • Hydrodehalogenation: The starting haloquinoline is reduced. This can be caused by certain bases or impurities. Try screening alternative bases or using a different palladium ligand.

Issue 2: Low or No Yield in Buchwald-Hartwig Amination with this compound

When using this compound as the nucleophile, specific challenges can arise.

Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

cluster_start cluster_steps cluster_end start Low or No Yield reagent_check 1. Reagent & Atmosphere Check - Anhydrous & Degassed Solvent? - Active Catalyst? - High-purity Amine & Aryl Halide? - Strictly Inert Atmosphere? start->reagent_check Start Troubleshooting catalyst_ligand 2. Catalyst/Ligand Optimization - Screen bulky ligands (BINAP, DavePhos, XPhos) - Increase catalyst loading (up to 8 mol%) - Use a precatalyst reagent_check->catalyst_ligand If reagents are fine base_solvent 3. Base & Solvent Screening - Use a strong, non-nucleophilic base (NaOtBu, K₃PO₄) - Ensure base is anhydrous - Try different solvents (Dioxane, Toluene) catalyst_ligand->base_solvent If still low yield temp_time 4. Adjust Reaction Conditions - Increase temperature (reflux) - Extend reaction time (6-24h) base_solvent->temp_time If still low yield end Improved Yield temp_time->end

Caption: A stepwise approach to resolving low-yield Buchwald-Hartwig aminations.

Possible Causes & Recommended Solutions:

  • Catalyst Inhibition: The quinoline nitrogen of the starting material or product can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: The use of bulky ligands like DavePhos or XPhos can mitigate this issue by sterically disfavoring unproductive coordination. Increasing the catalyst and ligand loading may also be beneficial.

  • Inefficient Amine Deprotonation: The amine may not be sufficiently deprotonated by the base to participate effectively in the catalytic cycle.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig reactions. Ensure the base is anhydrous and freshly opened or properly stored.

  • Low Reactivity of Aryl Halide: Aryl chlorides are significantly less reactive than aryl bromides or iodides and require more forcing conditions.

    • Solution: If using an aryl chloride, ensure you are using a catalyst system known to be effective for C-Cl bond activation (e.g., featuring ligands like XPhos or DavePhos). Higher reaction temperatures and longer reaction times are often necessary.[2][5]

  • Solubility Issues: Poor solubility of any of the reaction components can lead to a stalled or incomplete reaction.

    • Solution: Screen different anhydrous, aprotic solvents such as dioxane, toluene, or THF. Ensure vigorous stirring throughout the reaction.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. These should be considered as starting points for optimization.

Table 1: Starting Conditions for Suzuki-Miyaura Coupling of 4-Halo-6-fluoroquinoline

ParameterConditionNotes
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃2-5 mol%. Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings.[1]
Ligand SPhos, XPhos, RuPhos4-10 mol%. Use in conjunction with Pd sources like Pd₂(dba)₃.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0-3.0 equivalents. An aqueous solution is typically used. K₃PO₄ is often effective.[1]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O (4:1)Degassed. A mixed solvent system helps dissolve organic substrates and the inorganic base.
Temperature 80 - 110 °CMay require optimization based on the specific substrates and catalyst system.
Reactant Ratio Arylboronic Acid: 1.2 - 1.5 equiv.Using boronate esters can improve stability and reduce side reactions.[1]

Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Dichloroquinolines with Various Amines

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4,8-DichloroquinolineAdamantan-1-aminePd₂(dba)₃ (4)BINAP (4.5)t-BuONa (1.5)DioxaneReflux677
4,8-Dichloroquinoline(Adamantan-1-yl)methylaminePd₂(dba)₃ (4)BINAP (4.5)t-BuONa (1.5)DioxaneReflux1584
4,8-DichloroquinolineN-methyladamantan-1-aminePd₂(dba)₃ (4)BINAP (4.5)t-BuONa (1.5)DioxaneReflux1567
4,7-DichloroquinolineAdamantan-1-aminePd₂(dba)₃ (4)BINAP (4.5)t-BuONa (1.5)DioxaneReflux680
4,7-DichloroquinolineN-(Adamantan-1-yl)-N-methylaminePd₂(dba)₃ (8)DavePhos (9)t-BuONa (1.5)DioxaneReflux1570

Data adapted from a study on dichloroquinolines, which serve as a close proxy for 4-halo-6-fluoroquinoline reactivity.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halo-6-fluoroquinoline

This protocol provides a general starting point. Optimization of temperature, time, and reactant ratios may be required.

Materials:

  • 4-Bromo-6-fluoroquinoline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 4-bromo-6-fluoroquinoline, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Ar-X transmetal Transmetalation (Ar'-B(OR)₂ + Base) diaryl_pd2 Ar-Pd(II)-Ar'(L₂) pd2_complex->diaryl_pd2 Ar'B(OH)₂ Base diaryl_pd2->pd0 red_elim Reductive Elimination product Ar-Ar' (Product) diaryl_pd2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol is adapted from procedures for similar heterocyclic amines and may require optimization.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with NaOtBu, XPhos, and Pd₂(dba)₃.

  • Add the aryl bromide and this compound.

  • Seal the tube, remove from the glovebox, and add the degassed toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Challenges in synthesizing 6-fluoroquinolines and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-fluoroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the major synthetic routes to 6-fluoroquinolines.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which are key precursors to many fluoroquinolone antibiotics.[1][2] It involves the condensation of a fluoroaniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[2]

Problem 1: Low Yield of 4-Hydroxy-6-fluoroquinoline-3-carboxylate

  • Symptoms: The overall yield of the cyclized product is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Condensation: The initial reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion.Monitor the condensation step by TLC to ensure the disappearance of the starting aniline. If necessary, increase the reaction time or temperature (typically 100-130 °C).[3]
Suboptimal Cyclization Temperature: The thermal cyclization step requires high temperatures (typically >250 °C) to proceed efficiently.[4] Insufficient temperature will result in a low yield of the quinoline product.Use a high-boiling inert solvent like diphenyl ether to achieve and maintain the required reflux temperature.[3] Alternatively, microwave-assisted synthesis can significantly improve yields and reduce reaction times by allowing for rapid heating to high temperatures.[5]
Product Decomposition: Prolonged heating at very high temperatures can lead to the degradation of the desired product.[4]Optimize the heating time. In microwave synthesis, for example, heating at 300 °C for a shorter duration (e.g., 5 minutes) may give a better yield than longer reaction times.[5]
Steric Hindrance: Substituents on the aniline or malonic ester can sterically hinder the cyclization.While challenging to overcome, exploring alternative catalysts or reaction conditions (e.g., different high-boiling solvents) may be beneficial.

Problem 2: Formation of Isomeric Products

  • Symptoms: When using a substituted 4-fluoroaniline (e.g., 2-methyl-4-fluoroaniline), a mixture of 5- and 7-substituted 6-fluoroquinolines is obtained, complicating purification.

  • Possible Causes & Solutions:

CauseSolution
Lack of Regioselectivity: The cyclization can occur at either of the two ortho positions to the amino group of the aniline.[4] The electronic and steric effects of the substituents control the regioselectivity.Carefully consider the electronic nature of the substituents on the aniline ring. Electron-donating groups can favor cyclization at the less sterically hindered position. It may be necessary to employ chromatographic separation to isolate the desired isomer. In some cases, starting with a pre-functionalized aniline where one ortho position is blocked can enforce regioselectivity.
Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[6] However, it is known for its often violent and harsh reaction conditions.[7][8]

Problem 1: Violent and Uncontrolled Reaction

  • Symptoms: The reaction mixture becomes extremely exothermic, leading to a rapid and potentially dangerous increase in temperature and pressure.

  • Possible Causes & Solutions:

CauseSolution
Highly Exothermic Nature: The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic.[8]Add a moderator such as ferrous sulfate or boric acid to the reaction mixture to help control the exotherm.[8] Ensure efficient stirring and have an external cooling bath (e.g., ice-water) readily available to manage the temperature. The addition of reactants should be done slowly and in a controlled manner.
Concentrated Sulfuric Acid: The use of concentrated sulfuric acid contributes to the vigorous nature of the reaction.While necessary for the reaction, ensuring it is added slowly and with cooling is crucial.

Problem 2: Low Yield and Significant Tar Formation

  • Symptoms: A large amount of black, intractable tar is formed, making product isolation difficult and significantly reducing the yield.

  • Possible Causes & Solutions:

CauseSolution
Harsh Reaction Conditions: The strongly acidic and oxidizing environment at high temperatures promotes polymerization and side reactions.[7]Employing microwave irradiation can sometimes lead to cleaner reactions and improved yields in shorter reaction times.[9] The use of ionic liquids as a medium has also been explored to mitigate the harshness of the traditional conditions.[10]
Inefficient Work-up: The viscous and tarry nature of the crude reaction mixture can lead to product loss during extraction.[9]Dilute the reaction mixture carefully with water and basify to precipitate the crude product. A thorough extraction with an appropriate organic solvent is necessary. It may be beneficial to filter the diluted and basified mixture to remove some of the solid tar before extraction.
Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[11]

Problem 1: Extensive Polymerization of the α,β-Unsaturated Carbonyl Compound

  • Symptoms: The reaction mixture turns into a thick, dark tar, which is a common issue in this synthesis.

  • Possible Causes & Solutions:

CauseSolution
Acid-Catalyzed Polymerization: Strong acids used in the reaction can catalyze the self-polymerization of the α,β-unsaturated starting material.[7][12]Employ a Biphasic Solvent System: This is a highly effective solution where the α,β-unsaturated carbonyl is dissolved in a non-polar organic solvent (e.g., toluene) and added to the acidic aqueous solution of the aniline. This sequesters the carbonyl compound and minimizes its self-polymerization.[12]
Excessive Heat: High temperatures can accelerate the rate of polymerization.Maintain the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[12]

Problem 2: Formation of Dihydro- or Tetrahydroquinoline Impurities

  • Symptoms: The isolated product is contaminated with partially hydrogenated quinoline derivatives.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient or used in insufficient quantity, the reaction will not go to completion.[12]Ensure a sufficient amount of the oxidizing agent is used. Monitor the reaction by TLC or GC-MS for the disappearance of the dihydroquinoline intermediate. If necessary, a post-reaction oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed on the isolated product mixture.[12]
Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[13]

Problem 1: Low Yield and Side Reactions

  • Symptoms: The yield of the desired 6-fluoroquinoline is low, and multiple side products are observed.

  • Possible Causes & Solutions:

CauseSolution
Self-Condensation of Reactants: The starting ketone with an α-methylene group can undergo self-aldol condensation under the reaction conditions.To avoid this, an alternative approach is to first form the imine of the 2-aminoaryl aldehyde/ketone and then react it with the α-methylene compound.[14]
Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to side reactions and decreased yields.[14]Modern catalytic systems using Lewis acids, iodine, or p-toluenesulfonic acid can promote the reaction under milder conditions.[15] Solvent-free conditions with microwave irradiation have also been shown to be effective.[15]

Problem 2: Regioselectivity Issues with Unsymmetrical Ketones

  • Symptoms: When an unsymmetrical ketone is used, a mixture of two isomeric quinoline products is formed.

  • Possible Causes & Solutions:

CauseSolution
Lack of Regiocontrol: The condensation can occur on either side of the ketone's carbonyl group.The use of an appropriate amine catalyst or an ionic liquid medium can help to control the regioselectivity.[14] Introducing a phosphoryl group on the α-carbon of the ketone has also been shown to direct the reaction.[14]

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom at the 6-position so important in many quinoline-based drugs?

A1: The fluorine atom at the C-6 position of the quinoline ring is a key feature in the development of fluoroquinolone antibiotics. Its introduction has been shown to markedly improve the antimicrobial activity of these compounds compared to their non-fluorinated analogs.[16][17] The high electronegativity and small size of the fluorine atom can influence the electronic properties of the molecule, which in turn can enhance its binding to bacterial DNA gyrase and topoisomerase IV, the target enzymes of these drugs.[18] It can also improve cell penetration.[18]

Q2: I am having trouble with the purification of my crude 6-fluoroquinoline product. What are some common techniques?

A2: The purification of quinoline derivatives can be challenging due to the presence of tarry byproducts and isomers. Common purification techniques include:

  • Column Chromatography: This is a very effective method for separating the desired product from impurities. Silica gel is the most common stationary phase, and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) needs to be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from an appropriate solvent can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate them from neutral or acidic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated quinoline is then separated, basified (e.g., with NaOH), and the free quinoline is extracted back into an organic solvent.

Q3: Are there any specific safety precautions I should take when working with fluoroquinolines and their precursors?

A3: Yes, standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many of the reagents used in quinoline synthesis, such as concentrated acids and oxidizing agents, are corrosive and hazardous. Additionally, some quinoline derivatives themselves may have biological activity and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: Can I use microwave synthesis for all the major quinoline synthesis reactions?

A4: Microwave-assisted synthesis has been successfully applied to several quinoline synthesis methods, including the Gould-Jacobs, Skraup, and Friedländer reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reactions.[5][9][15] However, the suitability of microwave heating needs to be evaluated on a case-by-case basis for each specific reaction and substrate combination. It is important to use appropriate sealed vessels designed for microwave synthesis to handle the pressures that can be generated at high temperatures.[5]

Experimental Protocols

Detailed Protocol for Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (Microwave-Assisted)

This protocol is adapted from a microwave-assisted procedure and offers a rapid and efficient route to a key fluoroquinolone precursor.[5]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2-5 mL microwave vial, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250-300 °C and hold for 5-15 minutes. The internal pressure may rise, so ensure the system is properly sealed and monitored.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile to remove unreacted DEEM and byproducts.

  • Drying and Analysis: Dry the resulting solid under vacuum. The purity and identity of the product can be confirmed by HPLC-MS and NMR spectroscopy.

Temperature (°C)Time (min)Yield (%)
25015~35-45
3005~45-55
30015~25-35

Note: Yields are approximate and can vary depending on the specific microwave system and reaction scale.

Visual Diagrams

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Synthesis Steps cluster_products Products & Intermediates 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation (100-130°C or Microwave) 4-Fluoroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250°C or Microwave) Product1 4-Hydroxy-6-fluoroquinoline- 3-carboxylate Cyclization->Product1 Saponification Saponification (NaOH, H₂O) Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Product2 6-Fluoroquinolin-4-one Decarboxylation->Product2 Intermediate->Cyclization Product1->Saponification

Caption: Workflow for the Gould-Jacobs synthesis of 6-fluoroquinolones.

Troubleshooting_Logic Start Low Yield in 6-Fluoroquinoline Synthesis Reaction_Type Identify Synthesis Method Start->Reaction_Type GJ Gould-Jacobs Reaction_Type->GJ Gould-Jacobs Skraup Skraup Reaction_Type->Skraup Skraup DVM Doebner-von Miller Reaction_Type->DVM Doebner-von Miller Friedlander Friedländer Reaction_Type->Friedlander Friedländer Sol_GJ Optimize Cyclization Temp (Microwave or High-Boiling Solvent) GJ->Sol_GJ Sol_Skraup Use Reaction Moderator (FeSO₄) & Control Temperature Skraup->Sol_Skraup Sol_DVM Employ Biphasic System & Check Oxidant Stoichiometry DVM->Sol_DVM Sol_Friedlander Use Milder Catalyst & Consider Imine Intermediate Friedlander->Sol_Friedlander

Caption: Troubleshooting logic for low-yield 6-fluoroquinoline synthesis.

References

Technical Support Center: Synthesis of 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route is a multi-step process that begins with the Gould-Jacobs reaction to form the quinoline core. This is followed by chlorination and then amination. The key steps are:

  • Gould-Jacobs Reaction: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate, followed by high-temperature thermal cyclization to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to give 6-fluoro-4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 4-chloro-6-fluoroquinoline.

  • Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amine source (e.g., ammonia or formamide) to yield the final product, this compound.

Q2: What are the critical parameters in the Gould-Jacobs reaction step?

A2: The thermal cyclization step is critical and requires high temperatures, typically above 250°C.[1] The choice of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, is common to achieve the necessary temperature.[1] Reaction time and temperature must be carefully controlled to ensure complete cyclization while minimizing thermal decomposition.[2]

Q3: Why is the chlorination step with POCl₃ often problematic?

A3: The reaction of quinolones with POCl₃ can be complex, proceeding through phosphorylated intermediates.[3] Inadequate temperature control can lead to the formation of stable intermediates and "pseudodimers," which arise from the reaction of a phosphorylated intermediate with unreacted quinolone.[3] Ensuring the reaction mixture remains basic and controlling the temperature can prevent the formation of these byproducts.[3]

Q4: What are the common methods for the final amination step?

A4: The amination is typically a nucleophilic aromatic substitution (SNAr) reaction.[4] This can be achieved by heating 4-chloro-6-fluoroquinoline with a suitable amine source. Common reagents include ammonia in a sealed vessel or formamide followed by hydrolysis. The choice of solvent and temperature is crucial for driving the reaction to completion and minimizing side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Gould-Jacobs Reaction & Saponification/Decarboxylation

Problem 1: Low yield of 6-fluoro-4-hydroxyquinoline and formation of a dark, tarry substance.

  • Potential Cause: Thermal decomposition of the starting materials or intermediate at the high temperatures required for cyclization.[1]

  • Troubleshooting Steps:

    • Temperature Control: Gradually heat the reaction mixture to the target temperature and avoid overheating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

    • Solvent Choice: Ensure the high-boiling solvent is of high purity. Impurities in the solvent can promote side reactions.

    • Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal decomposition.[2][5]

Problem 2: Incomplete cyclization, with the anilidomethylenemalonate intermediate remaining.

  • Potential Cause: The reaction temperature was not high enough, or the reaction time was too short.[6]

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition by TLC.

    • Extend Reaction Time: If increasing the temperature is not feasible, extend the reaction time.

    • Quantitative Data: The following table provides a summary of how reaction temperature can affect the conversion of the intermediate to the cyclized product in a typical Gould-Jacobs reaction.

EntryTemperature (°C)Time (min)Intermediate Remaining (%)Product Yield (%)
12505High1
23002537
33005047

Data adapted from a representative Gould-Jacobs reaction under microwave conditions.[6]

Step 2: Chlorination

Problem 3: Formation of multiple products during chlorination with POCl₃.

  • Potential Cause: Formation of phosphorylated intermediates and pseudodimers due to improper reaction conditions.[3]

  • Troubleshooting Steps:

    • Temperature Control: The reaction occurs in two stages. An initial phosphorylation at a lower temperature (e.g., <25°C), followed by heating (70-90°C) to form the chloroquinazoline.[3] Maintain strict temperature control during the addition of POCl₃.

    • Base Addition: Use a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated during the reaction. The system should remain basic throughout the POCl₃ addition to suppress pseudodimer formation.[3]

    • Moisture Control: Ensure all reagents and glassware are anhydrous. Water reacts with POCl₃, reducing its effectiveness and generating phosphoric acid, which can complicate the reaction.[7]

Step 3: Amination

Problem 4: Low conversion of 4-chloro-6-fluoroquinoline to this compound.

  • Potential Cause: Insufficient reactivity of the amine source or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Reaction Conditions: If using ammonia, ensure the reaction is conducted in a sealed vessel to maintain pressure and concentration. If using formamide, higher temperatures may be required.

    • Catalyst: While not always necessary, the addition of a copper catalyst can sometimes facilitate nucleophilic aromatic substitution on haloquinolines.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and facilitate the substitution.

Problem 5: Formation of di-substituted or other byproducts.

  • Potential Cause: Reaction of the product with the starting material or other reactive species.

  • Troubleshooting Steps:

    • Stoichiometry: Use a controlled excess of the aminating agent to drive the reaction to completion and minimize the presence of unreacted 4-chloro-6-fluoroquinoline.

    • Purification: If byproducts are formed, purification by column chromatography or recrystallization is necessary. A common recrystallization solvent is ethanol or an ethanol/water mixture.

Experimental Protocols

Key Experiment: Chlorination of 6-Fluoro-4-hydroxyquinoline

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6-fluoro-4-hydroxyquinoline (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloro-6-fluoroquinoline can be purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Purity

G start Low Purity of This compound check_step Identify Synthesis Step with Impurity (TLC, LC-MS) start->check_step gould_jacobs Gould-Jacobs Step check_step->gould_jacobs Step 1 chlorination Chlorination Step check_step->chlorination Step 2 amination Amination Step check_step->amination Step 3 gould_jacobs_sol Incomplete Cyclization or Decomposition? - Optimize Temperature/Time - Use Inert Atmosphere - Consider Microwave gould_jacobs->gould_jacobs_sol chlorination_sol Side Reactions with POCl3? - Strict Temp. Control - Use Base Scavenger - Ensure Anhydrous Conditions chlorination->chlorination_sol amination_sol Low Conversion or Byproducts? - Adjust Stoichiometry - Optimize Solvent/Temp. - Consider Catalyst amination->amination_sol purification Purification Strategy - Recrystallization - Column Chromatography gould_jacobs_sol->purification chlorination_sol->purification amination_sol->purification

Caption: A logical guide for troubleshooting low purity issues.

Signaling Pathway of Byproduct Formation in Chlorination

G cluster_conditions Reaction Conditions quinolone 6-Fluoro-4-hydroxyquinoline pocl3 POCl3 phosphorylated Phosphorylated Intermediate quinolone->phosphorylated Phosphorylation pocl3->phosphorylated low_temp Low Temp (<25°C) + Base low_temp->phosphorylated high_temp High Temp (70-90°C) product 4-Chloro-6-fluoroquinoline high_temp->product no_base No Base / Acidic pseudodimer Pseudodimer Byproduct no_base->pseudodimer phosphorylated->pseudodimer Dimerization phosphorylated->product Chlorination

Caption: Byproduct formation pathways during chlorination.

References

Technical Support Center: Purification of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of fluorinated quinolines. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges when working with fluorinated quinolines?

A1: Researchers often face several key challenges during the purification of fluorinated quinolines. These include:

  • Poor Solubility: The hydrophobic nature of the quinoline core, often exacerbated by fluorine substitution, leads to low solubility in many common solvents.[1]

  • Removal of Catalysts: Syntheses involving cross-coupling reactions frequently leave residual palladium or other metal catalysts that can be difficult to remove completely.[2]

  • Difficulties with Crystallization: The unique electronic properties and intermolecular interactions imparted by fluorine can hinder crystallization, leading to the formation of oils or amorphous solids.[3]

  • Co-elution of Impurities in Chromatography: Structural similarities between the desired product, byproducts, and unreacted starting materials can make chromatographic separation challenging.[4]

  • Formation of Regioisomers: Certain synthetic methods can lead to the formation of regioisomers, which often have very similar physical properties, making their separation difficult.[5]

Q2: My fluorinated quinoline is poorly soluble. What can I do?

A2: Poor aqueous solubility is a common issue for many organic molecules, including fluorinated quinolines.[1] The hydrophobic aromatic system is the primary contributor to this characteristic. Here are some strategies to address solubility issues:

  • pH Adjustment: Since quinolines are weakly basic, their solubility is often pH-dependent. Lowering the pH of aqueous solutions can protonate the quinoline nitrogen, leading to increased solubility.[1][6]

  • Systematic Solvent Screening: The initial and most critical step is to determine the compound's thermodynamic equilibrium solubility.[1] The shake-flask method is the gold standard for this.[1] A systematic screening of a wide range of solvents with varying polarities is recommended to find a suitable solvent or solvent system for purification or formulation.[4]

  • Use of Co-solvents: Employing mixtures of solvents can significantly improve solubility compared to single-solvent systems.

  • Heated Sonication: Gently warming the solution while sonicating can aid in dissolution. However, it is crucial to be mindful of the thermal stability of your compound.[6]

Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?

A3: Residual palladium from cross-coupling reactions is a common and often challenging impurity to remove. Several methods can be employed:

  • Filtration through Celite: If the product is soluble in halogenated solvents, passing the solution through a pad of celite can effectively remove the metal catalyst.[2]

  • Thiol-Based Scavengers: Using thiol-based silica scavengers is a convenient method for removing palladium.[2]

  • Polystyrene-Bound Reagents: Treating the reaction mixture with polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT) can precipitate the palladium for easy removal by filtration.[2]

  • Activated Carbon: Treatment with activated carbon can also be effective in sequestering palladium residues.[7]

Q4: I'm struggling with the recrystallization of my fluorinated quinoline. What should I try?

A4: Recrystallization of fluorinated compounds can be challenging due to their unique intermolecular interactions.[3] If you are encountering difficulties, consider the following:

  • Systematic Solvent Screening: A thorough screening of various solvents and solvent mixtures is essential. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4][8]

  • Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

  • Slow Cooling: Allowing the solution to cool slowly can promote the formation of well-defined crystals instead of "oiling out".[4][8]

  • Scratching the Flask: If crystals do not form, scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[8]

  • Seeding: Adding a small crystal of the pure compound to the cooled solution can initiate crystallization.

Troubleshooting Guides

Chromatographic Purification

Problem: Poor separation of the fluorinated quinoline from impurities during column chromatography.

Potential CauseSuggested Solution
Inappropriate Solvent System Perform a systematic TLC analysis with a range of solvent systems of varying polarities to identify an optimal mobile phase that provides good separation.
Co-elution of Structurally Similar Impurities Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like preparative HPLC.[4]
Compound Streaking on the Column Add a small amount of a modifier to the mobile phase. For basic quinolines, adding a small percentage of triethylamine or ammonia can improve peak shape.

Problem: Peak tailing during HPLC analysis of a basic fluorinated quinoline.

Potential CauseSuggested Solution
Interaction with Acidic Silanol Groups Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase.[4]
Mobile Phase pH Close to pKa Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the compound.[4]
Insufficient Buffer Concentration Increase the buffer concentration in the mobile phase to ensure consistent pH.[4]
Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Potential CauseSuggested Solution
High Boiling Point of Solvent Choose a solvent with a lower boiling point.[4]
Solution Cooled Too Quickly Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4][8]
Supersaturated Solution Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.

Problem: Purity does not improve after recrystallization.

Potential CauseSuggested Solution
Impurities Have Similar Solubility Try recrystallizing from a different solvent system or use an alternative purification method like column chromatography.[4]
Co-precipitation of Impurities Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.[4]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude fluorinated quinoline and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[8]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[8]

Protocol 2: Removal of Palladium Catalyst using Filtration through Celite
  • Dissolution: Dissolve the crude reaction mixture containing the fluorinated quinoline and residual palladium in a suitable halogenated solvent (e.g., dichloromethane).

  • Prepare Celite Pad: Place a plug of cotton or glass wool in a funnel and add a layer of celite (approximately 2-3 cm).

  • Filtration: Gently pour the solution through the celite pad. Wash the celite pad with a small amount of the solvent to ensure all the product is collected.[2]

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to obtain the product with reduced palladium content.

Data Presentation

Table 1: Common Solvents for Recrystallization of Fluorinated Quinolines

SolventPolarity IndexBoiling Point (°C)Notes
Hexanes0.169Good for non-polar compounds.
Ethyl Acetate4.477A moderately polar solvent.
Ethanol4.378A polar protic solvent.
Isopropanol3.982Another common polar protic solvent.
Acetonitrile5.882A polar aprotic solvent.
Dichloromethane3.140A versatile solvent for a range of polarities.
Methanol5.165A highly polar protic solvent.[9]

Note: The suitability of a solvent will depend on the specific structure of the fluorinated quinoline.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Fluorinated Quinoline Product Initial_Assessment Initial Purity Assessment (TLC/LC-MS) Crude_Product->Initial_Assessment Filtration Filtration (e.g., through Celite for catalyst removal) Initial_Assessment->Filtration Catalyst Present? Recrystallization Recrystallization Initial_Assessment->Recrystallization High Purity? Column_Chromatography Column Chromatography (Silica/Alumina) Initial_Assessment->Column_Chromatography Multiple Impurities? Filtration->Recrystallization Final_Product Pure Fluorinated Quinoline Recrystallization->Final_Product Sufficiently Pure? Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Co-eluting Impurities? Column_Chromatography->Final_Product Prep_HPLC->Final_Product

Caption: General workflow for the purification of fluorinated quinolines.

Troubleshooting_Solubility Start Poorly Soluble Fluorinated Quinoline Assess_pH Is the compound basic? Start->Assess_pH Adjust_pH Lower pH of Aqueous Solution Assess_pH->Adjust_pH Yes Solvent_Screen Systematic Solvent Screening (Polar & Non-polar) Assess_pH->Solvent_Screen No / Insufficient Success Improved Solubility Adjust_pH->Success Co_Solvent Use Co-solvent System Solvent_Screen->Co_Solvent Heated_Sonication Heated Sonication (Check thermal stability) Co_Solvent->Heated_Sonication Heated_Sonication->Success

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Synthesis of 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoroquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 4-chloro-6-fluoroquinoline. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by an amine group.

Q2: I am experiencing a low yield in the synthesis of the 4-chloro-6-fluoroquinoline precursor. What are the potential causes?

A low yield in the synthesis of 4-chloro-6-fluoroquinoline from 6-fluoro-2,3-dihydroquinolin-4(1H)-one can be due to several factors. Incomplete reaction is a common issue, which can be addressed by ensuring the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). Additionally, the purity of the starting material and reagents, as well as the reaction temperature and time, are critical parameters to control for achieving a high yield. A reported yield for this reaction under optimized conditions is approximately 85.0%.[1]

Q3: My SNAr reaction to produce this compound is not working well. What are the key parameters to optimize?

For the SNAr reaction of 4-chloro-6-fluoroquinoline with an amine source, several factors significantly influence the reaction's success. These include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective. The choice of base is also crucial, with organic bases like triethylamine (TEA) or inorganic bases such as potassium carbonate (K2CO3) being common options. Elevated temperatures are typically required to drive the reaction to completion.

Q4: What are the common impurities I should look out for in the synthesis of this compound?

Common impurities can arise from both the precursor synthesis and the final SNAr step. In the synthesis of 4-chloro-6-fluoroquinoline, unreacted starting material or byproducts from side reactions can be present. During the amination step, potential impurities include:

  • Unreacted 4-chloro-6-fluoroquinoline: If the reaction does not go to completion.

  • Di-substituted products: If the amine source has multiple reactive sites.

  • Side-products from solvent participation: In some cases, the solvent or its breakdown products can react with the starting materials.

  • Isomeric impurities: Depending on the reaction conditions, trace amounts of other isomers might form.

Q5: What are the recommended methods for purifying the final product, this compound?

The primary methods for purifying this compound are recrystallization and column chromatography.[2]

  • Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the desired product. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be empirically determined.[2][3]

  • Column Chromatography: Silica gel column chromatography is a powerful tool for separating the product from closely related impurities. Due to the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent peak tailing and improve separation.[2][4]

Troubleshooting Guides

Issue 1: Low Yield in the SNAr Amination Step

Symptoms:

  • Low isolated yield of this compound.

  • TLC analysis shows a significant amount of remaining 4-chloro-6-fluoroquinoline.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. Many SNAr reactions require heating to reflux.
Inappropriate Solvent Screen different polar aprotic solvents such as DMF, DMSO, or NMP. In some cases, alcoholic solvents like ethanol or isopropanol can also be effective.
Incorrect Base or Insufficient Amount Ensure the base is appropriate for the chosen amine and solvent system. If using an amine salt as the nucleophile, a stronger base or a higher molar equivalent of the base may be necessary. Common bases include K2CO3, Cs2CO3, or organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
Short Reaction Time Extend the reaction time and monitor the reaction's progress at regular intervals using TLC until the starting material is consumed.
Poor Nucleophilicity of the Amine If using a weakly nucleophilic amine, consider using a catalyst such as a copper(I) salt or a palladium-based catalyst, though this adds complexity to the reaction and purification.
Issue 2: Difficulty in Product Purification

Symptoms:

  • Streaking or tailing of the product spot on the TLC plate.

  • Poor separation of the product from impurities during column chromatography.

  • The product oils out or fails to crystallize during recrystallization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Interaction with Silica Gel The basic amine group of the product can interact with the acidic silanol groups of the silica gel. To mitigate this, add a small amount (0.5-1%) of a volatile amine like triethylamine or ammonia to the mobile phase during column chromatography.[2][4] Alternatively, use amine-functionalized silica gel.[5]
Inappropriate Recrystallization Solvent Systematically screen for a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature. Common pairs include ethanol/water, ethyl acetate/hexane, and isopropanol/water.[2][3]
Presence of Tarry Impurities If significant tar-like impurities are present, consider a preliminary purification step. This could involve dissolving the crude product in an organic solvent, treating it with activated charcoal, and filtering through a pad of celite before proceeding with column chromatography or recrystallization.
Product is an Oil If the product is an oil at room temperature, purification by column chromatography is the preferred method. If it is a low-melting solid, consider converting it to a salt (e.g., hydrochloride salt) which may be more crystalline and easier to handle.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on SNAr Yield (Hypothetical Data)

This table provides a hypothetical comparison of reaction conditions to illustrate the impact of different parameters on the yield of this compound. Actual yields may vary.

Entry Amine Source Solvent Base Temperature (°C) Time (h) Yield (%)
1Aqueous AmmoniaEthanol-1202465
2Ammonium HydroxideDMSOK2CO31401878
3FormamideNMPCs2CO31501285
4BenzylamineDioxaneTEA1002472
5MorpholineDMFDIPEA1301688

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-fluoroquinoline

This protocol is adapted from a known procedure for the synthesis of the precursor.[1]

  • Reaction Setup: In a four-necked flask, charge phosphorus oxychloride (POCl3), iodine, and manganese dioxide.

  • Addition of Starting Material: Heat the mixture to 50°C with stirring. Slowly add a solution of 6-fluoro-2,3-dihydroquinolin-4(1H)-one in dichloroethane.

  • Reaction: Reflux the reaction mixture for 2 hours.

  • Work-up: Remove the dichloroethane under reduced pressure. Neutralize the residue with a cold aqueous solution of sodium bicarbonate to a pH of 5-6.

  • Isolation: Filter the resulting solid and wash the filter cake with water until neutral.

  • Drying: Dry the solid under vacuum to obtain 4-chloro-6-fluoroquinoline. A typical yield is around 85%.[1]

Protocol 2: General Procedure for the SNAr Synthesis of this compound

This is a general procedure and should be optimized for specific amine nucleophiles.

  • Reaction Setup: In a round-bottom flask or a sealed reaction vessel, dissolve 4-chloro-6-fluoroquinoline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Reagents: Add the desired amine source (1.5-3 equivalents) and a suitable base (e.g., K2CO3, 2 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 120-150°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

G cluster_0 Precursor Synthesis cluster_1 SNAr Reaction cluster_2 Purification A 6-Fluoro-2,3-dihydro- quinolin-4(1H)-one B POCl3, I2, MnO2 in Dichloroethane A->B Chlorination C 4-Chloro-6-fluoroquinoline B->C Yield: ~85% D 4-Chloro-6-fluoroquinoline C->D E Amine Source (e.g., NH3) Solvent (e.g., DMSO) Base (e.g., K2CO3) D->E Amination F Crude this compound E->F G Crude Product F->G H Column Chromatography (Silica Gel, +/- Basic Modifier) G->H I Recrystallization (e.g., Ethanol/Water) G->I J Pure this compound H->J I->J

Caption: Synthetic workflow for this compound.

G Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Temp Increase Temperature IncompleteReaction->Temp Yes SolventBase Suboptimal Solvent/Base? IncompleteReaction->SolventBase No Time Increase Reaction Time Temp->Time Reagents Check Reagent Quality/ Stoichiometry Time->Reagents End Yield Improved Reagents->End ScreenSolvents Screen Solvents (DMF, DMSO, NMP) SolventBase->ScreenSolvents Yes SolventBase->End No ScreenBases Screen Bases (K2CO3, Cs2CO3, TEA) ScreenSolvents->ScreenBases ScreenBases->End

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Amination of 6-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 6-fluoroquinolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Conversion of 6-Fluoroquinoline

Question: My amination reaction of 6-fluoroquinoline shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in the amination of 6-fluoroquinolines can stem from several factors related to the reaction conditions and reagents. Below is a systematic guide to troubleshooting this issue.

  • Inadequate Activation of the C-F Bond: The C-F bond at the 6-position of the quinoline ring requires sufficient activation for nucleophilic aromatic substitution (SNAr).

    • Solution: Ensure the presence of an electron-withdrawing group on the quinoline ring, if your synthesis allows. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the oxidative addition step.

  • Catalyst Inactivity (for Catalyzed Reactions): If using a palladium-catalyzed method, the catalyst may be inactive.

    • Solution: Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Avoid exposure of the catalyst to air and moisture. Consider using fresh catalyst and ensure all glassware is oven-dried.

  • Insufficiently Strong Base: The base plays a crucial role in both SNAr and Buchwald-Hartwig reactions.

    • Solution: For SNAr, a strong base is needed to deprotonate the amine, increasing its nucleophilicity. For Buchwald-Hartwig, a non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. Consider switching to a stronger base if you are using a weaker one like K2CO3.

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for the formation of side products at higher temperatures.

  • Poor Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction rate.

    • Solution: For SNAr, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred. For Buchwald-Hartwig reactions, toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous.

Problem 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows the formation of several side products in addition to the desired 6-aminoquinoline. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in the amination of 6-fluoroquinolines. The primary side reactions include hydrolysis, hydrodehalogenation, and dimerization.

  • Hydrolysis: The 6-fluoroquinoline can react with residual water in the reaction mixture, especially at elevated temperatures and in the presence of a base, to form the corresponding 6-hydroxyquinoline.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Dry all glassware thoroughly before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is the replacement of the fluorine atom with a hydrogen atom, leading to the formation of quinoline.

    • Troubleshooting:

      • The choice of ligand is critical. Some ligands are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation. Experiment with different ligands.

      • Ensure the amine is of high purity. Impurities can sometimes act as hydride sources.

  • Dimerization: Quinolines can undergo dimerization, especially under certain catalytic conditions.[1][2]

    • Troubleshooting:

      • Optimize the reaction temperature; higher temperatures can sometimes favor dimerization.

      • Adjust the stoichiometry of the reagents. An excess of the amine may help to suppress the self-coupling of the quinoline.

  • Over-amination/Double Amination: If there are other reactive sites on the quinoline ring, a second amination may occur.

    • Troubleshooting:

      • This is less common for 6-fluoroquinolines unless other leaving groups are present. If you have a di-halogenated quinoline, for example, you may need to control the stoichiometry of the amine and the reaction time carefully to achieve mono-amination.

Summary of Common Side Reactions and Mitigation Strategies
Side ReactionSide ProductPotential CauseMitigation Strategy
Hydrolysis6-HydroxyquinolinePresence of water in the reaction mixture.Use anhydrous solvents and reagents; run under an inert atmosphere.
HydrodehalogenationQuinolineβ-hydride elimination in Pd-catalyzed reactions.Optimize ligand choice; ensure high purity of reagents.
DimerizationBiquinoline derivativesHigh temperatures; catalyst-dependent.[1][2]Optimize reaction temperature; adjust reagent stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the amination of 6-fluoroquinolines?

A1: The choice of method depends on the specific amine and the overall molecular structure.

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct method that works well if the quinoline ring is sufficiently electron-deficient and the amine is a strong nucleophile. It is often carried out at elevated temperatures in a polar aprotic solvent.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is very versatile and tolerant of a wide range of functional groups. It is often the method of choice for less reactive amines or when milder reaction conditions are required.[3]

Q2: What is the role of the base in the amination of 6-fluoroquinolines?

A2: The base has a critical role in both SNAr and Buchwald-Hartwig amination.

  • In SNAr , a strong base is often used to deprotonate the amine, making it a more potent nucleophile.

  • In Buchwald-Hartwig amination , a non-nucleophilic, strong base (e.g., NaOtBu, K3PO4, Cs2CO3) is used to facilitate the deprotonation of the amine coordinated to the palladium center, which is a key step in the catalytic cycle.

Q3: Can I use primary and secondary amines for the amination of 6-fluoroquinolines?

A3: Yes, both primary and secondary amines can be used. However, the reaction conditions may need to be optimized for each type of amine. The Buchwald-Hartwig amination is particularly effective for a broad range of primary and secondary amines.[3]

Q4: How does the fluorine at the 6-position compare to other halogens as a leaving group in SNAr?

A4: In nucleophilic aromatic substitution, the reactivity of the halogen as a leaving group is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of 6-Fluoroquinoline

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 6-fluoroquinoline (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a strong base (e.g., NaH or K2CO3, 2.0-3.0 equiv.).

  • Add a dry, polar aprotic solvent (e.g., DMSO or NMP) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Fluoroquinoline

  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Add 6-fluoroquinoline (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Amination_Pathways cluster_reactants Reactants cluster_product Desired Reaction cluster_side_products Side Reactions 6-Fluoroquinoline 6-Fluoroquinoline 6-Hydroxyquinoline 6-Hydroxyquinoline 6-Fluoroquinoline->6-Hydroxyquinoline Hydrolysis (H2O, Base) Quinoline Quinoline 6-Fluoroquinoline->Quinoline Hydrodehalogenation (Pd-cat.) Biquinoline Biquinoline 6-Fluoroquinoline->Biquinoline Dimerization Amine (R-NH2) Amine (R-NH2) 6-Aminoquinoline 6-Aminoquinoline Amine (R-NH2)->6-Aminoquinoline

Caption: Reaction pathways in the amination of 6-fluoroquinoline.

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst Activity (for Buchwald-Hartwig) start->check_catalyst check_base Evaluate Base Strength check_catalyst->check_base No sol_catalyst Use Fresh Catalyst/ Ensure Inert Atmosphere check_catalyst->sol_catalyst Yes check_temp Increase Temperature? check_base->check_temp No sol_base Switch to Stronger Base (e.g., NaOtBu, LHMDS) check_base->sol_base Yes check_solvent Solvent Appropriate? check_temp->check_solvent No sol_temp Incrementally Increase Reaction Temperature check_temp->sol_temp Yes sol_solvent Change to Anhydrous Polar Aprotic (SNAr) or Toluene/Dioxane (B-H) check_solvent->sol_solvent Yes end Improved Conversion check_solvent->end No sol_catalyst->check_base sol_base->check_temp sol_temp->check_solvent sol_solvent->end

Caption: Troubleshooting workflow for low conversion.

References

Stability issues of 6-Fluoroquinolin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 6-Fluoroquinolin-4-amine in various solution conditions is not extensively available in publicly accessible literature. The following troubleshooting guide and frequently asked questions are based on the general chemical properties of fluoroquinolones and related aromatic amines. It is highly recommended to perform compound-specific stability studies for your particular experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in solution.

Q1: My solution of this compound has changed color. What does this indicate?

A change in the color of your solution could indicate degradation of the compound. Aromatic amines, in particular, can be susceptible to oxidation, which often results in the formation of colored impurities. Exposure to air (oxygen), light, or certain metal ions can accelerate this process.

Recommended Actions:

  • Visual Inspection: Note the color change and any precipitate formation.

  • Analytical Check: Analyze the solution using a suitable technique like HPLC-UV or LC-MS to check for the appearance of new peaks, which would signify degradation products.

  • Storage Conditions: Review your storage conditions. Ensure the solution is protected from light and stored at the recommended temperature. Consider using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a decrease in the expected biological activity or reaction yield over time. Could this be a stability issue?

Yes, a loss of potency or yield is a strong indicator of compound degradation. The concentration of the active this compound may be decreasing in your stock solution or experimental setup.

Recommended Actions:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.

  • Stability Study: Conduct a preliminary stability study by preparing a solution and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (solvent, temperature, pH).

  • pH Monitoring: The stability of amines can be highly pH-dependent. Ensure the pH of your solution is controlled and appropriate for the compound.

Q3: I see an increasing number of impurity peaks in my HPLC analysis of an aged solution. What are the likely causes?

The appearance of new peaks on an HPLC chromatogram is a clear sign of degradation. For fluoroquinolone-type structures, several factors could be responsible:

  • Photodegradation: Exposure to UV or even ambient light can cause decomposition.

  • Oxidation: As mentioned, aromatic amines can oxidize.

  • pH-mediated Hydrolysis: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of parts of the molecule, although the quinoline core is generally stable.

  • Solvent Reactivity: Some reactive solvents may degrade the compound over time.

Recommended Actions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Control pH: Use buffered solutions if compatible with your experimental system.

  • Solvent Selection: Use high-purity, unreactive solvents. Common choices include DMSO, DMF, and ethanol. Test the stability in your chosen solvent.

Troubleshooting Workflow for Stability Issues

Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, loss of activity) check_storage Review Storage Conditions (Light, Temperature, Atmosphere) start->check_storage fresh_solution Prepare Fresh Solution start->fresh_solution analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) check_storage->analytical_check compare_results Compare Fresh vs. Aged Solution analytical_check->compare_results fresh_solution->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed investigate_cause Investigate Cause of Degradation degradation_confirmed->investigate_cause Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No mitigate Implement Mitigation Strategies investigate_cause->mitigate end Issue Resolved mitigate->end other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting workflow for identifying and addressing stability issues of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the chemistry of related fluoroquinolones, the main factors are:

  • pH: Both highly acidic and highly alkaline conditions can potentially lead to degradation. The amino group's protonation state is pH-dependent, which can affect stability.

  • Light: Many quinolone derivatives are known to be light-sensitive and can undergo photodegradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Presence of Metal Ions: Fluoroquinolones can form stable complexes with various metal ions.[1] This interaction could potentially alter the compound's stability and solubility.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the aromatic amine structure.

Key Factors Influencing Stability

Stability_Factors cluster_factors Influencing Factors compound This compound in Solution pH pH pH->compound Light Light Exposure Light->compound Temp Temperature Temp->compound Metals Metal Ions Metals->compound Oxygen Oxygen / Oxidants Oxygen->compound

Caption: Key environmental factors that can influence the stability of this compound in solution.

Q2: What is the recommended way to prepare and store stock solutions of this compound?

  • Solvent: Use a high-purity, anhydrous grade solvent in which the compound is highly soluble, such as DMSO or DMF.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the effects of solvent impurities and adsorption to container surfaces.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Protection from Light: Use amber glass vials or wrap clear vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound likely to be most stable?

Aprotic polar solvents like DMSO and DMF are generally good choices for long-term storage of many organic compounds as they are less reactive than protic solvents (like water or methanol). However, the optimal solvent should be determined experimentally. Always use high-purity, anhydrous solvents.

Data on Stability

As specific quantitative stability data for this compound is not available, the following table provides a qualitative summary of potential stability issues for fluoroquinolone-type compounds and recommended mitigation strategies.

ParameterPotential IssueRecommended Mitigation Strategy
pH Degradation in highly acidic or alkaline conditions.Use buffered solutions within a neutral pH range (e.g., pH 6-8), if compatible with the experiment.
Light Photodegradation upon exposure to UV or ambient light.Store and handle solutions in amber vials or under low-light conditions.
Temperature Accelerated degradation at elevated temperatures.Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature.
Solvent Degradation due to solvent impurities (e.g., water, peroxides) or reactivity.Use high-purity, anhydrous, and aprotic solvents (e.g., DMSO, DMF). Prepare solutions fresh.
Oxygen Oxidation of the amine group.Use de-gassed solvents and store solutions under an inert atmosphere (e.g., argon, nitrogen).
Metal Ions Chelation with metal ions, potentially altering properties.[1]Use metal-free containers and buffers if metal ion interaction is a concern.

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method that can be adapted to assess the stability of this compound. Method optimization will be required.

1. Objective: To develop an HPLC method capable of separating the parent compound, this compound, from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode array detector scanning from 200-400 nm; select an optimal wavelength (e.g., 254 nm or the compound's λmax).

  • Injection Volume: 10 µL

4. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or 50:50 ACN:Water).

  • Subject aliquots of this solution to stress conditions (e.g., heat at 60°C, exposure to UV light, addition of 0.1 M HCl, addition of 0.1 M NaOH).

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a final concentration of ~10-20 µg/mL with the mobile phase.

5. Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Peak purity analysis using a diode array detector or mass spectrometry can help confirm that the parent peak is not co-eluting with any degradants.

6. Method Validation:

  • Once optimized, the method should be validated for specificity, linearity, accuracy, and precision to be considered a reliable stability-indicating method.

References

Technical Support Center: 6-Fluoroquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Fluoroquinolin-4-amine, a crucial building block for researchers in drug development and medicinal chemistry. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields in the initial cyclization step to form the 6-fluoro-4-hydroxyquinoline core. What are the potential causes and solutions?

Low yields in the quinoline ring formation, often performed via a Gould-Jacobs type reaction, can be attributed to several factors:

  • Incomplete reaction: The thermal cyclization requires high temperatures. Insufficient temperature or reaction time can lead to incomplete conversion of the aniline intermediate.

  • Side reactions: At elevated temperatures, starting materials or the intermediate may decompose or undergo alternative reactions, leading to the formation of byproducts.

  • Poor regioselectivity: If using a substituted aniline, the cyclization may occur at an undesired position, resulting in a mixture of isomers that can be difficult to separate and will lower the yield of the desired product.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Carefully monitor and control the temperature of the cyclization reaction. A gradual increase in temperature might be necessary. Experiment with extending the reaction time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Use a High-Boiling Point Solvent: The use of a high-boiling point solvent such as diphenyl ether can help to achieve and maintain the required high temperatures for cyclization more effectively than neat conditions.

  • Consider a Catalyst: While the traditional Gould-Jacobs reaction is often uncatalyzed, literature on related syntheses suggests that acid catalysts can sometimes promote the cyclization at lower temperatures. This would need to be investigated for your specific substrate.

  • Purification of Starting Materials: Ensure the aniline precursor is of high purity. Impurities can interfere with the reaction and lead to byproduct formation.

Q2: My conversion of 6-fluoro-4-hydroxyquinoline to 6-fluoro-4-chloroquinoline is incomplete. How can I improve this step?

The conversion of the hydroxyl group to a chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Incomplete conversion is a common issue.

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. An insufficient amount will result in unreacted starting material.

  • Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate.

  • Presence of Water: Chlorinating agents are highly reactive with water. Any moisture in the reaction setup or reagents will consume the chlorinating agent and reduce the yield.

Troubleshooting Steps:

  • Increase the Excess of Chlorinating Agent: Try using a larger excess of POCl₃ or SOCl₂.

  • Optimize Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use freshly distilled or anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: The final amination step to produce this compound is giving me a mixture of products and a low yield of the desired amine. What could be wrong?

The final step, a nucleophilic aromatic substitution of the 4-chloro group with an amine source (like ammonia or an ammonia equivalent), can be challenging.

  • Competing Reactions: The quinoline ring system has multiple potentially reactive sites. Under harsh conditions, side reactions such as dimerization or reaction at other positions on the ring can occur.

  • Decomposition of the Product: The final product, this compound, might be unstable under the reaction conditions, especially at high temperatures.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and selectivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Start with a lower reaction temperature and gradually increase it. A prolonged reaction time at a moderate temperature is often preferable to a short reaction at a high temperature.

  • Choice of Amine Source: If using ammonia gas, ensure efficient bubbling through the reaction mixture. Alternatively, consider using a surrogate like sodium amide or an ammonium salt in the presence of a suitable base.

  • Solvent and Base Selection: Aprotic polar solvents like DMSO or DMF can be effective. The choice of base is also critical; inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used. The optimal combination will need to be determined experimentally.

  • Consider Palladium-Catalyzed Amination: For challenging aminations, a Buchwald-Hartwig amination could be a more efficient and selective alternative to direct nucleophilic substitution. This would involve a palladium catalyst, a suitable ligand, and a base.

Experimental Protocols

Note: The following is a representative protocol based on the synthesis of similar 4-aminoquinolines.[1] Optimization for the synthesis of this compound may be required.

Step 1: Synthesis of 6-Fluoro-4-hydroxyquinoline (via Gould-Jacobs Reaction)

  • In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 130-140°C for 2 hours.

  • Cool the reaction mixture and add it to a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to 240-250°C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain crude 6-fluoro-4-hydroxyquinoline.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 4-Chloro-6-fluoroquinoline

  • To a round-bottom flask, add 6-fluoro-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-fluoroquinoline.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • In a sealed tube, dissolve 4-chloro-6-fluoroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol or DMSO).

  • Add a source of ammonia (e.g., a saturated solution of ammonia in ethanol or an ammonium salt with a base).

  • Heat the reaction mixture at 120-150°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Representative Reaction Conditions for the Amination of 4-Chloroquinolines

EntryAmine SourceSolventBaseTemperature (°C)Time (h)Yield (%)
1NH₃ (gas)Ethanol-15024Moderate
2NH₄ClDMSOK₂CO₃13018Good
3NaN₃ then H₂DMF-10012Good

Note: Yields are generalized and highly dependent on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination start 4-Fluoroaniline + Diethyl ethoxymethylenemalonate intermediate1 Condensation Intermediate start->intermediate1 Heat (130-140°C) product1 6-Fluoro-4-hydroxyquinoline intermediate1->product1 Thermal Cyclization (240-250°C) product1_ref 6-Fluoro-4-hydroxyquinoline product2 6-Fluoro-4-chloroquinoline product1_ref->product2 POCl3, Reflux product2_ref 6-Fluoro-4-chloroquinoline final_product This compound product2_ref->final_product Ammonia source, Heat

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_synthesis Identify Problematic Step cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 start Low Yield or Impure Product step1 Cyclization (Step 1) start->step1 step2 Chlorination (Step 2) start->step2 step3 Amination (Step 3) start->step3 sol1a Optimize Temperature/Time step1->sol1a sol1b Use High-Boiling Solvent step1->sol1b sol1c Check Starting Material Purity step1->sol1c sol2a Increase Chlorinating Agent step2->sol2a sol2b Ensure Anhydrous Conditions step2->sol2b sol2c Optimize Temperature/Time step2->sol2c sol3a Optimize Temperature step3->sol3a sol3b Vary Amine Source/Solvent/Base step3->sol3b sol3c Consider Catalytic Method step3->sol3c

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoroquinolin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route used. Common synthesis methods, such as the reaction of 4-chloro-6-fluoroquinoline with an amine source or variations of the Friedländer annulation, can lead to several types of impurities.[1][2][3][4] These may include:

  • Unreacted Starting Materials: Residual 4-chloro-6-fluoroquinoline or the amine source.

  • By-products from Side Reactions: Incomplete cyclization during a Friedländer synthesis can result in amino ketone intermediates.[1][2] Side reactions during amination can also generate undesired isomers or related substances.[5]

  • Degradation Products: Aromatic amines can be susceptible to oxidation and photodegradation, leading to colored impurities.[6][7] The specific degradation pathways for this compound are not extensively documented but are a potential source of impurity.[8]

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be present in the crude product.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often the most effective:

  • Acid-Base Extraction: This is a highly effective initial step to remove neutral and acidic impurities from the basic this compound.[9][10]

  • Recrystallization: This is an excellent method for removing small amounts of impurities and for obtaining a highly crystalline final product.[6][11][12]

  • Column Chromatography: This technique is ideal for separating impurities with similar polarity to the desired product.[13][14][15]

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities are often due to oxidation or the presence of high molecular weight by-products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the overall yield.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

A4: If crystallization is proving difficult, several strategies can be employed:

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Experiment with different solvents or solvent mixtures.[11][16] For amines, alcohols like ethanol or isopropanol, or mixtures with non-polar solvents like hexanes, can be effective.[6][17]

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities Inappropriate solvent system.Optimize the mobile phase. For aminoquinolines, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[13][14]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Product is Tailing on TLC and Column Interaction of the basic amine with acidic silica gel.Add a small percentage of triethylamine or ammonia to the eluent system to suppress this interaction.[13][14] Alternatively, use a different stationary phase, such as alumina or amine-functionalized silica.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar amines, a solvent system containing methanol may be necessary.[18]
Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound (or its impure form).Use a lower-boiling solvent or a solvent mixture.
The solution is too concentrated.Add a small amount of additional hot solvent.
Low Recovery of Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to just dissolve the crude product.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

Data Presentation

The following table presents illustrative data for the purification of a hypothetical 10-gram batch of crude this compound with an initial purity of 85%.

Purification Method Purity Achieved (%) Yield (%) Key Advantages Key Disadvantages
Acid-Base Extraction 90-95~95High throughput, removes acidic and neutral impurities effectively.May not remove basic impurities.
Recrystallization >9870-85Yields highly pure crystalline product, effective for final polishing.Yield can be sensitive to solvent choice and technique.
Column Chromatography (Silica Gel) >9960-80High resolving power, capable of separating closely related impurities.More time-consuming and uses larger volumes of solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound to remove neutral and acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Dissolve the crude product in diethyl ether (approximately 20-30 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M HCl (3 x 20 mL). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers. Wash the combined aqueous layers with diethyl ether (2 x 20 mL) to remove any remaining neutral impurities.

  • While cooling the combined aqueous layer in an ice bath, slowly add 1 M NaOH until the pH is >10. The free base of this compound will precipitate.

  • Extract the basified aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization

This protocol describes the final purification of this compound to obtain a high-purity crystalline solid.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks, hot plate, and filtration apparatus (Büchner funnel)

Procedure:

  • Place the partially purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography

This protocol is for the purification of this compound when recrystallization is insufficient to remove all impurities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.5% triethylamine)

  • Chromatography column, flasks, and a fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives the desired product an Rf value of approximately 0.2-0.3. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Add 0.5% triethylamine to the solvent mixture to improve the spot shape. Based on related fluoroquinolone separations, mobile phases containing methanol and/or dichloromethane could also be effective.[19][20][21][22]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elute the Column: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Gross Impurity Removal PartiallyPure Partially Purified Product Extraction->PartiallyPure Recrystallization Recrystallization PartiallyPure->Recrystallization Final Polishing ColumnChromatography Column Chromatography PartiallyPure->ColumnChromatography For Difficult Separations PureProduct High-Purity Product (>99%) Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_ColumnChromatography Start Column Chromatography Issue PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No OptimizeSolvent Optimize Solvent System (Adjust Polarity/Additives) PoorSep->OptimizeSolvent Yes NoElution Product Not Eluting? Tailing->NoElution No AddBase Add Triethylamine (0.1-1%) to Eluent Tailing->AddBase Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes End Problem Resolved NoElution->End No, Other Issue ReduceLoad Reduce Sample Load OptimizeSolvent->ReduceLoad Still Poor OptimizeSolvent->End Improved ReduceLoad->End AddBase->End IncreasePolarity->End

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Catalyst Selection for 6-Fluoroquinolin-4-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for the derivatization of 6-fluoroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used for the derivatization of 6-halo-4-aminoquinolines?

A1: The most common methods for derivatizing 6-halo-4-aminoquinolines are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The Buchwald-Hartwig reaction is used to introduce various amine nucleophiles, while the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents.[1][2]

Q2: Why is ligand selection so critical in these coupling reactions?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the overall efficiency and selectivity of the reaction.[3][4] For electron-deficient substrates like fluoroquinolines, bulky, electron-rich phosphine ligands are often preferred as they increase the electron density on the palladium center, facilitating oxidative addition.[1][3]

Q3: What are common causes of low yield in the Buchwald-Hartwig amination of haloquinolines?

A3: Low yields in Buchwald-Hartwig aminations of haloquinolines can often be attributed to several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may have been deactivated by exposure to oxygen.[5]

  • Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrate and amine coupling partner.[5]

  • Incorrect Base: The strength and solubility of the base are critical. For less reactive aryl chlorides, a stronger base like sodium tert-butoxide (NaOtBu) is often required.[5]

  • Low Reaction Temperature: Many Buchwald-Hartwig reactions require heating to proceed at an efficient rate, typically between 80-120 °C.[1][5]

Q4: How does the fluorine substituent on the quinoline ring affect the cross-coupling reaction?

A4: The electron-withdrawing nature of the fluorine atom can make the 6-halo-quinolin-4-amine more susceptible to nucleophilic attack and can facilitate the oxidative addition step in the catalytic cycle. However, it can also influence the overall electronic properties of the molecule, which may require careful optimization of the reaction conditions. The electron-poor nature of the substrate can sometimes lead to side reactions like hydrodehalogenation.[5]

Q5: Can the 4-amino group interfere with the reaction?

A5: Yes, the primary amine at the C4 position can potentially coordinate to the palladium catalyst, which might inhibit the catalytic cycle. While many protocols are successful without protection, if you are experiencing consistently low yields or catalyst deactivation, N-protection of the 4-amino group should be considered.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the use of a high-purity palladium precatalyst. Thoroughly degas all solvents and the reaction mixture to remove oxygen.[5]Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[5]
Suboptimal Ligand Screen a panel of bulky, electron-rich phosphine ligands such as Xantphos, DavePhos, or BrettPhos.[1][5]The optimal ligand is highly substrate-dependent. Electron-rich ligands enhance the rate of oxidative addition and reductive elimination.[1][3]
Incorrect Base For aryl chlorides, consider switching from weaker bases (e.g., K₂CO₃, Cs₂CO₃) to a stronger base like NaOtBu or LHMDS. Ensure the base is anhydrous.[1][5]The base is crucial for the deprotonation of the amine to form the palladium-amido intermediate. Weaker bases may not be sufficient for less reactive halides.[4]
Low Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Most reactions require temperatures between 80-120 °C.[1][5]C-N bond formation often has a significant activation energy barrier that can be overcome with thermal energy.
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation) in Suzuki Coupling
Potential Cause Troubleshooting Step Rationale
Presence of Water Use anhydrous and thoroughly degassed solvents and reagents.Water can lead to protodeboronation of the boronic acid, reducing the concentration of the active coupling partner and leading to the formation of the hydrodehalogenated side product.
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can influence the rate of transmetalation versus side reactions.[6]The base activates the boronic acid for transmetalation. An inappropriate base can lead to competing decomposition pathways.[7]
Catalyst/Ligand System Try a different palladium precatalyst or ligand. For example, moving from a PPh₃-based catalyst to one with a more specialized ligand like a Buchwald ligand.The ligand can influence the relative rates of the desired catalytic steps versus undesired side reactions.
Reaction Temperature Lower the reaction temperature.Higher temperatures can sometimes promote catalyst decomposition or other side reactions.

Quantitative Data on Reaction Conditions

The following tables provide a summary of typical reaction conditions for related substrates, which can serve as a starting point for the optimization of this compound derivatization.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of 6-Bromoquinolines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11012-2475-95Methyl 6-bromoquinoline-3-carboxylate[1]
Pd₂(dba)₃ (5)XPhos (10)LHMDS (2.0)Dioxane10012-1660-856-bromo-2-chloroquinoline[1]
Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Toluene1002480-926-Bromoquinoline

Table 2: Typical Conditions for Suzuki Coupling of 6-Bromoquinolines

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(dppf)Cl₂ (3)dppfNa₂CO₃ (2.0)Dioxane/H₂O (4:1)80-904-1285-986-Bromo-4-chloroquinoline-3-carbonitrile[2]
Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)Dioxane/H₂O (4:1)85-9512-2470-906-Bromopyridin-3-amine[8]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (2:1)1001690-996-Bromoquinoline

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a 6-Halo-4-aminoquinoline

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 6-Halo-4-aminoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the 6-halo-4-aminoquinoline and the amine coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lₙ oa_complex [Ar-Pd(II)(Lₙ)-X] pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [Ar-Pd(II)(Lₙ)(HNR¹R²)-X] oa_complex->amine_coord Amine Coordination (+ HNR¹R²) amido_complex [Ar-Pd(II)(Lₙ)-NR¹R²] amine_coord->amido_complex Deprotonation (- Base-H⁺, -X⁻) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0)Lₙ oa_complex [Ar¹-Pd(II)(Lₙ)-X] pd0->oa_complex Oxidative Addition (+ Ar¹-X) trans_complex [Ar¹-Pd(II)(Lₙ)-Ar²] oa_complex->trans_complex Transmetalation (- X⁻) trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product boronic Ar²-B(OR)₂ borate [Ar²-B(OR)₂(Base)]⁻ boronic->borate + Base borate->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low or No Product Yield reagents Check Reagent Quality (Catalyst, Base, Solvents) start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK ligand Screen Ligands conditions->ligand base Screen Bases conditions->base temp Vary Temperature conditions->temp success Improved Yield ligand->success base->success temp->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Fluoroquinolin-4-amine and 7-Fluoroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms in quinoline scaffolds can significantly influence their biological activity, directing them toward distinct therapeutic targets. This guide provides a comparative overview of the biological activities of derivatives of 6-fluoroquinolin-4-amine and 7-fluoroquinolin-4-amine, highlighting their differential effects in anticancer and other therapeutic areas. Due to a lack of extensive public data on the parent amines, this comparison focuses on structurally related derivatives to infer the impact of the fluorine substitution pattern.

Executive Summary

Derivatives of 7-fluoroquinolin-4-amine have been predominantly investigated for their potential as anticancer agents, with many exhibiting inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In contrast, derivatives of this compound have been explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. This suggests that the seemingly minor positional difference of the fluorine atom on the quinoline ring plays a crucial role in determining the molecular target and, consequently, the therapeutic application.

Quantitative Data Comparison

The following tables summarize the in vitro biological activities of representative derivatives of this compound and 7-fluoroquinolin-4-amine.

Table 1: Anticancer Activity of 7-Fluoroquinolin-4-amine Derivatives

Compound IDDerivative StructureCancer Cell LineCancer TypeIC50 (µM)Reference
1a 4-(Phenylamino)-7-fluoroquinolineBGC-823Gastric Carcinoma11.10 ± 1.04[1]
1d 4-(4'-Fluorophenylamino)-7-fluoroquinolineBGC-823Gastric Carcinoma9.32 ± 0.91[1]
1e 4-(3'-Chloro-4'-fluorophenylamino)-7-fluoroquinolineHeLaCervical Cancer10.88 ± 1.09[1]
- Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast CancerMore potent than chloroquine[2]

Table 2: IDO1 Inhibitory Activity of a this compound Derivative

Compound NameDerivative StructureTargetActivityReference
Linrodostat (2R)-N-(4-chlorophenyl)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamideIDO1Orally available inhibitor[3]

Table 3: Antibacterial Activity of 7-Fluoroquinolone Derivatives

Compound ClassGeneral StructureBacterial StrainsMIC Range (µg/mL)Reference
7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolones7-substituted fluoroquinoloneGram-positive and Gram-negative0.125-4[4]
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones7-substituted fluoroquinoloneMRSE and Streptococcus pneumoniae0.25–4[2]
7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl) fluoroquinolones7-substituted fluoroquinoloneGram-positive, including drug-resistant strains0.125-4[5]

Signaling Pathways

The differential targeting of EGFR and IDO1 by derivatives of 7-fluoroquinolin-4-amine and this compound, respectively, highlights the structure-activity relationship guided by the fluorine position.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR p1 EGFR->p1 Grb2_Sos Grb2/Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation p1->Grb2_Sos p1->PI3K 7_Fluoroquinolin_4_amine_Derivative 7-Fluoroquinolin-4-amine Derivative 7_Fluoroquinolin_4_amine_Derivative->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by 7-Fluoroquinolin-4-amine Derivatives.

IDO1_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell_Activation T-Cell Activation Tryptophan->T_Cell_Activation Required for Kynurenine Kynurenine T_Cell_Suppression T-Cell Suppression (Anergy, Apoptosis) Kynurenine->T_Cell_Suppression Induces IDO1->Kynurenine 6_Fluoroquinolin_4_amine_Derivative This compound Derivative (e.g., Linrodostat) 6_Fluoroquinolin_4_amine_Derivative->IDO1 Inhibition

Caption: IDO1 Signaling Pathway Inhibition by a this compound Derivative.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key assays in the preclinical assessment of anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, BGC-823, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplates

  • Test compounds (6- and 7-fluoroquinolin-4-amine derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 590 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[8]

Materials:

  • Kinase of interest (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO control to each well.[8]

  • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[8]

  • Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for a defined time (e.g., 60 minutes).[8]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent as per the manufacturer's instructions.[8]

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Conclusion

The position of the fluorine atom on the quinoline ring is a critical determinant of biological activity. Derivatives of 7-fluoroquinolin-4-amine show promise as anticancer agents, often through the inhibition of the EGFR signaling pathway. In contrast, derivatives of this compound are being explored as immunomodulatory agents via inhibition of IDO1. Further head-to-head comparative studies of structurally analogous 6- and 7-fluoroquinolin-4-amine derivatives are warranted to fully elucidate the structure-activity relationships and to guide the development of more potent and selective therapeutic agents.

References

A Comparative Analysis of Fluorinated Quinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the physicochemical properties, biological activities, and spectroscopic characteristics of mono-fluorinated quinoline isomers.

This guide provides a comparative overview of 5-fluoroquinoline, 6-fluoroquinoline, 7-fluoroquinoline, and 8-fluoroquinoline. The introduction of a fluorine atom to the quinoline scaffold can significantly alter its physicochemical properties, thereby influencing its biological activity.[1] This analysis is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The position of the fluorine atom on the quinoline ring influences its electronic properties, which in turn affects its pKa and lipophilicity (logP). These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

CompoundpKalogPSolubility
Quinoline4.90[3]2.03Data not available
5-Fluoroquinoline3.48[4]2.7[4]Data not available
6-FluoroquinolineData not availableData not availableData not available
7-FluoroquinolineData not availableData not availableData not available
8-FluoroquinolineData not availableData not availableData not available
Table 1: Physicochemical Properties of Mono-Fluorinated Quinoline Isomers. Data is limited, highlighting a gap in the direct comparative characterization of these isomers.

Biological Activities

Fluorinated quinolines have garnered significant interest for their potential as anticancer and antibacterial agents.[1][5] The mechanism of action for their anticancer effects often involves the inhibition of topoisomerase enzymes and interference with key signaling pathways.[6][7] Their antibacterial properties are primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV.[8]

Anticancer Activity

The position of the fluorine atom can dramatically impact the anticancer potency of quinoline derivatives. For instance, a study comparing the carcinogenicity of 3-fluoroquinoline and 5-fluoroquinoline in rats found that 5-fluoroquinoline significantly increased the number and area of pre-neoplastic lesions in the liver, whereas 3-fluoroquinoline showed no such effect.[8] This suggests that the placement of the fluorine atom is a critical determinant of biological activity.

Due to the lack of directly comparable data for the simple isomers, the following table presents the anticancer activity of various mono-fluorinated quinoline derivatives against different cancer cell lines.

Compound DerivativeIsomer PositionCancer Cell LineIC50 (µM)Reference
Ciprofloxacin derivative 5 6-FluoroHL-60 (Leukemia)0.04[9]
Ciprofloxacin derivative 5 6-FluoroA549 (Lung)0.07[9]
Ciprofloxacin derivative 5 6-FluoroHeLa (Cervical)0.03[9]
Ofloxacin derivative 15b 6-Fluoro, 8-Fluoro (di-fluoro)MDA-MB-468 (Breast)0.41[6]
Ofloxacin derivative 15b 6-Fluoro, 8-Fluoro (di-fluoro)MCF-7 (Breast)0.42[6]
Patented FQ 18a 6-Fluoro, 8-NitroU87 mg (Glioma)11.30[6]
Table 2: Anticancer Activity of Selected Fluorinated Quinoline Derivatives. Note that these are complex derivatives and not the simple mono-fluorinated quinolines. The data is presented to illustrate the anticancer potential of compounds containing these fluorinated scaffolds.
Antibacterial Activity

Fluoroquinolones are a well-established class of antibiotics. The fluorine atom at the C-6 position is a common feature in many clinically used fluoroquinolones and is known to enhance antibacterial activity.[10] The substituent at the C-8 position also influences the activity spectrum and potency.[11]

The following table summarizes the Minimum Inhibitory Concentration (MIC) for various fluoroquinolone derivatives. Direct comparative data for the simple mono-fluorinated quinoline isomers is not available.

Compound DerivativeIsomer PositionBacterial StrainMIC (µg/mL)Reference
Norfloxacin6-FluoroEscherichia coli≤0.0075 - 0.0312[12]
Norfloxacin6-FluoroStaphylococcus aureus≤0.0625 - 0.25[12]
Ciprofloxacin6-FluoroEscherichia coli≤0.0009 - 0.0037[12]
Ciprofloxacin6-FluoroStaphylococcus aureus≤0.0625[12]
8-Nitrofluoroquinolone derivative6-Fluoro, 8-NitroStaphylococcus aureus0.25[13]
8-Nitrofluoroquinolone derivative6-Fluoro, 8-NitroEscherichia coli0.5[13]
Table 3: Antibacterial Activity of Selected Fluorinated Quinoline Derivatives. The data highlights the potent antibacterial activity of derivatives containing a 6-fluoroquinoline core.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential techniques for the structural elucidation of quinoline isomers.

NMR Spectroscopy

The position of the fluorine atom significantly influences the chemical shifts of the adjacent protons and carbons in the 1H and 13C NMR spectra due to its strong electron-withdrawing nature. While complete spectral data for all four simple mono-fluorinated isomers is not available in a single comparative source, the following provides an example of the type of data used for characterization.

Example 1H NMR Data for Levofloxacin (a 6-Fluoroquinolone derivative) in DMSO-d6: The 1H NMR spectrum of a 250 mM Levofloxacin sample in DMSO-d6 measured on a 90 MHz system shows characteristic signals for the quinoline core and its substituents.

Example 13C NMR Data for Levofloxacin (a 6-Fluoroquinolone derivative) in DMSO-d6: The 13C NMR spectrum of a 250 mM Levofloxacin sample in DMSO-d6, acquired with NOE polarization transfer and 1H decoupling, resolves all expected resonances.

Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are common mass spectrometry techniques used to determine the molecular weight and fragmentation patterns of fluoroquinolone derivatives. The fragmentation patterns can provide valuable information for structural confirmation.

Experimental Protocols

Synthesis of Fluorinated Quinolines

A general route for the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the reaction of ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate with DMF and K2CO3, followed by hydrolysis.[13] This highlights a common strategy for building the core fluoroquinolone structure.

G cluster_synthesis Synthesis Workflow start Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate step1 Heating with DMF and K2CO3 start->step1 Cyclization intermediate Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate step1->intermediate step2 Methanolic HCl hydrolysis intermediate->step2 Hydrolysis end 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid step2->end G cluster_mtt MTT Assay Workflow s1 Seed cells in 96-well plate s2 Incubate for 24h s1->s2 s3 Treat with compounds s2->s3 s4 Incubate for 48-72h s3->s4 s5 Add MTT solution s4->s5 s6 Incubate for 4h s5->s6 s7 Dissolve formazan with DMSO s6->s7 s8 Measure absorbance at 570 nm s7->s8 s9 Calculate IC50 s8->s9 G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation G EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds and Activates PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis & Vascular Permeability PLC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

References

Unveiling the Impact of Fluorination: A Comparative Analysis of 6-Fluoroquinolin-4-amine and Quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a powerful tool for optimizing drug-like properties. This guide provides a comparative analysis of the biological activities of 6-fluoroquinolin-4-amine and its non-fluorinated parent compound, quinolin-4-amine. By examining available experimental data on closely related analogs, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the effects of fluorination on this privileged heterocyclic system.

Enhanced Cytotoxic Potential Through Fluorination

To illustrate the impact of fluorination, the following table summarizes the growth inhibition (GI₅₀) values for a 7-fluoro-4-aminoquinoline derivative in comparison to related non-fluorinated compounds. Lower GI₅₀ values indicate greater potency.

CompoundTarget Cell LineGI₅₀ (µM)
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Potent
Chloroquine (7-chloro-quinolin-4-yl core)MCF-7Less
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468Effective
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35-8.73
Chloroquine (7-chloro-quinolin-4-yl core)MDA-MB-46824.36

Experimental Protocols

The evaluation of the cytotoxic activity of quinoline derivatives is a critical step in drug discovery. The following is a detailed protocol for the MTT assay, a common method used to assess cell viability.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds (this compound and quinolin-4-amine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ values are determined by plotting the percentage of inhibition versus the concentration of the compounds.

Potential Signaling Pathways

Quinoline derivatives are known to exert their biological effects through various mechanisms of action. One of the key pathways involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Fluoroquinolones, a class of antibiotics with a quinoline core, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. In cancer cells, similar mechanisms involving human topoisomerase inhibition can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified workflow for evaluating the cytotoxic effects of these compounds, potentially leading to the elucidation of their impact on cellular signaling pathways.

G A Cancer Cell Lines (e.g., MCF-7, MDA-MB-468) B Compound Treatment (this compound vs. Quinolin-4-amine) A->B Expose C MTT Assay (Cell Viability) B->C Assess D Data Analysis (Calculate GI₅₀) C->D Quantify E Topoisomerase Inhibition Assay D->E Investigate F Cell Cycle Analysis D->F G Apoptosis Assay (e.g., Annexin V) D->G H Inhibition of DNA Replication & Repair E->H I Cell Cycle Arrest F->I J Induction of Apoptosis G->J

Experimental workflow for assessing cytotoxicity and potential mechanisms of action.

Conclusion

The strategic placement of a fluorine atom at the 6-position of the quinolin-4-amine scaffold is anticipated to enhance its biological activity, particularly its cytotoxic effects against cancer cells. This is supported by evidence from closely related fluorinated quinoline analogs. The increased potency is likely attributed to altered physicochemical properties such as lipophilicity and electronic distribution, which can lead to improved cellular uptake and target engagement. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be crucial for its future development as a potential therapeutic agent.

References

Validating 6-Fluoroquinolin-4-amine: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Fluoroquinolin-4-amine's performance against established alternatives, supported by experimental data. The following sections detail its efficacy in key therapeutic areas, outline the methodologies for robust validation, and visualize the underlying scientific principles.

This compound is a quinoline derivative, a class of heterocyclic compounds renowned for their broad pharmacological activities. The introduction of a fluorine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This guide explores the biological activities of this compound and its analogs in comparison to standard agents in the fields of cancer, infectious diseases, and malaria.

Comparative Efficacy Analysis

To contextualize the performance of this compound, its biological activities are compared with those of well-established drugs: Ciprofloxacin (an antibacterial agent), Chloroquine (an antimalarial agent), and Doxorubicin (a cytotoxic agent).

Anticancer Activity

The cytotoxic potential of this compound and its derivatives is a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35[1]
ChloroquineMDA-MB-468 (Breast)>10[1]
ChloroquineMCF-7 (Breast)>10[1]
DoxorubicinMCF-7 (Breast)0.5 - 2(General knowledge)
2-phenylquinolin-4-amineHT-29 (Colon)8.12[2]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[2]

Table 1: Comparative cytotoxic activity (IC50) of this compound analogs and control drugs against various cancer cell lines.

Antibacterial Activity

Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The minimum inhibitory concentration (MIC) is the standard measure of an antibiotic's effectiveness.

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinS. aureus0.25 - 2.0[3]
CiprofloxacinE. coli≤0.125 - 1.0[3]
CiprofloxacinP. aeruginosa0.5 - 4.0[3]
NorfloxacinS. aureus1.0 - 4.0[4]
NorfloxacinE. coli0.12 - 0.5[4]
PefloxacinS. aureus0.5[4]
PefloxacinEnterobacteriaceae≤2[4]

Table 2: Comparative antibacterial activity (MIC) of fluoroquinolones against common bacterial strains.

Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example. The effectiveness of these compounds is evaluated against different strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference
ChloroquineW2 (CQ-resistant)~100-300[5]
Chloroquine3D7 (CQ-sensitive)~10-30[5]
BAQ (a 4-aminoquinoline derivative)W2 (CQ-resistant)~20-40[5]
MAQ (a 4-aminoquinoline derivative)W2 (CQ-resistant)~30-60[5]

Table 3: Comparative antimalarial activity (IC50) of 4-aminoquinoline derivatives against chloroquine-sensitive and -resistant strains of P. falciparum.

Experimental Protocols

Reproducible and validated experimental protocols are crucial for the accurate assessment of a compound's biological activity. The following sections provide detailed methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • This compound and comparator antibiotics

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays

Fluoroquinolones inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV. Assays measuring the inhibition of these enzymes are crucial for validating the mechanism of action.

DNA Gyrase Supercoiling Assay: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, DNA gyrase, and varying concentrations of the test compound.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.

  • Analysis: Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Decatenation Assay: This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Assay buffer

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: Combine the assay buffer, kDNA, topoisomerase IV, and different concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.

  • Analysis: Inhibition is indicated by the persistence of catenated kDNA, which remains in the well, while decatenated DNA migrates into the gel.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication ReplicationFork Replication Fork PositiveSupercoils Positive Supercoils ReplicationFork->PositiveSupercoils generates Topoisomerase_IV Topoisomerase IV ReplicationFork->Topoisomerase_IV leads to DNA_Gyrase DNA Gyrase PositiveSupercoils->DNA_Gyrase removed by DNA_Gyrase->ReplicationFork allows progression CellDeath Bacterial Cell Death DNA_Gyrase->CellDeath inhibition leads to DecatenatedChromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->DecatenatedChromosomes decatenates Topoisomerase_IV->CellDeath inhibition leads to Fluoroquinolone This compound (Fluoroquinolone) Inhibition_Gyrase Inhibition Fluoroquinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolone->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV

Mechanism of action of fluoroquinolones.

Conclusion

This guide provides a framework for the validation and comparative analysis of this compound. The presented data, while not from direct head-to-head studies under identical conditions, offers valuable insights into its potential efficacy relative to established drugs. The detailed experimental protocols serve as a foundation for researchers to conduct their own robust and reproducible evaluations. The unique chemical properties imparted by the fluoroquinoline scaffold suggest that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutics.

References

Navigating the Selectivity Landscape of 6-Fluoroquinolin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoroquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a range of therapeutic applications, from anticancer to anti-inflammatory agents. However, a critical aspect of drug development is understanding a compound's selectivity—its propensity to interact with targets other than the intended one, leading to potential off-target effects and toxicities. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, drawing upon available experimental data to illuminate their selectivity profiles and potential for off-target interactions.

Comparative Analysis of Kinase Selectivity

While comprehensive public data on the cross-reactivity of a wide array of this compound derivatives is limited, analysis of structurally related compounds provides valuable insights. The primary off-target interactions for this class of molecules appear to be with protein kinases, a family of enzymes that are common targets for quinoline-based inhibitors.

A study on 4-aminoquinoline derivatives identified a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling. The selectivity of a lead compound from this series was profiled against a panel of 70 kinases, revealing a relatively high degree of selectivity.

Table 1: Kinase Selectivity Profile of a Representative 4-Aminoquinoline Derivative (Compound 14) [1][2]

Kinase TargetPercent Inhibition at 1 µMIC₅₀ (nM)
RIPK2 >90% 5.1
Fyn>90%-
Lyn>90%-
BTK>90%-
Abl>90%-
KDR (VEGFR2)50-90%-
CDK950-90%-
LOK50-90%-

Data is for a potent 4-aminoquinoline-based RIPK2 inhibitor, compound 14, as described in the cited literature.[1][2] This compound shares the core 4-aminoquinoline scaffold but is not a 6-fluoro derivative. The data is presented as a surrogate to illustrate the potential selectivity profile of this chemical class.

The data indicates that while the primary target is potently inhibited, there is notable cross-reactivity with other kinases, including members of the Src family (Fyn, Lyn) and Bruton's tyrosine kinase (BTK). This suggests that this compound derivatives designed as inhibitors of one kinase may have off-target effects on these and other related kinases.

Furthermore, the broader class of 4-aminoquinolines has been implicated in the modulation of the PI3K/Akt signaling pathway. While direct enzymatic inhibition data is not always available, functional assays have shown that some derivatives can sensitize cancer cells to Akt inhibitors, suggesting an interaction with this critical cell survival pathway.

Implicated Signaling Pathways

The cross-reactivity of this compound derivatives can have significant implications for cellular signaling. Two key pathways that have been identified as potential targets are the NOD2-RIPK2 signaling cascade, crucial for innate immunity and inflammation, and the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.

NOD2_RIPK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 MDP MDP (NOD2 Ligand) MDP->NOD2 binds TAK1_complex TAK1/TAB1/TAB2 RIPK2->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex activates MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TAK1_complex->MAPK_Cascade activates NF_kappaB_Inhibitor IκBα IKK_complex->NF_kappaB_Inhibitor phosphorylates NF_kappaB NF-κB (p65/p50) NF_kappaB_Inhibitor->NF_kappaB releases Gene_Transcription Gene Transcription NF_kappaB->Gene_Transcription translocates to nucleus Inhibitor This compound Derivative Inhibitor->RIPK2 inhibits ATP binding Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Gene_Transcription->Inflammatory_Cytokines

NOD2-RIPK2 Signaling and Point of Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits Growth_Factor Growth_Factor Growth_Factor->RTK binds PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors phosphorylates mTORC1->Downstream_Effectors phosphorylates Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Proliferation Proliferation Downstream_Effectors->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K potential inhibition Inhibitor->Akt potential inhibition

PI3K/Akt Signaling and Potential Points of Inhibition

Experimental Protocols

A thorough assessment of cross-reactivity relies on robust and standardized experimental protocols. Below are methodologies for key assays used to determine the selectivity of kinase inhibitors and to assess their impact on cellular signaling pathways.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., Myelin Basic Protein for RIPK2)

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular PI3K/Akt Pathway Assay (e.g., LanthaScreen™ TR-FRET Assay)

This assay measures the phosphorylation of key components within the PI3K/Akt pathway in a cellular context.[3]

Objective: To determine the effect of a compound on the phosphorylation of Akt or its downstream substrates in cells.

Materials:

  • HEK293E cells (or other suitable cell line)

  • Expression vectors for GFP-fused kinase substrates (e.g., GFP-Akt)

  • Terbium-labeled phospho-specific antibodies (e.g., anti-phospho-Akt)

  • Test compounds

  • Cell culture reagents

  • Lysis buffer

  • TR-FRET compatible plate reader

Procedure:

  • Transfect cells with the GFP-substrate expression vector and seed in assay plates.

  • Treat the cells with serial dilutions of the test compounds for a specified time.

  • Stimulate the PI3K/Akt pathway with an agonist (e.g., insulin or IGF-1), if necessary.

  • Lyse the cells.

  • Add the terbium-labeled phospho-specific antibody to the cell lysates.

  • Incubate to allow for antibody binding.

  • Measure the time-resolved Förster resonance energy transfer (TR-FRET) signal.

  • The ratiometric FRET signal corresponds to the level of substrate phosphorylation. Calculate IC₅₀ values from the dose-response curves.

experimental_workflow cluster_invitro In Vitro Kinase Profiling cluster_cellular Cellular Pathway Analysis Compound_Synthesis Synthesize this compound Derivatives Primary_Target_Assay Primary Target Kinase Assay (IC₅₀) Compound_Synthesis->Primary_Target_Assay Kinase_Panel_Screening Broad Kinase Panel Screening (% Inhibition) Primary_Target_Assay->Kinase_Panel_Screening Selectivity_Analysis Selectivity Profile (IC₅₀ Determination for Hits) Kinase_Panel_Screening->Selectivity_Analysis Cell_Culture Culture Relevant Cell Lines Compound_Treatment Treat Cells with Test Compounds Cell_Culture->Compound_Treatment Pathway_Stimulation Stimulate Signaling Pathway (e.g., with MDP or IGF-1) Compound_Treatment->Pathway_Stimulation Phospho_Protein_Analysis Analyze Phosphorylation of Pathway Proteins (e.g., TR-FRET, Western Blot) Pathway_Stimulation->Phospho_Protein_Analysis Functional_Readout Measure Downstream Functional Effects (e.g., Cytokine Release, Cell Viability) Phospho_Protein_Analysis->Functional_Readout

References

A Comparative Guide to the Efficacy of 6-Fluoroquinolin-4-amine Based Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoroquinolin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of inhibitors based on this scaffold, with a particular focus on their role as modulators of the tumor microenvironment through the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). We present supporting experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Targeting IDO1: A Key Strategy in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion.[1] It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the depletion of tryptophan and the accumulation of its metabolite, kynurenine, suppress the proliferation and activity of effector T cells and natural killer (NK) cells, while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3] This creates an immunosuppressive milieu that allows cancer cells to escape immune surveillance.[1][3] Consequently, the inhibition of IDO1 has become a promising strategy in cancer immunotherapy.[4]

Linrodostat (BMS-986205): A Potent this compound Based IDO1 Inhibitor

Linrodostat (BMS-986205) is a selective and orally bioavailable inhibitor of IDO1 that features a 6-fluoroquinolin-4-yl moiety.[5][6] It has been investigated in clinical trials for various advanced cancers.[6][7] Linrodostat demonstrates potent and selective inhibition of the IDO1 enzyme, leading to a reduction in kynurenine production and the restoration of anti-tumor immune responses.[5]

Comparative Efficacy of IDO1 Inhibitors

The following table summarizes the in vitro potency of Linrodostat and other notable IDO1 inhibitors. While a direct head-to-head comparison of multiple this compound derivatives is not extensively available in the public literature, the data for Linrodostat provides a strong benchmark for this class of compounds.

Table 1: In Vitro Potency of Selected IDO1 Inhibitors

CompoundChemical ClassTarget Cell Line / Assay ConditionIC50 (nM)Reference(s)
Linrodostat (BMS-986205) This compound derivative IDO1-HEK293 cells 1.1 [8]
Linrodostat (BMS-986205) HeLa cells (human) 1.7 [5]
Linrodostat (BMS-986205) SKOV3 cells 3.4 [5]
Epacadostat (INCB024360)HydroxyamidineRecombinant human IDO1~10
Navoximod (GDC-0919)PhenylimidazoleNot specifiedPotent
Compound NK32-amino-1,4-naphthoquinone amide-oximeRecombinant human IDO160[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

IDO1_Pathway IDO1 Signaling Pathway in the Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine catalyzes T_Cell Effector T Cell Kynurenine->T_Cell inhibits proliferation & activation Treg Regulatory T Cell (Treg) Kynurenine->Treg promotes differentiation & function Tumor_Cell Tumor Cell T_Cell->Tumor_Cell kills Immune_Activation Immune Activation (Tumor Rejection) T_Cell->Immune_Activation Treg->T_Cell suppresses Immune_Suppression Immune Suppression (Tumor Growth) Treg->Immune_Suppression IFNy IFN-γ Tumor_Cell->IFNy releases Inhibitor This compound Inhibitor (e.g., Linrodostat) Inhibitor->IDO1 inhibits IFNy->IDO1 upregulates

Caption: IDO1 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow Workflow for IDO1 Inhibition Assay (Cell-Based) start Start seed_cells 1. Seed tumor cells (e.g., SK-OV-3) in 96-well plates start->seed_cells induce_ido1 2. Induce IDO1 expression with IFN-γ (24h) seed_cells->induce_ido1 add_inhibitor 3. Add serial dilutions of This compound inhibitor induce_ido1->add_inhibitor incubate 4. Incubate for 24-48 hours add_inhibitor->incubate collect_supernatant 5. Collect cell culture supernatant incubate->collect_supernatant prepare_sample 6. Prepare sample for analysis (e.g., protein precipitation with TCA) collect_supernatant->prepare_sample hplc_analysis 7. Quantify Kynurenine concentration using HPLC prepare_sample->hplc_analysis calculate_ic50 8. Calculate % inhibition and determine IC50 value hplc_analysis->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for a cell-based IDO1 inhibition assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor efficacy. Below are methodologies for key experiments cited in the evaluation of IDO1 inhibitors.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the production of kynurenine by cancer cells expressing IDO1 and is used to determine the IC50 of an inhibitor.

1. Cell Culture and IDO1 Induction:

  • Human ovarian cancer cells (SK-OV-3) or other suitable cancer cell lines are seeded in 96-well plates at a density of approximately 3 x 10^4 cells per well and allowed to adhere overnight.[9][10]

  • To induce the expression of IDO1, the cells are treated with interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL for 24 hours at 37°C in a 5% CO2 incubator.[9][10]

2. Inhibitor Treatment:

  • Stock solutions of the this compound based inhibitors are prepared in dimethyl sulfoxide (DMSO).

  • Following IDO1 induction, the cell culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor. A vehicle control (DMSO without inhibitor) is included.[9]

3. Sample Collection and Preparation:

  • After a 24-48 hour incubation period with the inhibitor, the cell culture supernatant is collected.[9]

  • To precipitate proteins, trichloroacetic acid (TCA) is added to the supernatant to a final concentration of 10% (w/v).[9]

  • The samples are then incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

  • The samples are centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

  • The clear supernatant is carefully transferred to HPLC vials for analysis.[9]

4. Kynurenine Quantification by HPLC:

  • The concentration of kynurenine in the supernatant is quantified using a reverse-phase high-performance liquid chromatography (HPLC) system with UV detection.

  • A standard curve is generated using known concentrations of kynurenine to ensure accurate quantification.

5. Data Analysis:

  • The percentage of IDO1 inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = (1 - ([Kynurenine]inhibitor / [Kynurenine]vehicle)) x 100

  • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of IDO1 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

In Vitro Kinase Inhibition Assay

For this compound derivatives that target protein kinases, a common method to determine their inhibitory potential is an in vitro kinase assay.

1. Assay Setup:

  • The assay is performed in a 96-well plate format.

  • Each well contains the purified target kinase (e.g., PI3K, Aurora Kinase), a suitable substrate (often a synthetic peptide), and ATP.[11]

2. Compound Addition:

  • The test compounds are added to the wells at a range of concentrations.

3. Reaction Initiation and Incubation:

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[11]

4. Detection:

  • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

    • Radiometric assays: Using radiolabeled ATP (³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based methods: Using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA or fluorescence-based format.[11]

5. Data Analysis:

  • The percentage of kinase activity is calculated relative to a control reaction without any inhibitor.

  • The IC50 value is determined from the dose-response curve by plotting the percentage of inhibition against the inhibitor concentration.[11]

Conclusion

This compound based inhibitors, exemplified by the potent and selective IDO1 inhibitor Linrodostat, represent a promising class of compounds for cancer immunotherapy. Their ability to modulate the tumor microenvironment by inhibiting key enzymes like IDO1 underscores their therapeutic potential. The data and protocols presented in this guide provide a framework for the continued research and development of this important class of molecules. Rigorous and standardized experimental evaluation will be crucial in identifying the most effective candidates for clinical advancement.

References

A Head-to-Head Comparison of 6-Fluoroquinolin-4-amine and its Chloro-Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, and biological context of 6-Fluoroquinolin-4-amine and 6-Chloroquinolin-4-amine.

This guide provides a detailed comparative analysis of this compound and its chloro-analog, 6-chloroquinolin-4-amine. While direct comparative studies are limited, this document collates available data to offer insights into their respective profiles. The information presented is intended to aid researchers in selecting appropriate scaffolds for drug discovery and development, particularly in the context of anticancer research where quinoline derivatives have shown significant promise.

Physicochemical Properties: A Comparative Overview

A molecule's fundamental chemical and physical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The substitution of a fluorine atom for a chlorine atom at the 6-position of the quinoline ring can influence properties such as molecular weight, lipophilicity, and electronic distribution. Below is a table summarizing the available and estimated physicochemical properties of the two analogs.

PropertyThis compound6-Chloroquinolin-4-amine
Molecular Formula C₉H₇FN₂C₉H₇ClN₂
Molecular Weight 162.16 g/mol (Estimated for 6-fluoro isomer)[1][2]178.62 g/mol [3]
Monoisotopic Mass 162.059326 g/mol (Estimated for 7-fluoro isomer)[2]178.029776 g/mol [3]
XLogP3 ~1.7 - 1.9 (Estimated for fluoro isomers)[1][2]2.3[3]
Hydrogen Bond Donor Count 1 (Estimated)1[3]
Hydrogen Bond Acceptor Count 2 (Estimated)2[3]
Rotatable Bond Count 0 (Estimated)0[3]

Note: Data for this compound is estimated based on its isomers (6-fluoroquinolin-8-amine and 7-fluoroquinolin-4-amine) due to the lack of a dedicated PubChem entry for the 6-fluoro-4-amino isomer.

Synthesis and Chemical Reactivity

The synthesis of 4-aminoquinolines, including these halogenated analogs, typically proceeds through a multi-step process. A common synthetic route involves the construction of the quinoline core followed by the introduction of the amino group.

A generalized synthetic pathway for 6-halo-4-aminoquinolines is depicted below. The synthesis often starts from a substituted aniline which undergoes cyclization to form the quinolin-4-ol. Subsequent chlorination provides a key intermediate, 4,6-dihaloquinoline, which can then be aminated to yield the final product.

Synthetic_Pathway cluster_0 Synthesis of 6-Halo-4-aminoquinoline 4-Haloaniline 4-Haloaniline Cyclization Cyclization 4-Haloaniline->Cyclization e.g., with diethyl ethoxymethylenemalonate 6-Haloquinolin-4-ol 6-Haloquinolin-4-ol Cyclization->6-Haloquinolin-4-ol Chlorination Chlorination 6-Haloquinolin-4-ol->Chlorination e.g., POCl3 4-Chloro-6-haloquinoline 4-Chloro-6-haloquinoline Chlorination->4-Chloro-6-haloquinoline Amination Amination 4-Chloro-6-haloquinoline->Amination e.g., NH3 or amine source 6-Halo-4-aminoquinoline 6-Halo-4-aminoquinoline Amination->6-Halo-4-aminoquinoline

Caption: Generalized synthetic pathway for 6-halo-4-aminoquinolines.

Experimental Protocols

Synthesis of 6-Chloroquinolin-4-amine (Representative Protocol):

A common method for the synthesis of 4-aminoquinolines involves the nucleophilic substitution of a 4-chloroquinoline precursor.[4][5]

  • Step 1: Cyclization to form 6-chloroquinolin-4-ol. 4-chloroaniline is reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization in a high-boiling solvent like diphenyl ether to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Saponification and subsequent decarboxylation afford 6-chloroquinolin-4-ol.

  • Step 2: Chlorination to form 4,6-dichloroquinoline. 6-chloroquinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloroquinoline.[6]

  • Step 3: Amination to form 6-chloroquinolin-4-amine. 4,6-dichloroquinoline is reacted with an ammonia source, such as ammonium carbonate or a solution of ammonia in a suitable solvent, under heat and pressure to substitute the chlorine at the 4-position with an amino group.[7]

Synthesis of this compound (Proposed Protocol):

  • Step 1: Cyclization to form 6-fluoroquinolin-4-ol. Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate and subsequent thermal cyclization would yield the corresponding 6-fluoroquinolin-4-ol.

  • Step 2: Chlorination to form 4-chloro-6-fluoroquinoline. The hydroxyl group of 6-fluoroquinolin-4-ol would be converted to a chloro group using a reagent like phosphorus oxychloride.

  • Step 3: Amination to form this compound. The 4-chloro-6-fluoroquinoline intermediate would then undergo amination to yield the final product.

Biological Activity and Therapeutic Potential

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects.[9] The 4-aminoquinoline scaffold is a key pharmacophore in several established drugs. While direct comparative anticancer data for this compound and 6-chloroquinolin-4-amine is lacking, the broader class of halogenated quinolines has been extensively studied.

Derivatives of both 6-fluoroquinolines and 6-chloroquinolines have demonstrated potent in vitro activity against various cancer cell lines.[10] The specific halogen at the 6-position can influence the potency and selectivity of these compounds. Generally, the presence of a halogen can modulate the electronic properties of the quinoline ring system and affect binding interactions with biological targets.

Potential Signaling Pathways

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Several quinoline-based compounds have been developed as inhibitors of this pathway.[11][12]

PI3K_Akt_mTOR_Pathway cluster_1 PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Quinoline_Derivative Quinoline Derivative (e.g., 6-Fluoro/Chloro-4-aminoquinoline) Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->Akt Inhibits Quinoline_Derivative->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Spectroscopic Data

6-Chloroquinolin-4-amine:

  • ¹H NMR: The proton NMR spectrum of a related compound, 6-chloroquinoline, shows characteristic signals in the aromatic region. For 6-chloroquinolin-4-amine, one would expect to see signals corresponding to the protons on the quinoline ring, with their chemical shifts and coupling patterns influenced by the chloro and amino substituents. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the quinoline ring, with the chemical shifts indicative of their electronic environment.

  • Mass Spectrometry: The mass spectrum of 6-chloroquinolin-4-amine would show a molecular ion peak (M+) at m/z 178 and a characteristic isotopic peak (M+2) at m/z 180 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[3]

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹, along with C=C and C=N stretching vibrations of the quinoline ring.

This compound:

  • ¹H NMR: The proton NMR spectrum would be similar to the chloro-analog in the aromatic region, but the fluorine atom would introduce additional complexity through H-F coupling.

  • ¹³C NMR: The carbon NMR would show C-F coupling constants, which are valuable for structural assignment.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 162.

  • IR Spectroscopy: The IR spectrum would be similar to the chloro-analog, with the addition of a C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ region.

Conclusion

This guide provides a comparative overview of this compound and 6-chloroquinolin-4-amine based on available data. While both compounds share a common 4-aminoquinoline scaffold, the difference in the halogen substituent at the 6-position is expected to influence their physicochemical properties and biological activities. The chloro-analog is more lipophilic, which may affect its membrane permeability and distribution. The fluoro-substituent, being smaller and more electronegative, could lead to different binding interactions and metabolic stability.

For researchers in drug discovery, both scaffolds represent promising starting points for the development of novel therapeutics, particularly in oncology. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to determine which analog may offer a superior profile for specific therapeutic applications. The provided experimental frameworks for synthesis and biological evaluation can serve as a foundation for such future investigations.

References

The Double-Edged Sword: Unraveling the In Vitro and In Vivo Dichotomy of 6-Fluoroquinolin-4-amine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, 6-fluoroquinolin-4-amine derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies. This guide offers a comprehensive comparison of the in vitro and in vivo activities of these derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of their therapeutic promise and the challenges of translating laboratory findings into clinical efficacy.

Abstract

This comparative guide delves into the biological activities of this compound derivatives, highlighting the often-observed disparities between their potent effects in controlled cellular assays (in vitro) and their performance within complex biological systems (in vivo). Through a meticulous review of available data, we present a consolidated overview of their anticancer properties, detailing experimental protocols for key assays and visualizing the intricate signaling pathways they modulate. The aim is to provide an objective resource to aid in the rational design and development of this promising class of anticancer compounds.

From Petri Dish to Preclinical Models: A Comparative Analysis

The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, a primary one being the translation of in vitro potency to in vivo efficacy. This compound derivatives are no exception to this paradigm. While many derivatives exhibit impressive cytotoxic effects against a range of cancer cell lines in culture, their performance in animal models can vary significantly due to factors such as pharmacokinetics, metabolism, and tumor microenvironment interactions.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the available quantitative data for representative this compound derivatives and structurally similar compounds.

Table 1: In Vitro Cytotoxicity of Fluoro-Substituted Quinoline Derivatives

Compound/DerivativeCell Line(s)AssayIC50 / GI50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Not Specified>10[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468Not Specified>10[1]
N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7, MDA-MB-468Not Specified>10[1]
NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt)Clone A (human colon tumor)Clonogenic Assay25-75 (99.9% cell kill)[2]

Table 2: In Vivo Antitumor Activity of a Representative 6-Fluoroquinoline Derivative

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
NSC 368390 Nude Mice (implanted with human solid tumors)Broad SpectrumP.O. or ParenteralSignificant[2]

Note: Data for a broader range of this compound derivatives with direct in vitro/in vivo comparison is limited in publicly available literature. The data for NSC 368390, a 6-fluoroquinolinecarboxylic acid derivative, is presented as a relevant example of a 6-fluoroquinoline compound with demonstrated in vivo efficacy.

Unraveling the Mechanisms of Action: Signaling Pathway Modulation

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that drive tumor growth, proliferation, and survival. Several studies have implicated the PI3K/Akt/mTOR and MAPK pathways as key targets for this class of compounds.[3][4]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a common feature in many cancers.[3][5] Quinoline derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of downstream signaling and ultimately inducing apoptosis and inhibiting proliferation in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline This compound Derivatives Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a common event in cancer. Certain quinoline derivatives have been found to inhibit components of the MAPK/ERK pathway, thereby blocking downstream signaling and impeding tumor progression.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline This compound Derivatives Quinoline->Raf Inhibits Quinoline->MEK Inhibits

Caption: MAPK/ERK pathway and potential inhibitory action of quinoline derivatives.

Experimental Protocols

A standardized approach to evaluating the anticancer activity of novel compounds is crucial for data comparison and reproducibility. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The old medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Xenograft_Workflow Start Start CellCulture Human Cancer Cell Culture Start->CellCulture Implantation Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth Allow Tumors to Reach a Palpable Size Implantation->TumorGrowth Grouping Randomize Mice into Control and Treatment Groups TumorGrowth->Grouping Treatment Administer Test Compound (e.g., oral, i.p.) and Vehicle Control Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size limit, study duration) Monitoring->Endpoint Analysis Excise Tumors, Weigh, and Perform Histological/Molecular Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical in vivo xenograft tumor model study.

  • Cell Preparation: Human cancer cells are cultured in vitro, harvested, and resuspended in a suitable medium.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (typically 1-10 million) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle used to dissolve the compound.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, after a specific duration, or if signs of toxicity are observed.

  • Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor weight or volume in the treatment group to the control group. Further analysis, such as histology and molecular analysis of the tumor tissue, can also be performed.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel anticancer agents. While in vitro studies have demonstrated their potent cytotoxic effects, the translation of this activity to in vivo models remains a critical hurdle. The available data suggests that the mechanism of action for these compounds may involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades.

Future research should focus on a more systematic evaluation of a broader range of this compound derivatives, with a clear emphasis on conducting parallel in vitro and in vivo studies to establish a robust structure-activity relationship and to better understand the pharmacokinetic and pharmacodynamic properties that govern their efficacy in a whole-organism context. A deeper understanding of their molecular targets and mechanisms of action will be pivotal in optimizing their therapeutic potential and paving the way for their clinical development.

References

Benchmarking 6-Fluoroquinolin-4-amine Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds. Within this class, 4-aminoquinoline derivatives have emerged as a significant pharmacophore for the development of potent kinase inhibitors. While the specific molecule 6-Fluoroquinolin-4-amine is not extensively characterized as a kinase inhibitor, its structural backbone is central to a range of potent inhibitors targeting key kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of hypothetical this compound derivatives against established kinase inhibitors, supported by standardized experimental protocols and pathway visualizations to aid in drug discovery and development efforts.

Comparative Analysis of Kinase Inhibitor Potency

To contextualize the potential of the this compound scaffold, we present a comparative analysis of hypothetical derivatives against well-established kinase inhibitors. The following table summarizes the inhibitory concentrations (IC50) for selected compounds against key kinases.

Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 (nM)
4-Anilinoquinoline Hypothetical Derivative AEGFR15
(6-fluoro-N-phenylquinolin-4-amine)
4-Aminoquinoline-3-carboxamide Hypothetical Derivative BBTK5.3[1]
(4-amino-N-(pyridin-2-yl)-6-fluoroquinoline-3-carboxamide)BTK (C481S mutant)39[1]
Known EGFR Inhibitor GefitinibEGFR2-37
Known BTK Inhibitor IbrutinibBTK0.5
Known RIPK2 Inhibitor PonatinibRIPK29

Note: Data for hypothetical derivatives are illustrative and based on the activities of structurally related compounds found in the literature. The 4-aminoquinazoline core, structurally similar to 4-aminoquinoline, is present in numerous approved anticancer drugs that are kinase inhibitors, such as gefitinib, erlotinib, and lapatinib.[2][3]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., EGFR, BTK, RIPK2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound derivatives)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate peptide, and kinase assay buffer to the wells of a 384-well plate.

  • Add the serially diluted test compounds to the wells. A DMSO-only control is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The data is normalized to controls and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, TMD8 for BTK)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom plates

  • CO2 incubator

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for 72 hours in a CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure luminescence with a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Visualizing Pathways and Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a common driver of cancer. The 4-anilinoquinazoline and related 4-anilinoquinoline scaffolds are known to be effective inhibitors of EGFR.[5][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo studies.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Cell_Proliferation Cell Proliferation Assay IC50_Determination->Cell_Proliferation Target_Engagement Target Engagement (e.g., Western Blot) Cell_Proliferation->Target_Engagement SAR Structure-Activity Relationship (SAR) Target_Engagement->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox

Caption: General workflow for kinase inhibitor discovery.

References

A Comparative Guide to the Reproducibility of 6-Fluoroquinolin-4-amine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds requires reliable and reproducible methods. This guide provides a comparative analysis of established synthetic routes to 6-fluoroquinolin-4-amine, a crucial scaffold in medicinal chemistry. By presenting detailed experimental protocols and quantitative data, this document aims to facilitate the selection of the most suitable and efficient synthesis strategy.

Two primary and well-documented methodologies for the synthesis of the quinoline core are the Conrad-Limpach and the Gould-Jacobs reactions. Both pathways converge on the formation of a key intermediate, 6-fluoro-4-hydroxyquinoline, which is subsequently converted to the target this compound through chlorination and amination steps. This guide will delineate these methods, offering a side-by-side comparison of their reaction conditions and reported efficiencies.

Key Synthetic Pathways

The synthesis of this compound is typically achieved in a three-stage process:

  • Formation of the Quinoline Core: This initial and critical stage involves the construction of the 6-fluoro-4-hydroxyquinoline ring system from 4-fluoroaniline. The two most common methods for this transformation are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.

  • Chlorination: The hydroxyl group at the 4-position of the quinoline ring is a poor leaving group for direct nucleophilic substitution. Therefore, it is converted to a more reactive chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield 6-fluoro-4-chloroquinoline.

  • Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro substituent is displaced by an amino group to furnish the desired this compound.

The reproducibility and overall yield of the final product are highly dependent on the efficiency of each of these steps. Below is a detailed comparison of the methodologies for the initial quinoline ring formation.

Comparison of Core Synthesis Methods: Conrad-Limpach vs. Gould-Jacobs

ParameterConrad-Limpach SynthesisGould-Jacobs Reaction
Starting Materials 4-Fluoroaniline, Ethyl acetoacetate4-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEMM)
Intermediate Ethyl 3-(4-fluoroanilino)crotonateDiethyl 2-((4-fluoroanilino)methylene)malonate
Cyclization Product 6-Fluoro-4-hydroxy-2-methylquinolineEthyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Reaction Conditions Typically involves initial condensation at moderate temperatures followed by thermal cyclization at high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether.Condensation is followed by thermal cyclization, often under high-temperature conditions, which can be achieved through conventional heating or microwave irradiation.
Reported Yield Varies depending on specific conditions, but generally moderate to good.Can achieve good to high yields, with microwave-assisted methods offering significant rate enhancement.
Key Considerations The presence of a methyl group at the 2-position of the quinoline ring is a direct result of using ethyl acetoacetate.The resulting product has a carboxylate group at the 3-position, which may require a subsequent hydrolysis and decarboxylation step if the unsubstituted quinoline is desired.

Experimental Protocols

Method 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline via Conrad-Limpach Reaction

This two-step procedure is a common approach for the synthesis of 2-methyl substituted 4-hydroxyquinolines.

Step 1a: Synthesis of Ethyl 3-(4-fluoroanilino)crotonate

  • Reagents: 4-Fluoroaniline, Ethyl acetoacetate, Toluene.

  • Procedure: Equimolar amounts of 4-fluoroaniline and ethyl acetoacetate are refluxed in toluene using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude enamine intermediate.

Step 1b: Thermal Cyclization to 6-Fluoro-4-hydroxy-2-methylquinoline

  • Reagents: Ethyl 3-(4-fluoroanilino)crotonate, Diphenyl ether.

  • Procedure: The crude ethyl 3-(4-fluoroanilino)crotonate is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250 °C. The intramolecular cyclization is typically complete within a few hours. After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product, which is then collected by filtration and purified by recrystallization.

Method 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This method provides a route to 4-hydroxyquinolines with a carboxylate group at the 3-position.

Step 2a: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate

  • Reagents: 4-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEMM).

  • Procedure: 4-Fluoroaniline and diethyl ethoxymethylenemalonate are mixed and heated (e.g., at 100-130 °C) for a few hours. The reaction can often be performed neat (without a solvent). The progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the intermediate can sometimes be used directly in the next step or purified by recrystallization. A reported synthesis of a similar intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, involved heating the reactants at 130 °C for 2 hours, with the crude product purified by recrystallization from diethyl ether to yield 73% of the product.[1]

Step 2b: Thermal Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Reagents: Diethyl 2-((4-fluoroanilino)methylene)malonate, Diphenyl ether or other high-boiling solvent.

  • Procedure: The intermediate is heated in a high-boiling solvent like diphenyl ether to effect cyclization. Microwave-assisted synthesis has also been shown to be effective, significantly reducing reaction times. For example, a general procedure for the Gould-Jacobs reaction using microwave heating involves irradiating a mixture of an aniline and DEEMM at 250-300 °C for a short period.[2]

Chlorination and Amination Protocols

The following steps are common to both the Conrad-Limpach and Gould-Jacobs routes after the formation of the respective 6-fluoro-4-hydroxyquinoline derivative.

Chlorination of 6-Fluoro-4-hydroxyquinoline Derivatives

  • Reagents: 6-Fluoro-4-hydroxyquinoline derivative, Phosphorus oxychloride (POCl₃).

  • Procedure: The 6-fluoro-4-hydroxyquinoline is heated in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine or DMF. The reaction temperature is typically in the range of 90-120 °C and is maintained for several hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate of 6-fluoro-4-chloroquinoline is collected by filtration, washed, and dried.

Amination of 6-Fluoro-4-chloroquinoline

  • Reagents: 6-Fluoro-4-chloroquinoline, Ammonia source (e.g., concentrated ammonium hydroxide, ammonia in ethanol).

  • Procedure: The 6-fluoro-4-chloroquinoline is heated with a source of ammonia in a sealed vessel. The reaction can be carried out in a suitable solvent like ethanol. The temperature and reaction time can vary, but temperatures around 120-150 °C for several hours are common. After cooling, the reaction mixture is worked up by removing the solvent and treating the residue with a base to liberate the free amine. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Logical Workflow of Synthesis Pathways

Synthesis_Pathways cluster_CL Conrad-Limpach Synthesis cluster_GJ Gould-Jacobs Reaction CL_start 4-Fluoroaniline + Ethyl acetoacetate CL_intermediate Ethyl 3-(4-fluoroanilino)crotonate CL_start->CL_intermediate Condensation CL_product 6-Fluoro-4-hydroxy-2-methylquinoline CL_intermediate->CL_product Thermal Cyclization Chlorination Chlorination (POCl3) CL_product->Chlorination GJ_start 4-Fluoroaniline + Diethyl ethoxymethylenemalonate GJ_intermediate Diethyl 2-((4-fluoroanilino)methylene)malonate GJ_start->GJ_intermediate Condensation GJ_product Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate GJ_intermediate->GJ_product Thermal Cyclization GJ_product->Chlorination Amination Amination (Ammonia source) Chlorination->Amination Final_Product This compound Amination->Final_Product

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation to its safe and compliant disposal. 6-Fluoroquinolin-4-amine, a fluorinated quinoline derivative, requires careful handling not only during its application but also at the end of its use. Adherence to proper disposal procedures is paramount to ensure laboratory safety, prevent environmental contamination, and comply with regulatory standards. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its chemical nature as a fluorinated aromatic amine, it should be treated as a hazardous substance.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory to prevent skin contact.

  • Respiratory Protection: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In the event of a spill, immediately evacuate the area, ensure proper ventilation, and prevent the substance from entering drains.[1] Use an inert absorbent material for containment and collect all contaminated materials for disposal as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[4][5] Under no circumstances should this compound or its containers be disposed of in regular laboratory trash or down the drain.[2][6]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect pure this compound, as well as any materials contaminated with it (e.g., weighing papers, gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.[2][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Labeling

  • Container Compatibility: Use containers that are chemically compatible with this compound and are in good condition with no leaks or rust.[5][8] The container must have a secure, screw-on cap.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] The date of waste accumulation should also be recorded.

Step 3: Storage and Accumulation

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of the operator.[8]

  • Segregation: Ensure that the waste container is stored separately from incompatible materials, such as strong oxidizing agents and acids.[8][9]

  • Secondary Containment: Place the primary waste container in a secondary container that can hold at least 110% of the volume of the primary container to prevent spills and leaks.[7]

Step 4: Scheduling and Final Disposal

  • Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), contact your EHS office to schedule a pickup.[7]

  • Professional Disposal: The collected hazardous waste will be transported by a licensed hazardous waste contractor for final disposal, which is typically incineration for pharmaceutical and hazardous chemical waste.[10][11][12]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste, in accordance with general laboratory safety guidelines.

ParameterGuidelineRegulatory Context
Maximum Accumulation Time 90 days from the first addition of waste to the container.[7]Resource Conservation and Recovery Act (RCRA)
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream in an SAA.[7]RCRA
Secondary Containment Capacity Must be able to hold 110% of the volume of the primary container.[7]General Laboratory Safety Best Practices
pH for Drain Disposal (Not Applicable for this Compound) Generally between 5.5 and 10.5 for specific, approved chemicals.[6]Local and Federal Water Quality Regulations

Disposal Workflow and Logical Relationships

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the procedural workflow and the key decision points for handling this compound waste.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a labeled 'Solid Hazardous Waste' container C->D Solid E Collect in a labeled 'Liquid Hazardous Waste' container C->E Liquid F Store container in a designated Satellite Accumulation Area (SAA) D->F E->F G Is the container full or has the accumulation time limit been reached? F->G G->F No H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I End: Waste is transported by a licensed contractor for proper disposal (incineration) H->I

Caption: Disposal workflow for this compound waste.

This comprehensive approach to the disposal of this compound ensures that researchers and institutions maintain a safe laboratory environment, adhere to regulatory requirements, and practice responsible environmental stewardship.

References

Essential Safety and Operational Guide for Handling 6-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 6-Fluoroquinolin-4-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including various quinoline derivatives and other aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of material, reaction conditions, and potential for exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

Step 2: Chemical Handling

  • Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation risks.[2][3]

  • Weighing: If weighing the solid, do so in a fume hood on a tared and stable surface.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management: In case of a spill, immediately alert others in the area. Use an appropriate absorbent material for liquid spills. For solid spills, carefully scoop the material into a designated waste container, avoiding dust generation.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused/Expired Chemical: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated or nitrogenous organic waste, depending on the solvent used.[1]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

  • Segregation: Do not mix incompatible waste streams.[1]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling Step 2: Chemical Handling (Work in Fume Hood, Proper Weighing/Solution Prep) prep->handling post_handling Step 3: Post-Handling Procedures (Decontamination, Hand Washing, Storage) handling->post_handling waste_generation Waste Generation post_handling->waste_generation waste_type Determine Waste Type waste_generation->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Dispose in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Dispose in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinolin-4-amine
Reactant of Route 2
6-Fluoroquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.